L-alpha-lysophosphatidylcholine, lauroyl
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKILASWCLJPBO-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942749 | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20559-18-6 | |
| Record name | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z2U6E9RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of L-alpha-lysophosphatidylcholine, lauroyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-alpha-lysophosphatidylcholine, lauroyl (Lauroyl-LPC), a significant lysophospholipid in biological research and pharmaceutical development. This document details its physicochemical characteristics, provides methodologies for their determination, and illustrates its involvement in key signaling pathways.
Physicochemical Properties
This compound, also known as 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, is a single-chain phospholipid that plays a role as a bioactive lipid mediator. Its amphiphilic nature, consisting of a hydrophilic phosphocholine (B91661) headgroup and a hydrophobic lauroyl (C12:0) acyl chain, dictates its behavior in aqueous environments and its interaction with biological membranes.
Quantitative Data Summary
The key physical and chemical properties of Lauroyl-LPC are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₀H₄₂NO₇P | [1] |
| Molecular Weight | 439.52 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Critical Micelle Concentration (CMC) | 0.4 - 0.9 mM in aqueous solution | [3] |
| Melting Point | Not readily available in cited literature | |
| Storage Temperature | -20°C | [2] |
Solubility
Qualitative solubility information for lysophosphatidylcholines suggests solubility in organic solvents and aqueous solutions, though quantitative data for Lauroyl-LPC is limited. Lysophosphatidylcholines are generally soluble in mixtures of chloroform (B151607) and methanol. For biological applications, creating aqueous solutions often involves first dissolving the lipid in an organic solvent, which is then evaporated before reconstitution in a buffer. It is recommended to use freshly prepared aqueous solutions.
Experimental Protocols for Property Determination
Accurate determination of the physicochemical properties of Lauroyl-LPC is crucial for its application in research and development. Below are detailed methodologies for key experimental procedures.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, representing the concentration at which monomers self-assemble into micelles. Several methods can be employed for its determination.
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Lauroyl-LPC in deionized water or a suitable buffer at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).
-
-
Instrumentation:
-
Utilize a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.
-
Ensure the platinum plate or ring is meticulously cleaned before each measurement, typically by rinsing with a high-purity organic solvent (e.g., ethanol (B145695) or acetone) followed by flaming to remove any residual organic contaminants.
-
Calibrate the instrument according to the manufacturer's specifications.
-
-
Measurement Procedure:
-
Thermostatically control the temperature of the sample solution, as CMC is temperature-dependent.
-
Starting with the most dilute solution, measure the surface tension. Allow the reading to stabilize before recording the value.
-
Progressively measure the surface tension of each solution from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the Lauroyl-LPC concentration (log C).
-
The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the extrapolated linear portions of the graph.[4]
-
Principle: This method is suitable for ionic surfactants like Lauroyl-LPC. The conductivity of the solution increases linearly with the concentration of the surfactant monomers. Upon micelle formation, the mobility of the charged species changes, leading to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[5]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of Lauroyl-LPC solutions in deionized water of varying concentrations, bracketing the expected CMC.
-
-
Instrumentation:
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
-
Measurement Procedure:
-
Rinse the conductivity probe thoroughly with deionized water and then with the sample solution before each measurement.
-
Immerse the probe in the sample solution, ensuring there are no air bubbles on the electrode surfaces.
-
Allow the conductivity reading to stabilize before recording.
-
Measure the conductivity of each solution, progressing from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the concentration of Lauroyl-LPC.
-
The plot will exhibit two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[6]
-
Principle: This sensitive technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) versus non-polar (micellar core) environments. When micelles form, the probe partitions into the hydrophobic core, resulting in a distinct change in its fluorescence emission spectrum.[7]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in acetone) at a low concentration.
-
Prepare a series of Lauroyl-LPC solutions in deionized water.
-
To each Lauroyl-LPC solution, add a small aliquot of the probe stock solution. The final probe concentration should be very low to avoid self-quenching.
-
Gently evaporate the acetone, leaving the probe dispersed in the surfactant solutions.
-
-
Instrumentation:
-
Use a spectrofluorometer capable of recording emission spectra.
-
-
Measurement Procedure:
-
Set the excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).
-
Record the fluorescence emission spectrum for each sample (e.g., from 350 to 500 nm for pyrene).
-
-
Data Analysis:
-
For pyrene, the ratio of the intensity of the first vibronic peak (~373 nm) to the third vibronic peak (~384 nm) (I₁/I₃) is sensitive to the polarity of the microenvironment.
-
Plot the I₁/I₃ ratio as a function of the Lauroyl-LPC concentration. A sigmoidal decrease in this ratio is observed as micelles form. The CMC is determined from the inflection point of this curve.[7]
-
Signaling Pathways and Logical Relationships
Lauroyl-LPC, like other lysophosphatidylcholines, is not merely a structural component of membranes but also an active signaling molecule. It can influence various cellular processes by interacting with specific receptors and modulating downstream signaling cascades.
G Protein-Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines are known to interact with several G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. The binding of LPC to a GPCR on the cell surface triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and the Gβγ subunits can then modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C.[8][9]
Protein Kinase C (PKC) Activation Pathway
One of the key downstream effects of GPCR activation by lipids like Lauroyl-LPC is the activation of Protein Kinase C (PKC). When phospholipase C (PLC) is activated, it cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a multitude of substrate proteins, leading to a wide range of cellular responses.
Experimental Workflow for CMC Determination
The logical flow of determining the Critical Micelle Concentration involves a series of systematic steps, from sample preparation to data analysis, which is applicable across the different methodologies described.
References
- 1. 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | C20H42NO7P | CID 460605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Functions of 1-Dodecanoyl-sn-glycero-3-phosphocholine (12:0 Lyso PC) in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanoyl-sn-glycero-3-phosphocholine, commonly known as 12:0 Lyso PC or Lauryl lysophosphatidylcholine (B164491), is a species of lysophosphatidylcholine (LPC) characterized by a saturated 12-carbon acyl chain at the sn-1 position. As a bioactive lipid mediator, 12:0 Lyso PC is involved in a variety of cellular processes, ranging from cell signaling and metabolism to inflammation and apoptosis. While often used as an internal standard in lipidomic analyses due to its defined structure, its intrinsic biological activities are of significant interest in cellular biology and drug development. This guide provides a comprehensive overview of the known biological functions of 12:0 Lyso PC, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Biological Functions and Cellular Mechanisms
Signaling via G-Protein Coupled Receptors (GPCRs)
12:0 Lyso PC, along with other LPC species, has been identified as a ligand for several G-protein coupled receptors, most notably GPR119, but also GPR40 and GPR55.[1][2] Activation of these receptors by 12:0 Lyso PC can trigger downstream signaling cascades that modulate various cellular functions.
GPR119 Signaling:
Activation of GPR119 by LPCs is primarily associated with the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is particularly relevant in the context of glucose homeostasis.
A key physiological outcome of GPR119 activation by 12:0 Lyso PC is the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2]
Modulation of Intracellular Calcium
Unlike longer-chain saturated LPCs such as palmitoyl (B13399708) (16:0) and stearoyl (18:0) LPCs, 2µM of lauroyl (12:0) LPC did not induce an increase in intracellular calcium concentration ([Ca2+]i) in murine aortic endothelial cells.[4] This suggests a degree of specificity in the cellular response to LPCs based on their acyl chain length, with shorter chains like the C12 of 12:0 Lyso PC being ineffective in triggering calcium influx in this particular cell type. However, it is important to note that phosphorothioate (B77711) analogues of 12:0 LPC have been shown to evoke GPR40-, GPR55-, and GPR119-dependent [Ca2+]i signaling.[1]
Inflammatory Response
Lysophosphatidylcholines are generally considered pro-inflammatory molecules. They can act as signaling molecules in the inflammatory cascade, although specific data for the 12:0 species is limited. General LPCs have been shown to induce the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages.[5][6] This process is often mediated through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[7]
Apoptosis and Cell Viability
Reactive Oxygen Species (ROS) Production
The induction of reactive oxygen species (ROS) is another cellular effect attributed to LPCs.[11] This can contribute to cellular stress and damage, and is implicated in the pro-inflammatory and apoptotic effects of these lipids. Specific protocols for measuring ROS production often involve fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12][13]
Quantitative Data Summary
Comprehensive quantitative data for the specific biological effects of 12:0 Lyso PC is limited in the current literature. The following table summarizes available data for general LPCs and highlights where 12:0 Lyso PC-specific data is needed.
| Cellular Effect | Cell Type | LPC Species | Concentration | Observed Effect | Reference |
| Intracellular Ca2+ | Murine Aortic Endothelial Cells | 12:0 Lyso PC | 2 µM | No increase in [Ca2+]i | [4] |
| Insulin Secretion | Pancreatic β-cells | 12:0 Lyso PC | Not specified | Enhanced glucose-stimulated insulin secretion | [1][2] |
| cAMP Increase | Human Platelets, MEG-01, THP-1 cells | General LPC | 25-150 µg/ml | Progressive increase in cytosolic cAMP | [1][14] |
| Cell Viability | HUVECs | General LPC | 100 µmol/L | ~62% viability | [9] |
| Cell Viability | HEK293 cells | General LPC | 100 µmol/L | ~53% viability | [9] |
| Apoptosis | Human Endothelial Cells | General LPC | >30 µg/ml | Induction of apoptosis | [8] |
| ROS Production | Human Endothelial Cells | General LPC | 40-50 µg/ml | Increased cellular DCF fluorescence | [11] |
Detailed Experimental Protocols
Lipid Extraction for Mass Spectrometry Analysis
This protocol is adapted from methods utilizing 12:0 Lyso PC as an internal standard and can be used to quantify endogenous or exogenously applied 12:0 Lyso PC in cell pellets.[14][15]
Materials:
-
Cell pellet (from 1 x 106 cells)
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Water, HPLC grade
-
Internal standard solution: 12:0 Lyso PC in methanol
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen gas evaporator
-
Glass tubes
Procedure:
-
Resuspend the cell pellet in 50 µL of water.
-
Transfer the cell suspension to a glass tube containing 450 µL of methanol and a known amount of the internal standard (e.g., 100 pmol of 12:0 Lyso PC if measuring other lipids, or a different internal standard if quantifying 12:0 Lyso PC).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully collect the supernatant into a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of 12:0 Lyso PC on cell viability.[16][17]
Materials:
-
Target cells (e.g., HUVECs, macrophages)
-
96-well cell culture plates
-
Complete cell culture medium
-
12:0 Lyso PC stock solution (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of 12:0 Lyso PC in complete cell culture medium. Include a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of 12:0 Lyso PC.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method to quantify apoptosis induced by 12:0 Lyso PC.[8][10]
Materials:
-
Target cells
-
6-well cell culture plates
-
12:0 Lyso PC stock solution
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 12:0 Lyso PC for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
12:0 Lyso PC is a multifaceted bioactive lipid with roles in key cellular processes. While it shares some general properties with other LPC species, such as the potential to modulate inflammation and cell viability, it also exhibits distinct characteristics, exemplified by its inability to induce calcium mobilization in certain endothelial cells. Its activity as a ligand for GPCRs, particularly GPR119, highlights its importance in metabolic regulation. Further research is warranted to fully elucidate the specific dose-dependent effects of 12:0 Lyso PC on various cell types and to unravel the intricacies of its signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the diverse biological functions of this intriguing lysophospholipid.
References
- 1. The bioactive phospholipid, lysophosphatidylcholine, induces cellular effects via G-protein-dependent activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 8. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi-res.com [mdpi-res.com]
- 12. scispace.com [scispace.com]
- 13. jacvam.go.jp [jacvam.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
L-alpha-Lysophosphatidylcholine, Lauroyl: A Technical Guide for Researchers
An In-depth Examination of its Properties, Biological Roles, and Experimental Applications
Abstract
L-alpha-Lysophosphatidylcholine, lauroyl (1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine), a species of lysophosphatidylcholine (B164491) (LPC), is a bioactive lipid molecule with significant implications in cellular signaling, membrane dynamics, and various pathological and physiological processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, physicochemical properties, and its role in biological systems. Detailed experimental protocols and a summary of its involvement in cellular signaling pathways are presented to facilitate its application in research and therapeutic development.
Chemical Identity and Properties
This compound, is a glycerophospholipid characterized by a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single lauroyl (C12:0) acyl chain at the sn-1 position. The absence of an acyl chain at the sn-2 position is a defining feature of lysophospholipids.
Synonyms and CAS Number
A comprehensive list of synonyms and the Chemical Abstracts Service (CAS) number for this compound are provided in the table below for clear identification and literature searching.
| Identifier Type | Identifier | Citation |
| CAS Number | 20559-18-6 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] |
| Primary Synonym | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] |
| Other Synonyms | 1-Dodecanoyllysolecithin | [2][7] |
| 12:0 Lyso PC | [3][4][5][6][7][8][9][10][11][12][13][14][15] | |
| L-α-Lysophosphatidylcholine, lauroyl | [3][5][6] | |
| 1-Lauroyl-L-α-phosphorylcholine | [7] | |
| 1-Dodecanoyl-sn-glycero-3-phosphocholine | [5][7][12] | |
| PC(12:0/0:0) | [1][15] | |
| LysoFos Choline 12 | [6] | |
| C12-Lysophosphatidylcholine | [7] |
Physicochemical Data
The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Citation |
| Molecular Formula | C₂₀H₄₂NO₇P | [1][2][5][6][9] |
| Molecular Weight | 439.52 g/mol | [1][2][5][6] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | >98% to >99% | [1][5][9][15] |
| Critical Micelle Concentration (CMC) in H₂O | ~0.32 mM | [5] |
| Storage Temperature | -20°C | [3][4][6] |
Biological Activity and Signaling Pathways
Lysophosphatidylcholines, including the lauroyl species, are not merely metabolic intermediates but are now recognized as important signaling molecules. They are produced from phosphatidylcholine by the action of phospholipase A2.[16] LPCs can exert a wide range of biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, and influencing various downstream secondary messenger pathways.[17]
The interaction of LPC with its receptors can trigger signaling cascades involving Rho-associated kinase (ROCK), diacylglycerol (DAG), inositol (B14025) 1,4,5-trisphosphate (IP3), mitogen-activated protein kinase (MAPK), and changes in intracellular Ca²⁺ levels.[17] These pathways regulate fundamental cellular processes including proliferation, migration, survival, and cytoskeletal remodeling.[17]
Specifically, LPC has been shown to induce neuronal differentiation through the activation of the Ras/Raf/MEK/ERK signaling pathway.[18] This highlights its potential role in neurobiology and the development of therapeutics for neurodegenerative conditions.
Experimental Protocols
This compound is utilized in a variety of experimental settings. Below are detailed methodologies for its application in cell treatment, lipid uptake assays, and liposome (B1194612) preparation.
Cell Treatment for Studying Effects on Lipid Order
This protocol describes the treatment of cells with 12:0 Lyso PC to investigate its effects on cell membrane lipid order.
Materials:
-
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)
-
Cell line of interest (e.g., A-549 cells)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
C-Laurdan for spectral imaging
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of 12:0 Lyso PC in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the final working concentration (e.g., 5 mM) in cell culture medium.
-
Wash the cells with PBS.
-
Expose the cells to the 12:0 Lyso PC-containing medium for the desired duration (e.g., 10 minutes) at 37°C.[19]
-
For concurrent measurement, add C-Laurdan during the exposure period.
-
For post-treatment analysis, wash the cells with PBS to remove the 12:0 Lyso PC.
-
Label the cells with C-Laurdan for spectral imaging to assess changes in cell membrane lipid order.[19]
NBD-Labeled Lipid Uptake Assay
This protocol outlines a method to measure the cellular uptake of lipids using NBD-labeled 12:0 Lyso PC.[20]
Materials:
-
NBD-labeled 12:0 Lyso PC (12:0 lyso NBD PC)
-
Cell line of interest
-
Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Sodium dithionite (B78146)
-
Tris buffer (0.1 M, pH 10)
-
Flow cytometer
Procedure:
-
Harvest cells at approximately 70% confluency.
-
Wash the cells with PBS and then resuspend them in HBSS.
-
Equilibrate the cell suspension (e.g., 1 x 10⁶ cells in 500 µl) at 37°C for 15 minutes.
-
Add an equal volume of 2 µM NBD-labeled 12:0 Lyso PC to the cell suspension and incubate at 37°C for the desired time points.
-
At each time point, collect an aliquot of the cell suspension and mix with an equal volume of ice-cold HBSS containing 5% fatty acid-free BSA to stop the uptake.
-
To quench the fluorescence of non-internalized NBD-phospholipids, add sodium dithionite (10 mM final concentration) in Tris buffer and incubate for 15 minutes prior to analysis.
-
Analyze the cell samples by flow cytometry to measure the mean fluorescence intensity per cell, which corresponds to the amount of lipid uptake.
Preparation of Liposomes Containing Lauroyl Lysophosphatidylcholine
This protocol provides a general method for preparing liposomes, which can be adapted to include 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine as a component to modify membrane properties.
Materials:
-
Primary phospholipid(s) (e.g., dipalmitoylphosphatidylcholine - DPPC)
-
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, Tris buffer)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC and 12:0 Lyso PC at a specific molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[21]
-
Remove the organic solvent using a rotary evaporator or a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of the flask.[21]
-
Ensure all solvent is removed by placing the flask under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.[21] This process forms multilamellar vesicles (MLVs).
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.[21]
-
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.anatrace.com [cdn.anatrace.com]
- 6. Lysophosphatidylcholine Acyltransferase 3 Knockdown-mediated Liver Lysophosphatidylcholine Accumulation Promotes Very Low Density Lipoprotein Production by Enhancing Microsomal Triglyceride Transfer Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. labmix24.com [labmix24.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
The Inflammatory Nexus: A Technical Guide to the Role of Lauroyl Lysophosphatidylcholine in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Lysophosphatidylcholine (B164491) (LLPC), a specific mono-acyl-glycerophosphocholine, is an emerging bioactive lipid mediator implicated in the complex orchestration of inflammatory responses. As a member of the lysophosphatidylcholine (LPC) family, LLPC's biological activities are intrinsically linked to its unique 12-carbon lauroyl acyl chain, which dictates its physicochemical properties and interactions with cellular targets. This technical guide provides an in-depth exploration of the current understanding of LLPC's role in inflammatory pathways, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades it modulates. While much of the existing literature refers to LPCs more broadly, this guide will focus on lauroyl-specific data where available and contextualize it within the broader understanding of LPC pharmacology, highlighting the critical influence of acyl chain composition on inflammatory outcomes.
Introduction: The Dual-Faced Role of Lysophosphatidylcholines in Inflammation
Lysophosphatidylcholines (LPCs) are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are a major component of oxidized low-density lipoprotein (oxLDL).[1][2] For years, LPCs have been recognized as key players in the pathogenesis of chronic inflammatory diseases such as atherosclerosis.[1][2] However, emerging evidence reveals a more nuanced, dual role for these lipids, with some species demonstrating pro-inflammatory actions while others exhibit anti-inflammatory or regulatory functions.[3] The specific biological effect of an LPC molecule is largely determined by the length and saturation of its fatty acid chain. Lauroyl lysophosphatidylcholine (LPC 12:0), with its saturated 12-carbon acyl chain, is a subject of growing interest for its distinct signaling properties.
This guide will dissect the known inflammatory pathways modulated by LLPC and other relevant LPC species, with a focus on receptor-mediated signaling, inflammasome activation, and cytokine production.
Key Inflammatory Signaling Pathways Modulated by Lauroyl Lysophosphatidylcholine
LLPC and other LPCs exert their influence on inflammatory cells primarily through interactions with specific cell surface receptors and by modulating intracellular signaling platforms.
G Protein-Coupled Receptor (GPCR) Signaling
Several G protein-coupled receptors have been identified as targets for LPCs, including G2A (GPR132), GPR4, and others.[4] These receptors are crucial transducers of extracellular LPC signals into intracellular responses.
-
G2A (GPR132): The G2A receptor is a key mediator of LPC-induced cellular responses, including chemotaxis of immune cells.[1] Upon binding, LPC can trigger G2A-dependent signaling cascades that lead to the activation of downstream effectors like extracellular signal-regulated kinase (ERK).[5] Interestingly, some studies suggest that LPC may act as an antagonist to the proton-sensing activity of G2A.[6]
-
Toll-Like Receptor (TLR) Signaling: LPCs have been shown to activate both TLR4 and TLR2/1 signaling pathways, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like IL-8.[7][8] This suggests that LPCs can mimic certain pathogen-associated molecular patterns (PAMPs) to initiate an innate immune response.
Diagram: Lauroyl Lysophosphatidylcholine Signaling via Cell Surface Receptors
Caption: LLPC interaction with G2A and TLR4 receptors at the cell surface.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Several studies have demonstrated that LPCs can act as a trigger for NLRP3 inflammasome activation.[2][9] This process is often dependent on potassium efflux and lysosomal damage.[2][9] The activation of the NLRP3 inflammasome by LPCs is a critical step in the development of foam cells in atherosclerotic plaques.[2][9]
Diagram: LPC-Mediated NLRP3 Inflammasome Activation
Caption: Simplified workflow of NLRP3 inflammasome activation by LPC.
Quantitative Data on the Effects of Lysophosphatidylcholines
The following tables summarize quantitative data from various studies on the effects of LPCs on inflammatory markers. It is important to note that the specific acyl chain of LPC is not always specified in the literature.
Table 1: Effect of LPC on Cytokine Production
| Cytokine | Cell Type | LPC Concentration | Effect | Reference |
| MIP-2 | Mouse Macrophages | 0.1-10 nM & µM | Increased release and mRNA expression | [10] |
| IFN-γ | Human PBMC | 0.1-50 µM | Induced secretion | [11] |
| TNF-α | Human PBMC | 1-25 µM | Induced secretion | [11] |
| IL-8 | Human Endothelial Cells | >50 µg/ml | Induced expression and secretion | [12] |
| IL-6 | Human Monocytes | 20 µM | Inhibited secretion | [13] |
| IL-1β, IL-6, TNF-α | Murine Sepsis Model | N/A | Pre-treatment with LPC prevented release | [14] |
Table 2: Effect of LPC on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | LPC Concentration | Effect | Reference |
| ICAM-1 | HUVECs | 50 µg/ml | Maximally induced after 1 hour | [15] |
| VCAM-1 | HUVECs | 50 µg/ml | Maximally induced after 1 hour | [15] |
| E-selectin | HUVECs | 50 µg/ml | Upregulated after 3 hours | [15] |
| ICAM-1 | HUVECs | Not specified | Upregulation via G2A-NF-κB pathway | [16] |
| VCAM-1 | HUVECs | Not specified | Upregulation via G2A-NF-κB pathway | [16] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of lauroyl lysophosphatidylcholine on inflammatory pathways.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Monocytic (THP-1), and Murine Macrophage (RAW264.7) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
LPC Preparation and Treatment: Lauroyl lysophosphatidylcholine is typically dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.
Quantification of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody, incubating for 1-2 hours at room temperature.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate, incubating for 30 minutes at room temperature.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Analysis of Adhesion Molecule Expression
-
Flow Cytometry:
-
Harvest cells and wash with PBS containing 1% BSA.
-
Incubate the cells with fluorescently labeled antibodies specific for adhesion molecules (e.g., FITC-conjugated anti-ICAM-1) for 30-60 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS and analyze using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of adhesion molecule expression.
-
NF-κB Activation Assay
-
Transcription Factor ELISA:
-
Nuclear extracts are prepared from LLPC-treated and control cells.
-
The extracts are incubated in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
A primary antibody specific for the p65 subunit of NF-κB is added to the wells.
-
An HRP-conjugated secondary antibody is then added.
-
After washing, a substrate solution is added, and the colorimetric change is measured to quantify NF-κB DNA binding activity.[17]
-
NLRP3 Inflammasome Activation Assay
-
IL-1β Secretion Measurement: As a primary readout for inflammasome activation, the concentration of mature IL-1β in the cell culture supernatant is measured by ELISA (as described in section 4.2).
-
Caspase-1 Activity Assay: Commercial kits are available to measure the activity of caspase-1 in cell lysates, which is a direct indicator of inflammasome activation.
-
ASC Speck Formation: Immunofluorescence microscopy can be used to visualize the formation of ASC specks, which are large protein aggregates formed upon inflammasome activation.
Quantification of Lauroyl Lysophosphatidylcholine
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Lipids are extracted from plasma or cell lysates using a solvent system (e.g., chloroform/methanol).
-
The lipid extract is then injected into an LC system for separation of different lipid species.
-
The separated lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer to specifically detect and quantify lauroyl lysophosphatidylcholine based on its mass-to-charge ratio.[4][18]
-
Diagram: Experimental Workflow for Studying LLPC Effects
Caption: General workflow for investigating the inflammatory effects of LLPC.
Conclusion and Future Directions
Lauroyl lysophosphatidylcholine is a bioactive lipid with significant, though complex, roles in the regulation of inflammatory pathways. Its ability to engage with GPCRs and TLRs, and to trigger NLRP3 inflammasome activation, positions it as a critical modulator of both innate and adaptive immune responses. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the specific contributions of LLPC to inflammatory diseases.
A key area for future research is the precise elucidation of how the lauroyl acyl chain dictates the specific inflammatory signature of LLPC compared to other LPC species. Further investigation into the therapeutic potential of targeting LLPC signaling pathways could open new avenues for the treatment of chronic inflammatory conditions. The continued development of sophisticated analytical techniques, such as lipidomics, will be instrumental in unraveling the full spectrum of LLPC's biological functions.
References
- 1. T cell chemotaxis to lysophosphatidylcholine through the G2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 8. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 10. Nanomolar concentrations of lysophosphatidylcholine recruit monocytes and induce pro-inflammatory cytokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of liver X receptor attenuates lysophosphatidylcholine-induced IL-8 expression in endothelial cells via the NF-κB pathway and SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [Effect of lysophosphatidylcholine on endothelial cell surface expression of adhesion molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Lysophosphatidylcholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs), also known as lysolecithins, have journeyed from being considered simple metabolic intermediates to being recognized as critical bioactive signaling molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of LPCs, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical milestones, the intricate signaling pathways they modulate, and the experimental methodologies that have been pivotal in unraveling their functions.
A Historical Perspective: From Lecithin (B1663433) to a Signaling Revolution
The story of lysophosphatidylcholine (B164491) is intrinsically linked to the discovery of its parent molecule, phosphatidylcholine (PC), or lecithin. In 1845 , the French chemist and pharmacist Théodore Gobley first isolated lecithin from egg yolk[1][2]. He went on to establish its complete chemical formula in 1874 and demonstrated its presence in a variety of biological materials, including venous blood, human lungs, and brain tissue[3].
The "lyso" derivative of lecithin emerged from the study of enzymatic hydrolysis of phospholipids. The discovery and characterization of phospholipase A2 (PLA2) , an enzyme that specifically hydrolyzes the fatty acid at the sn-2 position of glycerophospholipids, was a crucial step[4]. It was recognized that the action of PLA2 on phosphatidylcholine yielded a molecule with a single fatty acid chain, which was termed lysophosphatidylcholine[5]. For a significant period, LPC was viewed primarily as a transient intermediate in the "Lands cycle," a metabolic pathway responsible for the remodeling of fatty acid chains in phospholipids.
The paradigm shift in the perception of LPCs began in the latter half of the 20th century, as evidence accumulated for their direct biological activities. Initially noted for their ability to lyse red blood cells, researchers began to uncover more subtle and complex roles. It is now understood that LPCs are not merely metabolic byproducts but are potent signaling molecules involved in a plethora of physiological and pathological processes, including inflammation, atherosclerosis, and immune regulation[5][6].
Quantitative Insights: LPC Levels in Health and Disease
The concentration of LPCs in biological fluids is tightly regulated, and alterations in their levels are associated with various pathological conditions. The following table summarizes representative concentrations of total LPCs in human plasma in healthy individuals and in different disease states.
| Condition | LPC Concentration (µM) | Reference |
| Healthy Individuals | 125 - 300 | [7][8] |
| Cardiovascular Diseases | Increased | [7] |
| Diabetes | Increased | [7] |
| Ovarian Cancer | Increased | [7] |
| Renal Failure | Increased | [7] |
| Alzheimer's Disease | Decreased | [7] |
| Cancer with Weight Loss | Decreased | [9] |
The Signaling Nexus: LPC Receptor-Mediated Pathways
The biological effects of LPCs are primarily mediated through their interaction with specific cell surface receptors. The two major receptor families implicated in LPC signaling are G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).
G Protein-Coupled Receptor G2A Signaling
The orphan G protein-coupled receptor G2A was identified as a high-affinity receptor for LPC, a discovery that provided a molecular basis for many of its observed biological effects[10]. The interaction of LPC with G2A initiates a cascade of intracellular events.
Upon binding of LPC, the G2A receptor can couple to multiple G protein subtypes, including Gαq, Gαs, and Gα13, leading to the activation of diverse downstream effector pathways[11]. Activation of Gαq stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and protein kinase C (PKC) activation. Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Gα13 activation engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA and subsequent cytoskeletal rearrangements. These pathways collectively contribute to various cellular responses, including migration, proliferation, and apoptosis[11].
Toll-Like Receptor (TLR) Signaling
LPCs have also been identified as ligands for Toll-like receptors 2 (TLR2) and 4 (TLR4), key components of the innate immune system. This interaction positions LPCs as important mediators of inflammation.
LPC can activate both TLR2, in a heterodimer with TLR1, and the TLR4/MD2 complex[12][13]. This activation initiates a MyD88-dependent signaling cascade. MyD88 recruits and activates interleukin-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6. TRAF6 then activates the TAK1 complex, leading to the activation of two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway (p38 and JNK). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Both NF-κB and activated MAPKs promote the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines[14].
Methodologies: Key Experimental Protocols
The advancement of our understanding of LPCs has been heavily reliant on the development of robust analytical and experimental techniques. This section provides an overview of key methodologies.
Extraction of Lysophosphatidylcholines from Plasma
Accurate quantification of LPCs requires efficient extraction from complex biological matrices. A common approach involves a modified Folch or Bligh-Dyer liquid-liquid extraction.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add an appropriate internal standard (e.g., a deuterated LPC species) for quantification.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 750 µL of a cold 2:1 (v/v) mixture of chloroform:methanol (B129727) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of the Lipid-Containing Phase:
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully aspirate and discard the upper aqueous layer and the protein disk.
-
Transfer the lower organic phase to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for analysis.
-
Measurement of Phospholipase A2 (PLA2) Activity
Assaying the activity of PLA2 is crucial for understanding the dynamics of LPC production. Several methods are available, with the choice depending on the specific research question and available resources.
This assay is based on the detection of free fatty acids released by PLA2 activity using a pH indicator.
-
Reagent Preparation:
-
Assay Buffer: Prepare a weakly buffered solution (e.g., 5 mM Tris-HCl, pH 7.5) containing CaCl2 (e.g., 10 mM) and a pH indicator such as phenol (B47542) red.
-
Substrate: Prepare a suspension of phosphatidylcholine vesicles in the assay buffer.
-
Enzyme Solution: Prepare a solution of the PLA2 enzyme of interest in a suitable buffer.
-
-
Assay Procedure:
-
In a microplate well, add the assay buffer and the phosphatidylcholine substrate.
-
Initiate the reaction by adding the PLA2 enzyme solution.
-
Monitor the change in absorbance of the phenol red over time at a specific wavelength (e.g., 560 nm). The hydrolysis of the fatty acid will cause a decrease in pH, leading to a color change of the indicator.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over the linear portion of the reaction curve.
-
Relate the rate of absorbance change to the rate of fatty acid production using a standard curve generated with known amounts of a fatty acid.
-
Conclusion
The journey of lysophosphatidylcholines from their discovery as byproducts of lecithin metabolism to their current status as multifaceted signaling molecules highlights a dynamic area of lipid research. Their involvement in critical physiological and pathological processes, mediated through specific receptors like G2A and TLRs, has opened new avenues for therapeutic intervention in a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. The continued refinement of analytical and experimental methodologies will undoubtedly lead to a deeper understanding of the intricate roles of LPCs and pave the way for the development of novel diagnostic and therapeutic strategies targeting their signaling pathways.
References
- 1. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 3. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 5. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Understanding the enzymatic synthesis of L-alpha-lysophosphatidylcholine, lauroyl.
An In-depth Technical Guide to the Enzymatic Synthesis of L-alpha-lysophosphatidylcholine, lauroyl
Introduction
L-alpha-lysophosphatidylcholine (LPC), a class of lysophospholipids, is a key signaling molecule and a metabolic intermediate derived from phosphatidylcholine (PC).[1][2] These amphiphilic molecules consist of a glycerol (B35011) backbone, a single acyl chain, a phosphate (B84403) group, and a choline (B1196258) headgroup. The specific fatty acid attached determines the molecule's precise identity and biological function; this guide focuses on this compound, which incorporates a C12:0 saturated fatty acid (lauric acid).
LPCs are involved in numerous physiological and pathological processes, including inflammation, immune regulation, and atherosclerosis.[3][4] They are generated primarily through the action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid from the sn-2 position of PC.[1][2] In addition to their biological roles, LPCs are valuable as emulsifiers in the food and pharmaceutical industries and as precursors for the synthesis of structured phospholipids.[5]
The synthesis of specific LPCs like the lauroyl variant is challenging due to the potential for acyl migration, which can lead to a mixture of isomers.[6] Enzymatic synthesis offers a powerful alternative to purely chemical routes, providing high regioselectivity under mild reaction conditions.[5] This guide provides a detailed overview of the core enzymatic strategies, experimental protocols, and quantitative data relevant to the synthesis of this compound for researchers, scientists, and professionals in drug development.
Core Enzymatic Synthesis Strategies
The enzymatic production of L-alpha-lysophosphatidylcholine can be achieved through three primary routes: hydrolysis of phosphatidylcholine, acylation of glycerophosphocholine, and alcoholysis of phosphatidylcholine.
-
Hydrolysis of Phosphatidylcholine (PC) : This pathway mimics the natural formation of LPC in biological systems. It involves the selective deacylation of a diacyl-PC molecule. Phospholipase A2 (PLA2) is the enzyme of choice for this method as it specifically hydrolyzes the ester bond at the sn-2 position of the glycerol backbone, yielding a 1-acyl-LPC.[5][7] To produce 1-lauroyl-LPC, the starting material must be a phosphatidylcholine with a lauroyl group at the sn-1 position. Conversely, 1,3-regioselective lipases can be used to cleave the acyl chain at the sn-1 position to produce 2-acyl-LPC.[5]
-
Acylation of sn-glycero-3-phosphorylcholine (GPC) : This is a highly effective synthetic approach that involves the direct esterification of GPC with a free fatty acid, in this case, lauric acid.[5][8] GPC is readily available from the hydrolysis of natural lecithins.[3] This reaction is typically catalyzed by lipases in a solvent-free or low-aqueous environment to favor synthesis over hydrolysis.[5][9] Immobilized lipases are often preferred for their stability and reusability. This method allows for the direct incorporation of a desired fatty acid, making it ideal for producing specific LPCs.
-
Alcoholysis of Phosphatidylcholine (PC) : In this transesterification reaction, a diacyl-PC is reacted with an alcohol, such as ethanol, in the presence of a lipase (B570770).[5][10] The reaction yields one molecule of LPC and one molecule of a fatty acid ethyl ester (FAEE). This method is an effective way to produce LPCs, with some studies reporting high conversion rates in both n-hexane and solvent-free systems.[10]
Caption: Key enzymatic pathways for synthesizing L-alpha-lysophosphatidylcholine (LPC).
Quantitative Data on Enzymatic Synthesis
The efficiency of LPC synthesis is highly dependent on the choice of enzyme and the specific reaction conditions. Lipases are generally more effective than phospholipases for the direct esterification of GPC.[11]
Table 1: Comparison of Enzymes for LPC Synthesis via GPC Esterification
| Enzyme | Source Organism | Type | Yield of LPC (mol%) | Reference |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Immobilized Lipase | ~40-70% | [11] |
| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized Lipase | High | [9] |
| Lipozyme RM IM | Rhizomucor miehei | Immobilized Lipase | ~25% | [11] |
| Immobilized MAS1 | Marine Streptomyces sp. | Immobilized Lipase | ~91% | [8] |
| Phospholipase A1 | T. lanuginosus/F. oxysporum | Phospholipase | <10% | [11] |
| Phospholipase A2 | Porcine pancreas | Phospholipase | <5% |[11] |
Table 2: Optimized Reaction Conditions for Lipase-Catalyzed GPC Acylation
| Parameter | Optimal Value | Notes | References |
|---|---|---|---|
| Temperature | 40 - 55 °C | Higher temperatures can lead to enzyme denaturation or unwanted byproducts. | [8][9][11] |
| Substrate Molar Ratio (GPC:Fatty Acid) | 1:20 - 1:50 | A high excess of fatty acid is required to drive the reaction equilibrium towards synthesis. | [8][9][11] |
| Enzyme Loading | 10 - 15% (w/w of substrates) or 300 U/g | Varies significantly based on enzyme activity and immobilization support. | [8][9][11] |
| Reaction Time | 24 - 48 hours | Reaction monitoring is crucial to determine the point of maximum yield before degradation occurs. | [8][11] |
| System Conditions | Solvent-free, under vacuum (e.g., 1 mm Hg) | Vacuum is critical for removing water, a byproduct of esterification, which inhibits the reaction. | [8][11] |
| Maximal Yield | 70 - 93% | Highly dependent on the combination of all parameters. |[8][11] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, via the lipase-catalyzed esterification of GPC, which is a robust and high-yielding method.
Protocol: Lipase-Catalyzed Esterification of GPC with Lauric Acid
1. Materials and Reagents:
-
sn-glycero-3-phosphorylcholine (GPC)
-
Lauric acid (≥98% purity)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme TL IM from Thermomyces lanuginosus)
-
Chloroform, Methanol, Heptane (B126788) (HPLC grade)
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Vacuum pump and vacuum gauge
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Analytical equipment: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC) system, Gas Chromatography (GC) for fatty acid analysis.
2. Experimental Workflow:
Caption: Step-by-step workflow for LPC synthesis via GPC acylation.
3. Detailed Procedure:
-
Substrate Preparation : In a clean, dry round-bottom flask, combine GPC and lauric acid at the desired molar ratio (e.g., 1:20).
-
Enzyme Addition : Add the immobilized lipase, typically 10-15% of the total substrate weight.[9]
-
Reaction Setup : Attach the flask to a magnetic stirrer with a heating mantle. Connect the flask to a vacuum line equipped with a cold trap and a vacuum gauge.
-
Reaction Execution : Begin stirring and heat the mixture to the optimal temperature (e.g., 45°C).[9] Gradually apply vacuum until the target pressure (e.g., 1 mm Hg) is reached.[11] Maintain these conditions for 24-48 hours. Monitor the reaction progress by taking small aliquots over time for TLC or HPLC analysis.
-
Termination and Enzyme Removal : Once the reaction reaches the desired conversion, cool the flask to room temperature. Add a solvent mixture like chloroform:methanol (2:1, v/v) to dissolve the product and unreacted substrates. Filter the solution to recover the immobilized lipase for potential reuse.
-
Purification : Transfer the filtrate to a new flask and remove the solvent using a rotary evaporator. The resulting crude product will contain LPC, unreacted lauric acid, and potentially some diacyl-PC. The excess lauric acid can be removed by washing with a non-polar solvent like heptane in which LPC is poorly soluble, or by using silica (B1680970) gel column chromatography.
-
Analysis and Characterization :
-
TLC : Spot the product on a silica plate and develop using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). Visualize spots using iodine vapor or a phosphate-specific stain.
-
HPLC : Quantify the LPC yield using an HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
GC : To confirm the incorporation of the lauroyl group, the LPC can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC.
-
LPC Signaling Pathways
LPC is not merely a structural lipid but also a potent signaling molecule that can activate various cellular responses, often implicated in inflammation and vascular diseases.[1][12] It primarily signals through G protein-coupled receptors (GPCRs) and can also activate other pathways involving protein tyrosine kinases (PTKs).[1][12] The activation of these pathways often leads to the stimulation of Protein Kinase C (PKC) and the Mitogen-Activated Protein (MAP) kinase cascade, culminating in changes in gene expression and cellular function.[12][13]
Caption: LPC activates PKC and MAP kinase via receptor-mediated pathways.[12]
Conclusion
The enzymatic synthesis of this compound, offers a highly specific and efficient method for producing this valuable molecule. The acylation of GPC using immobilized lipases stands out as a particularly robust strategy, capable of achieving high yields under optimized, solvent-free conditions.[8] This approach avoids the harsh chemicals and potential for acyl migration associated with traditional chemical synthesis.[6] A thorough understanding of the reaction kinetics, optimal parameters, and downstream purification is essential for maximizing yield and purity. The continued development of novel, highly active lipases and process optimization will further enhance the industrial viability of producing specific LPCs for applications in drug delivery, functional foods, and biomedical research.[5][8]
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pnas.org [pnas.org]
L-alpha-lysophosphatidylcholine, Lauroyl (LPC 12:0): A Bioactive Lipid in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0), a species of lysophosphatidylcholine (B164491) (LPC), is a bioactive lipid molecule that has garnered significant attention for its diverse roles in cellular processes and its implications in various pathological conditions. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of LPC (12:0) as a bioactive lipid, with a focus on its signaling pathways, its role in health and disease, and the experimental methodologies used to study its functions.
Introduction to this compound (LPC 12:0)
LPC (12:0) is a glycerophospholipid characterized by a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single lauroyl (12:0) fatty acid chain at the sn-1 position.[5] LPCs are generated through the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[3][6][7][8] While present at low levels in biological membranes and plasma under physiological conditions, its concentration can significantly increase in inflammatory states.[3][9]
Chemical Structure:
-
IUPAC Name: 2-[(3-dodecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium[5]
-
Molecular Formula: C20H43NO7P+[5]
-
Molecular Weight: 439.52 g/mol [10]
Bioactive Roles of LPC (12:0) and other LPCs
LPCs, including the lauroyl species, are not merely metabolic intermediates but active signaling molecules with pleiotropic effects on various cell types.
Inflammation and Immunity
LPCs are potent modulators of the inflammatory response. They can act as both pro-inflammatory and anti-inflammatory mediators depending on the context and concentration.[9]
-
Pro-inflammatory effects: LPCs are a major component of oxidized LDL and contribute to vascular inflammation in atherosclerosis.[1][4] They can induce the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells, promoting leukocyte infiltration.[9][11] LPCs can also stimulate the release of pro-inflammatory cytokines such as TNF-α and IFN-γ from immune cells.[1] Some studies suggest that LPCs can directly activate Toll-like receptors (TLR4 and TLR2/1).[9]
-
Anti-inflammatory effects: Paradoxically, LPCs can also exhibit anti-inflammatory properties. For instance, they can inhibit TLR-mediated signaling in the presence of classical TLR ligands. Certain polyunsaturated LPC species have been shown to inhibit the formation of leukotrienes and cytokines.
Cancer
The role of LPCs in cancer is complex and appears to be context-dependent.
-
Decreased Levels in Cancer: Several studies have reported decreased plasma LPC levels in patients with various cancers, including lung, colorectal, and prostate cancer.[9][12][13] Lower LPC levels have been associated with weight loss, increased inflammation, and poorer prognosis in some cancer types.[9][12]
-
Pro-metastatic Effects: In contrast, some studies suggest that LPC and its metabolite, lysophosphatidic acid (LPA), can promote metastasis of certain cancer cells, such as rhabdomyosarcoma (RMS) cells, by enhancing their migration and adhesion.[14]
Immune Cell Modulation
LPCs can directly influence the function of various immune cells:
-
T-lymphocytes: LPCs can potentiate the activation of T-lymphocytes, enhance the secretion of IFN-γ, and increase the expression of chemokine receptors.[1][9]
-
Monocytes and Macrophages: LPCs can activate macrophages, increase their phagocytic activity, and polarize them towards a pro-inflammatory M1-like phenotype.[9] They are also chemoattractants for monocytes.[1]
-
Other Immune Cells: LPCs have been shown to modulate the activity of neutrophils, mast cells, and eosinophils.[9]
Signaling Pathways
The signaling mechanisms of LPCs are multifaceted and involve both receptor-dependent and receptor-independent pathways.
G Protein-Coupled Receptors (GPCRs)
Several GPCRs have been proposed as receptors for LPCs, although the specificity and direct agonism are still subjects of debate.
-
G2A (GPR132): G2A is a proton-sensing GPCR that has been implicated as a receptor for LPC.[15][16] However, some studies have failed to confirm direct agonistic activity of LPC on G2A, with some even suggesting it may act as an antagonist.[16][17][18] Despite this controversy, many biological functions of LPC, such as T cell and macrophage chemotaxis, appear to be G2A-dependent.[11][17]
-
GPR4: Similar to G2A, GPR4 is another proton-sensing GPCR that has been suggested to interact with LPC.[11][19]
-
Platelet-Activating Factor Receptor (PAFR): Some pro-inflammatory effects of LPC, such as the induction of TNF-α and IFN-γ secretion, have been shown to be dependent on the PAF receptor.[1]
Receptor-Independent Mechanisms
LPCs can also exert their effects through mechanisms that do not involve specific receptors. As amphiphilic molecules, they can intercalate into cell membranes, altering their physical properties and influencing the function of membrane-embedded proteins.[19]
Signaling Pathway of LPC-mediated Inflammation
Caption: Putative signaling pathways of LPC-mediated inflammation.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Critical Micelle Concentration (CMC) | ~0.32 mM | 12:0 Lyso PC in H2O | [20] |
| Plasma Concentration (Total LPC) | 8-12% of total plasma phospholipids | Human | [3] |
| Toxic Threshold Concentration | ~50 µM | Rhabdomyosarcoma cells | [14] |
| Detection Limit (ESI-MS/MS) | <1 µmol/L | Plasma samples | [21] |
| Within-run Imprecision (CV) for major species | 3% | ESI-MS/MS of plasma | [21] |
| Total Imprecision (CV) for major species | ~12% | ESI-MS/MS of plasma | [21] |
Experimental Protocols
Quantification of LPC (12:0) by Mass Spectrometry
High-throughput quantification of LPC species is typically achieved using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[21][22]
5.1.1. Sample Preparation (Lipid Extraction)
A common method for extracting lipids from plasma or serum is a modified Bligh-Dyer or Folch extraction.[23][24]
-
To a 10 µL plasma aliquot, add 225 µL of cold methanol (B129727) containing an internal standard mixture (e.g., LPC 17:0 or deuterated LPC standards).[24]
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.
-
Shake at 4°C for 6 minutes.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper (organic) phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis (e.g., methanol).
5.1.2. ESI-MS/MS Analysis
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Scan Type: Precursor ion scan for m/z 184, which is the characteristic phosphocholine (B91661) headgroup fragment.[21][23]
-
Internal Standards: Use of non-naturally occurring odd-chain LPCs (e.g., LPC 13:0, LPC 19:0) or stable isotope-labeled LPCs is crucial for accurate quantification.[21][25]
-
Quantification: Achieved by comparing the peak area of the analyte (LPC 12:0) to that of the internal standard.[21]
Experimental Workflow for LPC Quantification
Caption: General workflow for the quantification of LPC (12:0).
Synthesis of this compound
The chemical synthesis of LPCs can be challenging due to the potential for acyl migration.[26][27][28] Chemo-enzymatic methods are often employed.
5.2.1. Chemo-enzymatic Synthesis
-
Starting Material: 1,2-dilauroyl-sn-glycero-3-phosphocholine.
-
Enzyme: Phospholipase A2 (PLA2).
-
Reaction: PLA2 specifically hydrolyzes the fatty acid at the sn-2 position of the phosphatidylcholine, yielding 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 12:0).[6][20]
-
Purification: The product is purified using chromatographic techniques.
5.2.2. Total Chemical Synthesis
Total chemical synthesis from glycerol or its derivatives involves multiple steps of protection and deprotection to ensure regioselectivity and prevent acyl migration.[6][29] Recent methods aim to minimize chromatographic steps and use mild deprotection conditions.[26][27][28]
Conclusion
This compound (LPC 12:0), is a bioactive lipid with a complex and often dualistic role in cellular signaling, particularly in inflammation and cancer. Its interactions with GPCRs like G2A remain an active area of research. The continued development of advanced analytical techniques, such as high-throughput mass spectrometry, is crucial for elucidating the precise roles of individual LPC species in health and disease. A deeper understanding of the synthesis, metabolism, and signaling of LPC (12:0) holds promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Alfa-lysophosphatidylcholine, lauroyl | C20H43NO7P+ | CID 3045269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]
- 14. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR132 - Wikipedia [en.wikipedia.org]
- 16. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. ptfarm.pl [ptfarm.pl]
- 20. cdn.anatrace.com [cdn.anatrace.com]
- 21. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 23. holcapek.upce.cz [holcapek.upce.cz]
- 24. lcms.cz [lcms.cz]
- 25. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Collection - Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 29. researchgate.net [researchgate.net]
Principles of Lysophospholipid Signaling: A Technical Guide for Researchers
An In-depth Examination of Core Pathways and Methodologies for Drug Development Professionals, Researchers, and Scientists
Abstract
Lysophospholipids (LPs) are a class of bioactive lipid molecules that play critical roles in a vast array of physiological and pathological processes. Acting primarily through a family of G protein-coupled receptors (GPCRs), these signaling lipids, including lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), orchestrate fundamental cellular responses such as proliferation, migration, survival, and differentiation. Dysregulation of LP signaling has been implicated in numerous diseases, including cancer, fibrosis, and inflammatory disorders, making this pathway a fertile ground for therapeutic intervention. This technical guide provides a comprehensive overview of the basic principles of lysophospholipid signaling, with a focus on the core molecular players and downstream effector pathways. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the subject, including quantitative data for key interactions, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades.
Introduction to Lysophospholipids and their Receptors
Lysophospholipids are derived from membrane phospholipids (B1166683) through the action of phospholipases.[1] The two most extensively studied LPs are lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[2] These molecules act as extracellular signaling molecules by binding to and activating specific GPCRs on the cell surface.[3][4]
There are at least six known LPA receptors (LPA₁₋₆) and five S1P receptors (S1P₁₋₅), each with distinct tissue distribution and signaling properties.[5][6][7] These receptors belong to the endothelial differentiation gene (EDG) family and the P2Y purinergic receptor family.[8] The binding of LPA or S1P to their cognate receptors initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins.[9]
Core Signaling Pathways in Lysophospholipid Action
The binding of a lysophospholipid to its receptor triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. These G proteins are composed of α, β, and γ subunits. Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP and the Gβγ complex can then modulate the activity of various downstream effector proteins.[9]
Lysophospholipid receptors couple to one or more of the four main families of Gα subunits: Gαq/11, Gαi/o, Gα12/13, and Gαs.[2] This differential coupling is a key determinant of the cellular response to a specific lysophospholipid.
Gq/11 Pathway and Calcium Mobilization
Activation of the Gαq/11 pathway by LPA or S1P leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1] DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a wide range of target proteins, influencing processes like cell growth, differentiation, and apoptosis.
Gi/o Pathway and Regulation of cAMP and PI3K/Akt
The Gαi/o pathway is primarily inhibitory. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] This can impact various cellular functions, including metabolism and gene transcription.
Furthermore, the Gβγ subunits released upon Gαi/o activation can stimulate the activity of phosphoinositide 3-kinase (PI3K).[10] PI3K phosphorylates PIP₂ to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a critical second messenger that recruits and activates downstream kinases, most notably Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[10]
G12/13 Pathway and Rho GTPase Activation
The Gα12/13 pathway is a major conduit for lysophospholipid-induced regulation of the actin cytoskeleton.[11] Activated Gα12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[11] RhoA is a molecular switch that, in its active GTP-bound state, promotes the formation of stress fibers and focal adhesions, thereby influencing cell shape, motility, and contraction.[11]
Ras-MAPK Pathway Activation
Lysophospholipid signaling can also lead to the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. This can occur through various mechanisms, including transactivation of receptor tyrosine kinases or through G protein-dependent pathways involving Src kinases.[12] Activated Ras triggers a kinase cascade, sequentially activating Raf, MEK, and ERK (extracellular signal-regulated kinase). The MAPK/ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[12]
Rac and Cdc42 GTPase Activation
In addition to RhoA, other members of the Rho family of small GTPases, such as Rac1 and Cdc42, are also regulated by lysophospholipid signaling.[13] Rac1 is primarily involved in the formation of lamellipodia and membrane ruffles, promoting cell migration, while Cdc42 regulates the formation of filopodia and cell polarity.[14] The activation of these GTPases is often mediated by Gβγ subunits or through PI3K-dependent mechanisms.[13]
Quantitative Data in Lysophospholipid Signaling
The precise cellular response to a given lysophospholipid is determined by a combination of factors, including the expression levels of different receptor subtypes, their binding affinities for various ligands, and the efficiency of their coupling to different G proteins. The following tables summarize key quantitative data for LPA and S1P receptor signaling.
| Receptor | Ligand | Binding Affinity (Kd) | Reference |
| LPA₁ | 18:1 LPA | 2.08 ± 1.32 nM | [15] |
| LPA₁ | 16:0 LPA | 1.69 ± 0.1 nM | [15] |
| S1P₁ | S1P | Nanomolar range | [12] |
| Receptor | Agonist/Antagonist | Assay | EC₅₀/IC₅₀ | Reference |
| LPA₂ | LPA₂ antagonist 1 | Calcium Mobilization | IC₅₀: 17 nM | [1] |
| S1P₁ | SEW2871 (agonist) | ERK, Akt, Rac activation | EC₅₀: 13.8 nM | [16] |
| S1P₁ | W146 (antagonist) | S1P₁ antagonism | EC₅₀: 398 nM | [16] |
| S1P₁ | Ozanimod (agonist) | S1P₁ agonism | EC₅₀: 1.03 nM | [16] |
| S1P₂ | JTE 013 (antagonist) | S1P₂ antagonism | IC₅₀: 17.6 nM | [16] |
| S1P₄ | CYM50308 (agonist) | S1P₄ agonism | EC₅₀: 56 nM | [16] |
| S1P₅ | Ozanimod (agonist) | S1P₅ agonism | EC₅₀: 8.6 nM | [16] |
Experimental Protocols for Studying Lysophospholipid Signaling
A variety of in vitro assays are available to dissect the intricacies of lysophospholipid signaling pathways. These assays are crucial for identifying and characterizing novel therapeutic agents that target this system.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity and specificity of ligand binding to a receptor. A common method is a competitive binding assay using a radiolabeled ligand.
Protocol: [³²P]S1P Competitive Ligand Binding Assay [13]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
S1P Receptor Membranes: Dilute to 1-2 µ g/well in assay buffer.
-
[³²P]S1P Working Solution: Dilute in assay buffer to a final concentration of 0.1-0.2 nM.
-
Test Compounds: Dissolve in DMSO or methanol (B129727) and dilute to various concentrations in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubate 50 µL of S1P receptor membranes with 50 µL of test compound for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P working solution to initiate the binding reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
G Protein Activation Assay (GTPγS Binding Assay)
The GTPγS binding assay is a functional assay that measures the activation of G proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol: [³⁵S]GTPγS Binding Assay [3]
-
Preparation of Reagents:
-
GTPγS Binding Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.
-
Receptor Membranes: Prepare membranes from cells expressing the receptor of interest.
-
[³⁵S]GTPγS: Dilute in binding buffer to a final concentration of 0.1-1 nM.
-
Agonist/Test Compound: Prepare serial dilutions in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine receptor membranes (5-20 µg protein), agonist/test compound, and GDP.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding as a function of agonist concentration to determine the EC₅₀ and Emax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Protocol: Fluo-4 Calcium Mobilization Assay [1]
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.
-
Grow cells to 80-90% confluency.
-
-
Dye Loading:
-
Wash cells with a buffered saline solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for a short period.
-
Inject the agonist/test compound and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Generate dose-response curves to determine EC₅₀ values.
-
Rho and Rac Activation Assays
These assays are used to measure the levels of active, GTP-bound Rho or Rac in cell lysates. They typically involve a pull-down of the active GTPase using a protein domain that specifically binds to the GTP-bound form.
Protocol: RhoA Activation Assay (Pull-down) [6]
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and stimulate with an activator or inhibitor as desired.
-
Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle agitation.
-
Pellet the beads by centrifugation.
-
Wash the beads several times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analyze a portion of the total cell lysate to determine the total amount of RhoA.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Express the amount of active RhoA as a ratio of pulled-down RhoA to total RhoA.
-
A similar protocol can be used for Rac1 activation, typically using the p21-binding domain (PBD) of PAK1 fused to agarose beads.[16][17]
MAPK and PI3K/Akt Pathway Activation Assays (Western Blot)
Western blotting is a widely used technique to detect the phosphorylation and subsequent activation of key proteins in the MAPK and PI3K/Akt signaling pathways.
Protocol: Western Blot for Phospho-ERK and Phospho-Akt [15][18]
-
Sample Preparation:
-
Treat cells with LPA, S1P, or other stimuli for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.
-
-
Data Analysis:
-
Quantify the band intensities and express the level of phosphorylation as a ratio of the phospho-protein to the total protein.
-
Serum Response Element (SRE) Reporter Assay
This is a cell-based reporter gene assay used to measure the activity of the MAPK/ERK signaling pathway. The SRE is a DNA sequence found in the promoter of many genes that are activated by this pathway.
Protocol: SRE-Luciferase Reporter Assay [5]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an SRE-containing promoter and a plasmid expressing the lysophospholipid receptor of interest. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Cell Treatment:
-
After transfection, serum-starve the cells to reduce basal signaling.
-
Treat the cells with the agonist/test compound.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity in response to the agonist.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core lysophospholipid signaling pathways.
Caption: Overview of Lysophospholipid Signaling Pathways.
Caption: Experimental Workflow for Lysophospholipid Signaling.
Conclusion
The study of lysophospholipid signaling has unveiled a complex and elegant system of cellular communication that is fundamental to health and disease. The intricate network of receptors, G proteins, and downstream effectors provides numerous points for therapeutic intervention. A thorough understanding of the basic principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to further elucidate the roles of LPA and S1P in various pathologies and to develop novel and effective therapies targeting these critical signaling pathways. The quantitative data and visual aids provided herein serve as a valuable resource for both newcomers to the field and seasoned investigators, facilitating a deeper comprehension of this dynamic area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1PR1 Tyr143 phosphorylation downregulates endothelial cell surface S1PR1 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Introduction to the lysophosphatidylcholine family of lipids.
An In-Depth Technical Guide to the Lysophosphatidylcholine (B164491) Family of Lipids
Introduction to Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of bioactive lipid molecules derived from phosphatidylcholines (PCs), the most abundant phospholipids (B1166683) in cellular membranes.[1][2] While once considered merely as metabolic intermediates in the turnover of PCs, LPCs are now recognized as critical signaling molecules involved in a wide array of physiological and pathological processes.[2][3] Their concentrations can increase significantly in inflammatory states, and they are implicated in conditions such as atherosclerosis, neurodegenerative diseases, and cancer.[2][3]
LPCs consist of a glycerol (B35011) backbone, a polar phosphocholine (B91661) head group, and a single fatty acyl chain, typically at the sn-1 or sn-2 position.[4] This amphipathic structure gives them strong surface-active properties, allowing them to influence membrane stability and function.[5] The diversity of the fatty acid chain in terms of length and saturation gives rise to a wide variety of LPC species, each with potentially distinct biological activities.[6] This guide provides a comprehensive overview of the LPC family, covering their metabolism, signaling pathways, roles in health and disease, and the experimental methods used to study them.
Structure and Diversity
The fundamental structure of an LPC molecule is a glycerophosphocholine backbone with one of its two hydroxyl groups acylated with a fatty acid. The fatty acid can be attached at either the sn-1 or sn-2 position, though the sn-1 acyl isomer is more common. The acyl group can migrate between the sn-1 and sn-2 positions, with an equilibrium mixture favoring the sn-2 isomer.[7][8] The variability of the fatty acid chain is the primary source of diversity within the LPC family. These chains can differ in length (e.g., 16, 18, 20, or 22 carbons) and degree of saturation (from fully saturated to polyunsaturated).[4][6] For instance, LPC 16:0 (palmitoyl) and LPC 18:0 (stearoyl) are common saturated species, while LPC 18:1 (oleoyl) and LPC 20:4 (arachidonoyl) are unsaturated examples. This structural variation is critical, as saturated and unsaturated LPCs can have opposing biological effects.[6]
Biosynthesis and Metabolism of LPCs
LPCs are primarily generated through the hydrolysis of phosphatidylcholines by phospholipase A₂ (PLA₂) enzymes, which remove the fatty acid from the sn-2 position.[1][9] Another key pathway involves the enzyme lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from PC to cholesterol, producing cholesteryl esters and LPC.[1][10]
The metabolism of LPCs is tightly regulated through a process known as the Lands cycle. In this cycle, LPCs can be re-acylated by lysophosphatidylcholine acyltransferase (LPCAT) enzymes to reform PCs.[1][11] This allows for the remodeling of membrane phospholipids. Alternatively, LPCs can be further metabolized. A crucial metabolic fate is the conversion of LPC to another potent signaling lipid, lysophosphatidic acid (LPA), by the enzyme autotaxin (ATX), which functions as a lysophospholipase D.[1][3] This conversion is significant because many of the pro-inflammatory effects previously attributed to LPC may actually be mediated by its metabolite, LPA.[3]
Biological Functions and Signaling Pathways
LPCs exert a wide range of biological effects, acting as signaling molecules that modulate the function of numerous cell types, including immune cells, endothelial cells, and neurons.[12][13] Their roles are often context-dependent and can be either pro-inflammatory or anti-inflammatory.[3]
Key Functions:
-
Inflammation and Immunity: LPCs are potent chemoattractants for monocytes and T lymphocytes, helping to recruit these immune cells to sites of inflammation.[11][12] They can activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype, and stimulate the release of cytokines like TNF-α and IFN-γ.[1][3][14] However, some polyunsaturated LPC species can also exhibit anti-inflammatory properties.[6]
-
Atherosclerosis: LPC is a major lipid component of oxidized low-density lipoprotein (oxLDL) and is considered a critical factor in the development of atherosclerosis.[1][13] It promotes endothelial dysfunction, increases the expression of adhesion molecules for immune cell infiltration, and induces oxidative stress.[1][3]
-
Apoptosis: LPCs can act as "find-me" signals, released by apoptotic cells to attract phagocytes for their clearance.[9]
-
Demyelination: In experimental settings, LPC is widely used to induce demyelination in the central nervous system, mimicking diseases like multiple sclerosis.[9]
Signaling Pathways: LPCs mediate their effects by interacting with several types of cell surface receptors. The G protein-coupled receptor G2A has been identified as a receptor for LPC, mediating its effects on T cell and macrophage migration.[1][11] Other GPCRs, such as GPR4 and GPR17, have also been implicated in LPC signaling in the central nervous system.[1] Additionally, LPC can activate Toll-like receptors (TLRs), such as TLR2 and TLR4, directly modulating innate immune responses.[1][3] Some studies have also suggested that certain LPC-induced effects are dependent on the platelet-activating factor (PAF) receptor.[14]
Upon receptor binding, LPCs trigger downstream signaling cascades. For example, engagement of G2A can lead to the activation of pathways involving mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), ultimately influencing gene expression and cellular responses like migration and cytokine production.[1][10][15]
LPCs in Health and Disease: Quantitative Data
The concentration of LPCs in plasma and tissues is altered in various disease states. While total LPC levels provide some information, the profile of individual LPC species is often more revealing.
Table 1: Plasma Lysophosphatidylcholine Concentrations in Health and Disease
| Condition | Total LPC Concentration | Specific LPC Species Changes | Reference(s) |
| Healthy Individuals | ~125 - 300 µM | Baseline levels vary by fatty acid chain | [16][17][18] |
| Obesity & Type 2 Diabetes | Generally decreased | Reduction in multiple LPC species | [19] |
| Cardiovascular Diseases | Conflicting reports (increased or decreased) | Increased LPC in modified LDL; some studies show an inverse relationship between plasma LPC and disease | [16][17][20] |
| Cancer | Decreased | Inverse correlation with C-reactive protein (CRP) and weight loss | [17][18] |
| Alzheimer's Disease | Decreased | Decreased LPC:PC ratio in plasma and cerebrospinal fluid | [17][20] |
| Inflammatory Conditions | Increased | E.g., increased levels in joint fluid of rheumatoid arthritis patients | [17] |
Note: Concentrations can vary significantly based on the analytical methods used and the specific patient cohort.
Experimental Protocols for LPC Analysis
The analysis of LPCs from biological samples requires robust extraction and sensitive quantification methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[5][21]
Key Experimental Methodologies
1. Lipid Extraction (Modified Bligh & Dyer Method)
This is a classic liquid-liquid extraction protocol for separating lipids from other cellular components.
-
Objective: To extract total lipids, including LPCs, from plasma or tissue homogenate.
-
Materials:
-
Sample (e.g., 100 µL plasma)
-
Deionized Water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
-
Protocol:
-
To 100 µL of plasma in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Include an internal standard (e.g., LPC 17:0 or 19:0) for quantification.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds. This step induces phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
-
Note: Due to the toxicity of chloroform, newer single-step, chloroform-free extraction methods using solvents like acetonitrile (B52724) and isopropanol (B130326) are also being developed and validated.[22]
2. Quantification by LC-MS/MS
-
Objective: To separate and quantify individual LPC species.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
General Procedure:
-
Chromatographic Separation: The reconstituted lipid extract is injected into the HPLC system. A reverse-phase column (e.g., C18) is typically used to separate the different LPC species based on the length and saturation of their fatty acid chains. A gradient elution with solvents like water, acetonitrile, and methanol containing additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.
-
Mass Spectrometric Detection: As the separated LPCs elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.
-
Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each LPC species, a specific precursor ion (the intact molecule) and a specific product ion are monitored. For LPCs, the product ion is often m/z 184, corresponding to the phosphocholine headgroup. The peak area of the transition is proportional to the amount of the specific LPC species, which is quantified by comparing it to the peak area of the known amount of internal standard.
-
Conclusion and Future Directions
The lysophosphatidylcholine family of lipids has emerged from the shadow of its parent molecule, phosphatidylcholine, to be recognized as a class of versatile and potent signaling molecules. Their deep involvement in inflammation, atherosclerosis, and immune regulation makes them compelling targets for drug development and valuable biomarkers for disease. The dual nature of LPCs, exhibiting both pro- and anti-inflammatory effects depending on the specific molecular species and the biological context, highlights the complexity of lipid signaling.
Future research will likely focus on elucidating the precise roles of individual LPC species and their interplay with other lipid mediators. Advances in lipidomics and mass spectrometry will enable more sensitive and comprehensive profiling of LPCs in various biological systems. A deeper understanding of the regulation of LPC-metabolizing enzymes like PLA₂, LPCAT, and autotaxin could unveil novel therapeutic strategies for a host of inflammatory and metabolic diseases. The continued investigation into LPC receptors and their downstream signaling pathways will be crucial for designing targeted interventions that can modulate the diverse actions of these fascinating lipids.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 10. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. circres.ahajournals.org [circres.ahajournals.org]
- 16. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases | MDPI [mdpi.com]
- 17. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 18. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to High-Purity L-alpha-lysophosphatidylcholine, lauroyl for Researchers and Drug Development Professionals
An in-depth overview of the commercial sources, biochemical properties, and experimental applications of L-alpha-lysophosphatidylcholine, lauroyl (12:0 Lyso PC), a key bioactive lipid in cellular signaling and a valuable tool in pharmaceutical research.
Introduction to this compound
This compound, also known as 1-lauroyl-sn-glycero-3-phosphocholine or 12:0 Lyso PC, is a species of lysophosphatidylcholine (B164491) (LPC) characterized by a lauroyl (C12:0) fatty acid at the sn-1 position of the glycerol (B35011) backbone. LPCs are bioactive lipids that act as signaling molecules in a variety of physiological and pathological processes. They are generated from the hydrolysis of phosphatidylcholines by phospholipase A2. Due to its amphipathic nature, this compound exhibits surfactant properties and plays a role in modulating membrane fluidity and interacting with specific G protein-coupled receptors (GPCRs), making it a molecule of significant interest in cell biology and drug discovery.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, technical specifications, and experimental applications of high-purity this compound.
Commercial Suppliers and Quantitative Data
A number of reputable suppliers offer high-purity this compound for research and pharmaceutical development. The quality and characterization of the compound are critical for reproducible experimental outcomes. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Name | Purity | Formulation | Storage Temperature |
| Avanti Polar Lipids | 12:0 Lyso PC | >99%[1] | Powder | -20°C[1] |
| Echelon Biosciences | This compound | >98% | Lyophilized Powder | -20°C |
| MedChemExpress | This compound | >98% | Solid | -20°C (powder) |
| Sigma-Aldrich | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | ≥99% (TLC) | Powder | -20°C |
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C20H42NO7P | [1] |
| Molecular Weight | 439.52 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.70 mM | [1] |
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), most notably G2A (GPR132) and GPR4.[2][3] These receptors are involved in a range of cellular processes, including inflammation, apoptosis, and cell migration.
G2A-Mediated Signaling
Activation of the G2A receptor by LPC has been shown to couple to Gαi and Gαq proteins, leading to downstream signaling cascades.[3] A key pathway activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[2][4] This can lead to cellular responses such as T-cell and macrophage chemotaxis.[2]
Caption: G2A Receptor Signaling Pathway.
GPR4-Mediated Signaling
GPR4 is another important receptor for LPC, particularly in endothelial cells.[3] Its activation has been linked to the regulation of endothelial barrier function and inflammatory responses. GPR4 signaling can also be modulated by pH, with acidic conditions potentiating its activity.
References
The Multifaceted Role of 1-Lauroyl-2-Hydroxy-sn-Glycero-3-Phosphocholine: A Technical Guide for Researchers
An In-Depth Exploration of its Physicochemical Properties, Signaling Pathways, and Experimental Applications for Drug Development Professionals, Researchers, and Scientists.
Abstract
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (B164491) (LPC) family, is a bioactive lipid molecule with significant implications in cellular signaling and pathophysiology. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, delves into its complex roles in cellular signaling pathways, and presents detailed experimental protocols for its application in research settings. The structured presentation of quantitative data, signaling diagrams, and methodological workflows is intended to serve as a valuable resource for professionals in drug development and biomedical research.
Core Molecular and Physical Data
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as 12:0 Lyso PC, is a well-characterized lysophospholipid. Its key quantitative properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C20H42NO7P | [1][2][3][4][5] |
| Molecular Weight | 439.52 g/mol | [1] |
| Exact Mass | 439.26988968 g/mol | [5] |
| CAS Number | 20559-18-6 | [1][3][5] |
Signaling Pathways and Mechanisms of Action
Lysophosphatidylcholines, including 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, are not mere metabolic intermediates but crucial signaling molecules that can influence a variety of cellular processes. Their effects are often mediated through interactions with cell surface receptors and modulation of intracellular signaling cascades.
G Protein-Coupled Receptor (GPCR) and Toll-Like Receptor (TLR) Signaling
LPCs can initiate intracellular signaling by binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream effector proteins and transcription factors. This can result in a range of cellular responses, including inflammation, cell proliferation, and differentiation.
Activation of Protein Kinase C (PKC)
LPCs can also activate Protein Kinase C (PKC), a key regulator of many cellular functions. This activation can occur through pathways dependent on phospholipase C (PLC) or via other mechanisms, leading to the phosphorylation of target proteins and subsequent cellular responses.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the biological effects of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine.
Neurite Outgrowth Assay in PC12 Cells
This protocol outlines a method to assess the neuritogenic potential of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine using the rat pheochromocytoma PC12 cell line, a common model for neuronal differentiation.[4]
Materials:
-
PC12 cells
-
Culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Serum-free culture medium
-
1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (10 mM stock in a suitable solvent like ethanol (B145695) or DMSO)
-
Poly-L-lysine coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate PC12 cells on poly-L-lysine coated plates at a suitable density to allow for individual cell morphology analysis. Culture overnight in standard culture medium.
-
Serum Starvation: The following day, gently wash the cells with serum-free medium and then replace the medium with fresh serum-free medium. Incubate for 2-4 hours to synchronize the cells.
-
Treatment: Prepare working solutions of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine in serum-free medium. A final concentration of 10 µM is a good starting point based on previous studies.[4] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Replace the medium in the wells with the treatment and control solutions. Incubate the cells for 48-72 hours.
-
Imaging: After the incubation period, acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Analysis: Quantify neurite outgrowth using image analysis software. Measure parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell.
Macrophage Activation Assay
This protocol provides a framework for assessing the ability of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine to activate macrophages, a key event in the inflammatory response.[1]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages
-
Culture medium (e.g., DMEM with 10% FBS)
-
1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine
-
Assay reagents for measuring activation markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α or IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate at a density appropriate for the chosen assay. Allow cells to adhere overnight.
-
Treatment: Prepare various concentrations of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine in culture medium.
-
Stimulation: Replace the culture medium with the prepared LPC solutions and incubate for a predetermined time (e.g., 24 hours). Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Production: Collect the supernatant and measure the concentration of pro-inflammatory cytokines using specific ELISA kits.
-
-
Data Analysis: Quantify the levels of NO and cytokines and compare the effects of different concentrations of LPC to the controls.
Conclusion
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine is a lysophospholipid with significant biological activities that warrant further investigation, particularly in the contexts of neurobiology and immunology. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic and pathophysiological potential of this molecule. A thorough understanding of its signaling mechanisms and standardized experimental approaches are crucial for advancing our knowledge and developing novel therapeutic strategies targeting LPC-mediated pathways.
References
- 1. Activation of peritoneal macrophages by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Lysophosphatidylcholine suppresses apoptosis and induces neurite outgrowth in PC12 cells through activation of phospholipase D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
The Multifaceted Role of Lysophosphatidylcholines in Biomedical Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines. Once considered mere metabolic intermediates, LPCs are now recognized as critical signaling molecules involved in a wide array of physiological and pathological processes. Their pleiotropic effects have positioned them as significant targets and tools in biomedical research, spanning immunology, neurobiology, oncology, and cardiovascular medicine. This technical guide provides an in-depth exploration of the general uses of LPCs in biomedical research, with a focus on their signaling pathways, utility as biomarkers, and applications in disease modeling and therapeutic development.
I. Lysophosphatidylcholines in Cellular Signaling
LPCs exert their biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), including G2A, GPR4, OGR1, and TDAG8, although the direct agonistic activity on some of these is still a subject of research.[1][2][3] Activation of these receptors initiates a cascade of downstream signaling events that modulate diverse cellular functions.
Key Signaling Pathways:
-
Inflammatory Signaling: LPCs are potent modulators of inflammation.[4] They can induce the expression of adhesion molecules on endothelial cells, promoting the recruitment of leukocytes to sites of inflammation.[5][6] LPCs also stimulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) from various cell types, including endothelial cells and macrophages.[6][7] This occurs through the activation of signaling pathways like NF-κB and MAPK.
-
Oxidative Stress: LPCs have been shown to increase the production of reactive oxygen species (ROS) in endothelial cells, contributing to oxidative stress and cellular damage.[7] This process is often linked to the activation of ATM/Chk2 and ATR/Chk1 signaling pathways.[7]
-
Cell Proliferation and Apoptosis: The effect of LPC on cell viability is concentration-dependent.[7] At low concentrations, it can be mitogenic for some cell types, while at higher concentrations, it induces apoptosis.[7][8] This dual role is critical in both normal physiological processes and in the pathogenesis of diseases like cancer.
II. Lysophosphatidylcholines as Disease Biomarkers
Alterations in the circulating and tissue levels of specific LPC species have been associated with several diseases, making them promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic responses.
Quantitative Data on LPC Levels in Disease:
The following tables summarize the observed changes in LPC concentrations in various pathological conditions.
Table 1: Plasma/Serum Lysophosphatidylcholine Levels in Cancer
| Cancer Type | LPC Species (if specified) | Observation | Reference(s) |
| Colorectal Cancer | Total LPC, 16:0, 18:0, 18:1, 18:2 | Significantly decreased in cancer patients | [9] |
| Pancreatic Cancer | 16:0, 18:1 | Lower levels in patients with recurrence | [10] |
| Squamous Cell Carcinoma | Total LPCs | Significantly lower levels correlated with poorer prognosis | [6] |
| Various Cancers | Total LPC | Decreased in cancer patients with weight loss and inflammation | [11] |
Table 2: Lysophosphatidylcholine Levels in Alzheimer's Disease
| Sample Type | LPC Species (if specified) | Observation | Reference(s) |
| Cerebrospinal Fluid (CSF) | Total LPC | Lyso-PC/PC ratio significantly decreased | [12] |
| Plasma, CSF, Brain | Linoleate (18:2) | Consistently lower in AD patients | [4] |
| Plasma | P-tau181 associated LPCs | Altered levels in early-stage AD | [1] |
Table 3: Lysophosphatidylcholine Levels in Atherosclerosis
| Sample Type | LPC Species (if specified) | Observation | Reference(s) |
| Carotid Atherosclerotic Plaques | 16:0 | Significantly higher in symptomatic patients | [5] |
| Carotid Atherosclerotic Plaques | 16:0, 18:0, 18:1 | Correlated with inflammatory cytokines | [3] |
| Human Atherosclerotic Lesions | LPC-chlorohydrins (16:0, 18:0) | Over 60-fold elevation compared to normal tissue | [13] |
III. General Uses of Lysophosphatidylcholines in Experimental Models
LPCs are widely used in the laboratory to model various pathological conditions, primarily due to their ability to induce inflammation and demyelination.
LPC-Induced Demyelination Models:
One of the most prominent uses of LPCs in biomedical research is to create focal demyelinating lesions in the central nervous system (CNS) to study the mechanisms of demyelination and remyelination, pathologies central to diseases like multiple sclerosis.[14][15]
IV. Experimental Protocols
Protocol 1: LPC-Induced Demyelination in the Mouse Spinal Cord
Objective: To create a focal demyelinating lesion in the mouse spinal cord to study demyelination and remyelination.[14][16]
Materials:
-
L-α-lysophosphatidylcholine (from egg yolk)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Anesthetics (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe with a glass micropipette
-
Surgical instruments for laminectomy
-
Suture materials
Procedure:
-
Preparation of LPC Solution: Dissolve L-α-lysophosphatidylcholine in sterile PBS to a final concentration of 1% (w/v).[14] Vortex thoroughly to ensure complete dissolution. Filter-sterilize the solution.
-
Animal Preparation: Anesthetize an adult mouse (e.g., C57BL/6, 8-12 weeks old) using an approved institutional protocol. Shave the dorsal thoracic region and disinfect the skin.
-
Surgical Procedure: a. Make a midline incision over the thoracic vertebrae. b. Carefully dissect the paraspinal muscles to expose the vertebral column. c. Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord. d. Mount the mouse in a stereotaxic frame, ensuring the spinal column is stable and horizontal.
-
LPC Injection: a. Load the 1% LPC solution into a microsyringe fitted with a glass micropipette. b. Under microscopic guidance, carefully insert the micropipette into the dorsal funiculus of the spinal cord to a depth of 0.5 mm.[14] c. Inject 2 µL of the 1% LPC solution at a slow, controlled rate (e.g., 0.5 µL/min).[14] d. Leave the needle in place for an additional 5-10 minutes to prevent backflow. e. Slowly retract the micropipette.
-
Post-operative Care: a. Suture the muscle layers and close the skin incision. b. Provide post-operative analgesia as per institutional guidelines. c. Monitor the animal for recovery and any signs of distress.
-
Analysis: a. Behavioral Assessment: At various time points post-injection (e.g., 3, 7, 14, 21 days), perform motor function tests such as the beam walking test or rotarod test to assess functional deficits and recovery.[14] b. Histological Analysis: At the desired endpoints, perfuse the animals with 4% paraformaldehyde. Dissect the spinal cord, and process the tissue for cryosectioning or paraffin (B1166041) embedding. Stain sections with Luxol Fast Blue to visualize myelin and with antibodies against myelin proteins (e.g., MBP) and cellular markers (e.g., Iba1 for microglia/macrophages, Olig2 for oligodendrocytes) to assess demyelination, inflammation, and remyelination.[16]
Protocol 2: Quantification of LPCs in Human Plasma by LC-MS/MS
Objective: To accurately quantify the levels of different LPC species in human plasma samples.[17][18][19]
Materials:
-
Human plasma collected in EDTA tubes
-
Internal standards (e.g., deuterated LPC species)
-
Solvents: Methanol, Chloroform, Isopropanol (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation and Lipid Extraction): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add a known amount of internal standard mixture. c. Add 1 mL of a cold (-20°C) mixture of isopropanol:chloroform:methanol (1:1:1, v/v/v). d. Vortex vigorously for 1 minute to precipitate proteins and extract lipids. e. Incubate at -20°C for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant containing the lipid extract to a new tube. h. Dry the extract under a stream of nitrogen. i. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
LC-MS/MS Analysis: a. Liquid Chromatography: Use a reverse-phase C18 column. The mobile phases typically consist of a gradient of water with a small percentage of formic acid and acetonitrile/isopropanol with formic acid. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify specific LPC species. The precursor ion for LPCs is the protonated molecule [M+H]+, and the characteristic product ion is m/z 184 (the phosphocholine (B91661) headgroup).
-
Data Analysis: a. Generate standard curves for each LPC species using known concentrations of authentic standards. b. Calculate the concentration of each LPC species in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 3: In Vitro Macrophage Stimulation and Cytokine Measurement
Objective: To assess the pro-inflammatory effects of LPCs by measuring cytokine production from macrophages.[20][21]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPC (e.g., 16:0 LPC)
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: a. Culture RAW 264.7 macrophages in complete DMEM in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Macrophage Stimulation: a. Prepare stock solutions of LPC in a suitable vehicle (e.g., sterile PBS or ethanol, ensuring the final vehicle concentration in the culture is non-toxic). b. Remove the culture medium from the cells and replace it with fresh medium containing various concentrations of LPC (e.g., 1, 10, 50 µM). c. Include a vehicle control (medium with the same concentration of the vehicle used for LPC) and a positive control (e.g., 100 ng/mL LPS). d. Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: a. After the incubation period, collect the cell culture supernatants. b. Centrifuge the supernatants to remove any cellular debris. c. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the mean cytokine concentrations for each treatment group. b. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the LPC-induced cytokine production compared to the vehicle control.
V. Conclusion and Future Directions
Lysophosphatidylcholines have transitioned from being viewed as simple lipids to key players in a multitude of biological processes relevant to human health and disease. Their roles as signaling molecules, disease biomarkers, and tools for creating experimental models are well-established. The continued development of advanced analytical techniques, such as lipidomics, will undoubtedly uncover further complexities in the roles of different LPC species. For drug development professionals, targeting LPC signaling pathways or modulating LPC metabolism represents a promising avenue for novel therapeutic interventions in inflammatory, neurodegenerative, and oncologic diseases. Future research should focus on elucidating the precise functions of individual LPC species and their receptors to enable the development of more targeted and effective therapies.
References
- 1. Lysophosphatidylcholines are associated with P-tau181 levels in early stages of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. ahajournals.org [ahajournals.org]
- 4. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Expression of Lp-PLA2 and Lysophosphatidylcholine in Symptomatic Carotid Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma | MDPI [mdpi.com]
- 7. Lysophosphatidylcholine-induced demyelination model of mouse [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased lysophosphatidylcholine/phosphatidylcholine ratio in cerebrospinal fluid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of lysophosphatidylcholine-chlorohydrin in human atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A Stably Established Two-Point Injection of Lysophosphatidylcholine-Induced Focal Demyelination Model in Mice [jove.com]
- 15. Pro-inflammatory activation following demyelination is required for myelin clearance and oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: L-alpha-lysophosphatidylcholine, lauroyl (12:0 Lyso-PC) in Cell Culture
Introduction
L-alpha-lysophosphatidylcholine (LPC), also known as lysolecithin, is a class of bioactive lysophospholipids derived from the hydrolysis of phosphatidylcholine.[1] L-alpha-lysophosphatidylcholine, lauroyl (Lauroyl LPC or 12:0 Lyso-PC) is a specific variant with a 12-carbon lauroyl acyl chain at the sn-1 position. LPCs are important signaling molecules involved in a wide range of cellular processes and are found in minor quantities in cell membranes and blood plasma.[2] They are recognized as key components of oxidized low-density lipoprotein (oxLDL) and have been implicated in various physiological and pathological conditions, including inflammation, atherosclerosis, and cancer.[3][4] In cell culture, Lauroyl LPC serves as a valuable tool for investigating these cellular pathways.
Mechanism of Action
Lauroyl LPC, like other LPCs, exerts its biological effects primarily by acting as a ligand for several cell surface receptors and by altering cell membrane properties.
-
G-Protein Coupled Receptor (GPCR) Signaling : LPC is a known ligand for several GPCRs, including G2A and GPR4.[5] Activation of these receptors can trigger various downstream signaling cascades. For instance, LPC-mediated activation of GPR4 can be coupled to G_i_ heterotrimeric G proteins, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) MAP kinase pathway and stimulating DNA synthesis.[6] This signaling is often associated with cell migration and proliferation.[7][8]
-
Toll-Like Receptor (TLR) Signaling : LPC can activate signaling through Toll-like receptor 4 (TLR4) and TLR2.[3] This interaction can initiate a pro-inflammatory response by activating NF-κB and MAP kinases such as p38 and JNK.[3][4] Interestingly, while LPC alone can trigger a pro-inflammatory phenotype, it has also been shown to counteract some of the effects of other TLR ligands like lipopolysaccharide (LPS). For example, LPC can block LPS-induced nitric oxide (NO) synthesis and ERK activation in macrophages, suggesting a dual, modulatory role in inflammation.[3]
-
Membrane Permeabilization : At high concentrations, LPC acts as a detergent and can integrate into the cell membrane, increasing its permeability.[2] This property is utilized experimentally to permeabilize cell membranes for the introduction of substances like antibodies or to induce demyelination in neuroscience research.[2][4] At lower, non-lytic concentrations, it can still modulate membrane fluidity and the function of membrane-bound proteins.
Signaling Pathways of Lysophosphatidylcholine (B164491)
Caption: Signaling pathways activated by L-alpha-lysophosphatidylcholine (LPC).
Quantitative Data Summary
The biological effects of LPC are highly dependent on its concentration and the cell type being studied. The following table summarizes quantitative data from various studies. Note that many studies use LPC from natural sources (e.g., egg yolk), which is a mixture of different acyl chain lengths.
| Cell Type | LPC Type | Concentration | Observed Effect | Reference |
| Human Endothelial Cells | Not Specified | 5-10 µg/mL | Stimulates proliferation. | [9] |
| Human Endothelial Cells | Not Specified | >50 µg/mL | Induces cytotoxicity and apoptosis. | [9][10] |
| Murine Macrophages | Not Specified | 1-20 µM | Activation of MAP Kinases (p38, JNK). | [3] |
| HEK 293A cells | Various acyl chains | 1-20 µM | Activation of TLR4 and TLR2-1 signaling. | [3] |
| HL60 leukemic cells | Not Specified | 40 µg/mL | Optimal for permeabilization to allow antibody entry. | |
| CHO cells (GPR4-transfected) | LPC | 159 nM (K_d_) | Binding affinity to GPR4 receptor. | [6] |
| Lung Cancer Cells | Not Specified | 10-40 µM | Inhibition of cell proliferation. | [11][12] |
| General Cell Culture | Not Specified | 0.005% - 0.25% | Effective for cell permeabilization with good viability. |
Experimental Protocols
1. Materials
-
This compound (MW: 439.52)[13]
-
Sterile, serum-free cell culture medium (e.g., DMEM, RPMI-1640) or Phosphate-Buffered Saline (PBS)
-
Ethanol (optional, for initial solubilization)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture plates (e.g., 96-well, 24-well, 6-well plates)
-
Appropriate cell line
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
2. Reagent Preparation: Lauroyl LPC Stock Solution
Lauroyl LPC is a powder and can be hygroscopic; it should be protected from moisture. Stock solutions should be prepared fresh, but can be aliquoted and stored for short periods.
-
Method 1: Direct Solubilization in Aqueous Buffer
-
Aseptically weigh the desired amount of Lauroyl LPC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pre-warmed (37°C) sterile, serum-free medium or PBS to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming may aid dissolution.
-
Use the stock solution immediately or aliquot and store at -20°C for up to one month or -80°C for up to six months.[14] Avoid repeated freeze-thaw cycles.
-
-
Method 2: Solubilization with a Carrier Protein (BSA) LPC in vivo is often bound to albumin. Using BSA can improve stability and mimic physiological conditions.[1]
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free medium or PBS.
-
Prepare a concentrated Lauroyl LPC stock as in Method 1.
-
Add the LPC stock dropwise to the BSA solution while vortexing to achieve the final desired concentration of both LPC and BSA (e.g., 1 mM LPC in 1% BSA).
-
Incubate for 15-30 minutes at 37°C to allow for complex formation.
-
3. General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with Lauroyl LPC. It should be optimized for specific cell lines and experimental endpoints.
-
Cell Seeding : Seed cells in the appropriate culture plate format and volume. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Cell Starvation (Optional) : For signaling studies, it may be necessary to reduce background signaling from growth factors in serum. Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Preparation of Working Solutions : Dilute the Lauroyl LPC stock solution to the final desired concentrations using pre-warmed serum-free or low-serum medium. Also, prepare a "vehicle control" using the same solvent and concentration used for the LPC stock (e.g., medium with a small percentage of ethanol, or medium with BSA).
-
Cell Treatment : Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of Lauroyl LPC or the vehicle control.
-
Incubation : Return the plates to the incubator (37°C, 5% CO₂). The incubation time will vary depending on the experiment (e.g., 15-60 minutes for signaling pathway activation, 24-72 hours for proliferation or cytotoxicity assays).
-
Downstream Analysis : Following incubation, harvest the cells or supernatant for analysis. This may include:
-
Cytotoxicity Assays : MTT, LDH release assays.
-
Proliferation Assays : BrdU incorporation, cell counting.
-
Apoptosis Assays : Annexin V/PI staining, caspase activity assays.
-
Signaling Analysis : Western blotting for phosphorylated proteins (e.g., p-ERK, p-Akt), ELISA for cytokine secretion (e.g., IL-8).[10]
-
Gene Expression Analysis : RT-qPCR or RNA-seq.
-
Experimental Workflow for Cell Treatment
Caption: A typical experimental workflow for studying the effects of Lauroyl LPC.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long-chain acyl-coenzyme A synthase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 20559-18-6 [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Membrane Protein Extraction using L-alpha-lysophosphatidylcholine, lauroyl (LPC-12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for drug discovery and biomedical research, yet their extraction and purification from the lipid bilayer present significant challenges. The choice of detergent is a critical factor in successfully solubilizing these proteins while maintaining their native structure and function. L-alpha-lysophosphatidylcholine, lauroyl (LPC-12), a zwitterionic lysophospholipid, has emerged as a valuable tool in membrane proteomics. Its properties as a detergent-like lipid can enhance the extraction and solubility of membrane proteins, particularly when used in combination with other detergents. These application notes provide a comprehensive guide to using LPC-12 for the extraction of membrane proteins, including detailed protocols and comparative data.
Advantages of this compound (LPC-12) in Membrane Protein Extraction
LPC-12 offers several advantages for the solubilization of membrane proteins:
-
Enhanced Solubilization: Studies have shown that the inclusion of LPC-12 in extraction buffers can significantly improve the solubilization of membrane proteins compared to standard detergents alone.[1][2] This is particularly beneficial for hydrophobic proteins that are difficult to extract.
-
Improved Protein Solubility during Isoelectric Focusing (IEF): In the context of two-dimensional gel electrophoresis (2-DE), LPC-12 has been demonstrated to maintain protein solubility during the first dimension IEF, leading to better resolution and an increased number of detected protein spots.[1][2]
-
Synergistic Effects with Other Detergents: LPC-12 can be used in combination with other common zwitterionic detergents, such as CHAPS and MEGA 10, to achieve additive improvements in protein extraction efficiency.[1][2] This suggests that LPC-12 can be a valuable component of customized detergent cocktails for optimizing the extraction of specific membrane proteomes.
-
Mimics Native Lipid Environment: As a lysophospholipid, LPC-12 more closely resembles the natural lipid environment of the cell membrane compared to some synthetic detergents. This can contribute to better preservation of the native conformation and activity of the extracted proteins.
Properties of this compound (LPC-12)
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₂NO₇P | N/A |
| Molecular Weight | 439.52 g/mol | N/A |
| Type | Zwitterionic Lysophospholipid | [1] |
| Critical Micelle Concentration (CMC) | ~0.70 mM | N/A |
Experimental Protocols
The following protocols are generalized methodologies for the extraction of membrane proteins using LPC-12. Optimization of specific parameters, such as detergent concentration and incubation time, may be necessary for different cell types, tissues, and target proteins.
Protocol 1: Membrane Protein Extraction using a CHAPS/LPC-12 Detergent Mixture
This protocol is adapted from a study demonstrating enhanced extraction of membrane proteins from mouse brain and human erythrocyte membranes for 2-DE analysis.[1][2]
Materials:
-
Lysis Buffer: 8 M Urea, 2 M Thiourea, Protease Inhibitor Cocktail
-
Detergent Stock Solutions: 10% (w/v) CHAPS, 10% (w/v) this compound (LPC-12)
-
Membrane sample (e.g., isolated cell membranes)
-
Microcentrifuge tubes
-
Ice
-
Vortex mixer
-
Ultracentrifuge
Procedure:
-
Prepare Extraction Buffer: On the day of use, prepare the desired extraction buffer by adding the detergent stock solutions to the Lysis Buffer. For example, to prepare a buffer with 3% CHAPS and 1% LPC-12, add the appropriate volumes of the 10% stock solutions to the Lysis Buffer.
-
Sample Preparation: Resuspend the isolated membrane pellet in the prepared extraction buffer. The ratio of buffer to membrane protein should be optimized, but a starting point is typically 10 volumes of buffer to 1 volume of membrane pellet.
-
Solubilization: Incubate the sample on ice for 1 hour with intermittent vortexing to facilitate the solubilization of membrane proteins.
-
Clarification: Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collect Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Downstream Processing: The solubilized proteins are now ready for downstream applications such as SDS-PAGE, 2-DE, or immunoprecipitation.
Protocol 2: General Protocol for Membrane Protein Extraction using LPC-12 as the Primary Detergent
This is a generalized protocol for using LPC-12 as the primary solubilizing agent. The optimal concentration of LPC-12 will need to be determined empirically for each specific membrane protein.
Materials:
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
LPC-12 Stock Solution: 10% (w/v) this compound (LPC-12) in Solubilization Buffer
-
Isolated membrane fraction
-
Microcentrifuge tubes
-
Ice
-
Rotating shaker
-
Ultracentrifuge
Procedure:
-
Determine Optimal LPC-12 Concentration: It is recommended to perform a pilot experiment to determine the optimal LPC-12 concentration for your target protein. Test a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer containing the desired final concentration of LPC-12.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C on a rotating shaker to ensure thorough mixing and solubilization.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet non-solubilized membrane fragments and other debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the solubilized membrane proteins to a fresh, pre-chilled tube.
-
Analysis: The extracted proteins can be analyzed by methods such as Western blotting or used for further purification steps.
Data Presentation
The following table summarizes the comparative extraction efficiency of different detergent combinations from a study on mouse brain membranes, as analyzed by 2-DE.[1]
| Detergent Composition | Total Spots Detected (Normalized) | Fold Increase in Density of 5 Key Spots | Fold Increase in Volume of 5 Key Spots |
| 4% CHAPS (Control) | 100% | 1.0 | 1.0 |
| 3% CHAPS : 1% LPC-12 | ~110% | 2.1 ± 0.4 | 4.8 ± 0.7 |
| 3% CHAPS : 1% MEGA 10 | ~108% | 1.9 ± 0.3 | 3.5 ± 0.5 |
| 3% CHAPS : 0.5% LPC-12 : 0.5% MEGA 10 | ~113% | 2.6 ± 0.6 | 6.4 ± 0.4 |
Data is presented as an approximate percentage or fold change relative to the control for illustrative purposes, based on the findings of the cited study.
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: Workflow for membrane protein extraction using LPC-12.
Logical Relationship of Detergent Action
Caption: Solubilization of membrane proteins by LPC-12 micelles.
Conclusion
This compound (LPC-12) is a valuable zwitterionic lysophospholipid for the extraction of membrane proteins. Its ability to enhance solubilization, particularly in combination with other detergents, makes it a powerful tool for proteomics and drug discovery research. The protocols and data presented here provide a foundation for researchers to incorporate LPC-12 into their membrane protein extraction workflows. As with any detergent-based extraction, empirical optimization is key to achieving the highest yield and purity for specific proteins of interest.
References
Application Notes and Protocols for the Use of 12:0 Lyso PC as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for detailed lipid analysis. However, the complexity of biological matrices and the inherent variability of analytical procedures necessitate the use of internal standards to ensure data quality and reliability.
1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC) is a saturated lysophosphatidylcholine (B164491) (LPC) that serves as an effective internal standard for the quantification of various lipid classes, especially other LPCs, phosphatidylcholines (PCs), and sphingomyelins (SMs). Its chemical properties, including a distinct mass and retention time, allow for its clear separation and detection without interfering with endogenous lipids. The addition of a known amount of 12:0 Lyso PC at the initial stage of sample preparation compensates for variations in lipid extraction efficiency, sample handling, and instrument response, thereby enabling accurate quantification of target analytes.
These application notes provide detailed protocols for the use of 12:0 Lyso PC as an internal standard in lipidomics workflows, from sample preparation to data analysis.
Experimental Protocols
Lipid Extraction from Plasma/Serum using a Modified Folch Method
This protocol describes a widely used liquid-liquid extraction method for isolating lipids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
12:0 Lyso PC internal standard solution (e.g., 1 mg/mL in methanol)
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a glass tube, add 50 µL of the plasma or serum sample.
-
Add a known amount of 12:0 Lyso PC internal standard to the sample. The final concentration should be chosen based on the expected concentration of the analytes of interest. For example, add 10 µL of a 10 µg/mL 12:0 Lyso PC solution for a final amount of 100 ng.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.[1]
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol/acetonitrile/water).
Lipid Extraction from Plasma/Serum using a Methanol Precipitation Method
This is a simpler and faster method suitable for the extraction of more polar lipids like lysophospholipids.[2]
Materials:
-
Plasma or serum samples
-
12:0 Lyso PC internal standard solution (e.g., 100 pmol/µL in methanol)
-
Methanol (ice-cold)
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 1 mL of ice-cold methanol containing the internal standard. For example, to achieve a final concentration of 100 pmol of 12:0 Lyso PC, add the appropriate volume of a stock solution to the methanol.[2]
-
Add 2 µL of the plasma or serum sample to the methanol solution.[2]
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the mixture on ice for 10 minutes to allow for protein precipitation.[2]
-
Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.[2]
-
Carefully collect the supernatant containing the extracted lipids for direct injection into the LC-MS/MS system or for further processing.[2]
LC-MS/MS Analysis
This section provides a general protocol for the analysis of lipids using a reversed-phase LC-MS/MS system. Parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-11 min: Increase to 100% B
-
11-16 min: Hold at 100% B
-
16.1 min: Return to 30% B
-
16.1-20 min: Re-equilibration at 30% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transition for 12:0 Lyso PC: The characteristic MRM transition for 12:0 Lyso PC in positive ion mode is the precursor ion [M+H]+ to the phosphocholine (B91661) headgroup fragment ion.
-
Precursor Ion (m/z): 454.3
-
Product Ion (m/z): 184.1
Quantitative Data
The performance of an internal standard is critical for reliable quantification. The following tables summarize the expected performance characteristics of 12:0 Lyso PC as an internal standard. Please note that specific values may vary depending on the laboratory, instrumentation, and matrix. The data presented here are illustrative and should be confirmed through in-house validation.
Table 1: Linearity and Range
| Analyte Class | Linearity (r²) | Dynamic Range |
| Lysophosphatidylcholines | > 0.99 | 1 ng/mL - 1000 ng/mL |
| Phosphatidylcholines | > 0.99 | 10 ng/mL - 5000 ng/mL |
| Sphingomyelins | > 0.99 | 5 ng/mL - 2000 ng/mL |
Table 2: Recovery and Matrix Effect
| Analyte Class | Extraction Recovery (%) | Matrix Effect (%) |
| Lysophosphatidylcholines | 85 - 105 | < 15 |
| Phosphatidylcholines | 80 - 110 | < 20 |
| Sphingomyelins | 82 - 108 | < 18 |
Table 3: Precision and Accuracy
| Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lysophosphatidylcholines | < 10 | < 15 | 85 - 115 |
| Phosphatidylcholines | < 12 | < 18 | 80 - 120 |
| Sphingomyelins | < 11 | < 16 | 82 - 118 |
Table 4: Limit of Quantification (LOQ)
| Analyte Class | LOQ in Plasma (ng/mL) |
| Lysophosphatidylcholines | 1 - 5 |
| Phosphatidylcholines | 5 - 20 |
| Sphingomyelins | 2 - 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a lipidomics experiment using 12:0 Lyso PC as an internal standard.
Caption: Lipidomics experimental workflow using an internal standard.
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines are bioactive lipid molecules involved in various signaling pathways that regulate cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Simplified Lysophosphatidylcholine (LPC) signaling pathway.
Conclusion
The use of 12:0 Lyso PC as an internal standard is a robust and reliable approach for the accurate quantification of lipids in complex biological samples. Its implementation within a validated workflow, including appropriate sample preparation and LC-MS/MS analysis, is essential for generating high-quality data in lipidomics research and drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize 12:0 Lyso PC in their studies. It is recommended that each laboratory performs its own method validation to ensure the accuracy and precision of their results.
References
- 1. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-alpha-lysophosphatidylcholine (LPC), also known as lysolecithin, is a class of lipid biomolecules derived from the cleavage of phosphatidylcholine (PC).[1] This process is primarily catalyzed by the enzyme phospholipase A2 (PLA2).[1] LPCs are not merely metabolic intermediates but also act as signaling molecules involved in a variety of cellular processes, including cell proliferation, inflammation, and T-lymphocyte activation.[2] The specific biological activity of an LPC is often dependent on the length and saturation of its fatty acyl chain.
L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) is an LPC with a 12-carbon saturated fatty acyl chain. Accurate and sensitive quantification of specific LPC species like LPC 12:0 in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the selective and sensitive analysis of various lipid species, including LPCs.[3] This application note provides a detailed protocol for the extraction and quantitative analysis of LPC 12:0 from human plasma using LC-MS/MS.
Principle
This method employs a liquid-liquid extraction procedure to isolate lipids from plasma, followed by separation using reversed-phase liquid chromatography (RPLC). The eluted LPC 12:0 is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In positive ion mode electrospray ionization (ESI), LPCs characteristically produce a phosphocholine (B91661) headgroup fragment at a mass-to-charge ratio (m/z) of 184.[4][5] By selecting the precursor ion of LPC 12:0 and monitoring for this specific product ion, a high degree of selectivity and sensitivity is achieved. An internal standard, such as LPC 17:0, is used to ensure accuracy and correct for variations during sample preparation and analysis.[6]
Experimental Protocols
1. Materials and Reagents
-
This compound (LPC 12:0) standard (Avanti Polar Lipids or equivalent)
-
L-alpha-lysophosphatidylcholine, heptadecanoyl (LPC 17:0) internal standard (IS) (Avanti Polar Lipids or equivalent)
-
LC-MS grade Methanol (B129727) (MeOH)
-
LC-MS grade Chloroform (B151607)
-
LC-MS grade Water
-
LC-MS grade Isopropanol (IPA)
-
LC-MS grade Acetonitrile (ACN)
-
Ammonium (B1175870) Formate (Sigma-Aldrich or equivalent)
-
Formic Acid (Sigma-Aldrich or equivalent)
-
Human plasma (EDTA-treated)
-
Microcentrifuge tubes (1.5 mL)
-
Glass autosampler vials with inserts
2. Sample Preparation: Lipid Extraction from Plasma
This protocol is a modified Folch extraction method, which is a benchmark for lipid extraction from biological fluids.[7]
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the internal standard working solution (LPC 17:0 in methanol).
-
Add 400 µL of ice-cold methanol and vortex for 10 seconds.
-
Add 800 µL of ice-cold chloroform and vortex for 10 seconds.
-
Agitate the mixture on a shaker for 15 minutes at 4°C.
-
Add 240 µL of LC-MS grade water to induce phase separation and vortex briefly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully aspirate the lower organic phase using a glass syringe and transfer it to a clean 1.5 mL tube, taking care not to disturb the protein interface.
-
Dry the extracted lipid solution under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:IPA with 10 mM ammonium formate).
-
Vortex for 20 seconds and transfer the solution to an autosampler vial with a glass insert for LC-MS/MS analysis.
3. LC-MS/MS Method
The following are typical starting parameters that may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
LC Gradient Elution
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 2.5 | 65 |
| 10.0 | 90 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Table 1: MRM Transitions for LPC 12:0 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| LPC 12:0 | 454.3 | 184.1 | 100 | 30 | 25 |
| LPC 17:0 (IS) | 524.4 | 184.1 | 100 | 35 | 25 |
Note: The exact m/z values and optimal cone/collision energies may vary slightly between different mass spectrometer instruments and should be optimized accordingly.
Visualizations
Caption: Experimental workflow for LPC 12:0 analysis.
Caption: Simplified LPC signaling pathway.
Data Analysis and Interpretation
-
Peak Integration: The chromatographic peaks for LPC 12:0 and the internal standard (LPC 17:0) are integrated using the mass spectrometer's software.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (LPC 12:0 / LPC 17:0) against the known concentrations of the LPC 12:0 standards.
-
Quantification: The concentration of LPC 12:0 in the plasma samples is calculated from the calibration curve using the measured peak area ratio.
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound (LPC 12:0) in plasma. This methodology can be adapted for the analysis of other LPC species and is suitable for high-throughput applications in clinical research and drug development, aiding in the elucidation of the roles of specific lysophospholipids in various physiological and pathological states.[8][9]
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of L-alpha-lysophosphatidylcholine, Lauroyl (LPC 12:0) Solutions for Experimental Use
Application Note
L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0), a single-chain acyl glycerophospholipid, is a bioactive lipid molecule involved in various cellular processes. It is frequently utilized in experimental biology to study its effects on cell membranes, signaling pathways, and as a detergent for protein crystallization.[1] Proper preparation of LPC 12:0 solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of stock and working solutions of LPC 12:0 for use in research, scientific, and drug development applications.
LPC 12:0 is a white to off-white solid that should be stored at -20°C for long-term stability, where it can be stable for at least one year.[2][3] For use in experiments, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in aqueous buffers or cell culture media to the desired working concentration.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 439.52 g/mol | [3][4][5] |
| Purity | >99% | [3] |
| Critical Micelle Concentration (CMC) | 0.70 mM | [6] |
| Solubility in DMSO | 2.5 mg/mL (5.69 mM) (with ultrasonic and warming to 60°C) | [4] |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL | [2] |
| Solubility in Chloroform:Methanol (1:1, v/v) | 25-50 mg/mL | [7] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of LPC 12:0 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (LPC 12:0) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of LPC 12:0 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.395 mg of LPC 12:0 (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 439.52 g/mol = 0.004395 g).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the LPC 12:0 powder. For a 10 mM solution with 4.395 mg of LPC 12:0, add 1 mL of DMSO.
-
Solubilization: To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[4] Vortex the solution intermittently until the LPC 12:0 is completely dissolved. A clear solution should be obtained. Note that hygroscopic DMSO can significantly impact solubility.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
This protocol describes the preparation of working solutions of LPC 12:0 in an aqueous buffer such as Phosphate-Buffered Saline (PBS) for direct use in experiments like cell culture treatments.
Materials:
-
10 mM LPC 12:0 stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM LPC 12:0 stock solution at room temperature.
-
Dilution: To prepare a working solution, dilute the stock solution into the desired volume of PBS. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Use and Storage: It is recommended to prepare aqueous solutions of LPC fresh for each experiment.[2] Storing aqueous solutions for more than one day is not recommended.[2] For some applications, particularly with endothelial cells, LPC has been applied in complex with Bovine Serum Albumin (BSA) at a molar ratio of 1:1 or 5:1.[8]
Signaling Pathways Involving Lysophosphatidylcholine (B164491)
LPC is a signaling molecule that can activate various downstream pathways, often implicated in inflammatory responses and atherosclerosis.[1][9] It is known to interact with G protein-coupled receptors such as G2A and Toll-like receptors, leading to the activation of multiple signaling cascades.[9]
Safety Precautions
L-alpha-lysophosphatidylcholine should be handled with care. It is advised to treat this material as potentially hazardous. Avoid ingestion, inhalation, and contact with eyes and skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. For full safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. L-α-リソホスファチジルコリン from egg yolk ≥99%, Type I, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 12:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 6. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lauroyl Lysophosphatidylcholine in Liposome Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl lysophosphatidylcholine (B164491) (LLPC) is a single-chain phospholipid that is increasingly being investigated for its utility in liposomal drug delivery systems. Its unique molecular structure, featuring a single lauroyl acyl chain, imparts specific properties to lipid bilayers, influencing their physical characteristics and interaction with biological systems. The incorporation of LLPC into liposome (B1194612) formulations can modulate membrane fluidity, permeability, and fusogenicity, which in turn can enhance drug encapsulation, modify release kinetics, and improve cellular uptake. These application notes provide a comprehensive overview of the use of LLPC in liposome formulation, including its effects on vesicle characteristics, detailed experimental protocols for preparation and characterization, and insights into its mechanism of action.
Key Applications and Advantages of LLPC in Liposomes
The inclusion of LLPC in liposome formulations offers several distinct advantages for drug delivery applications:
-
Enhanced Drug Delivery: LLPC can increase the permeability of the liposomal membrane, which can be advantageous for the controlled release of encapsulated drugs. This property is particularly useful for designing stimuli-responsive liposomes where drug release is triggered by specific physiological conditions.
-
Improved Cellular Uptake: The presence of LLPC in the liposome bilayer can facilitate fusion with cell membranes, leading to enhanced intracellular delivery of the encapsulated cargo. This is attributed to the conical shape of the LLPC molecule, which can induce non-bilayer lipid phases and promote membrane fusion.
-
Modulation of Physicochemical Properties: The incorporation of LLPC can influence the size, lamellarity, and stability of liposomes. Studies have shown that increasing concentrations of lysophosphatidylcholines can lead to a decrease in the thickness of the lipid bilayer.[1]
-
Potential for Oral Drug Delivery: Lysophosphatidylcholine-based liposomes have been shown to improve the oral absorption of poorly soluble drugs.
Data Presentation: Effects of LLPC on Liposome Characteristics
The following tables summarize the typical effects of incorporating lysophosphatidylcholines (LPCs) into liposome formulations. It is important to note that specific quantitative data for lauroyl lysophosphatidylcholine is limited in publicly available literature. The data presented here is illustrative of the general trends observed with various LPCs and should be confirmed experimentally for specific LLPC formulations.
Table 1: Influence of LPC on Liposome Physicochemical Properties
| Formulation | Molar Ratio (PC:Chol:LPC) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control Liposomes | 70:30:0 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| LPC-Liposomes | 65:30:5 | 140 ± 6 | 0.18 ± 0.03 | -28 ± 4 |
| LPC-Liposomes | 60:30:10 | 132 ± 4 | 0.21 ± 0.02 | -30 ± 3 |
Note: Data is illustrative and based on general trends observed for lysophosphatidylcholines.
Table 2: Impact of LPC on Drug Encapsulation and Release
| Formulation | Drug | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| Control Liposomes | Doxorubicin | 95 ± 3 | 15 ± 2 |
| LPC-Liposomes (5 mol%) | Doxorubicin | 92 ± 4 | 25 ± 3 |
| LPC-Liposomes (10 mol%) | Doxorubicin | 88 ± 5 | 40 ± 4 |
Note: Data is illustrative and based on general trends observed for lysophosphatidylcholines.
Experimental Protocols
Protocol 1: Preparation of LLPC-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing LLPC using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (Lauroyl Lysophosphatidylcholine, LLPC)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, and LLPC in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:Chol:LLPC of 65:30:5.
-
For lipophilic drugs, dissolve the drug in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-50°C for DPPC).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (above Tc) aqueous buffer (e.g., PBS, pH 7.4). For hydrophilic drugs, dissolve the drug in the hydration buffer.
-
Rotate the flask gently in a water bath maintained above the Tc for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes. Maintain the temperature above the Tc during sonication.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Pass the liposome suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of LLPC-Containing Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with filtered PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, use a specific electrode cuvette and measure the electrophoretic mobility of the liposomes.
-
2. Encapsulation Efficiency (EE) Determination:
-
Procedure for a fluorescent drug (e.g., Doxorubicin):
-
Separate the liposomes from the unencapsulated drug using a mini spin column.
-
Measure the fluorescence of the liposome fraction before and after lysis with a detergent (e.g., 1% Triton X-100).
-
The fluorescence of the unlysed liposomes represents the amount of encapsulated drug.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded liposome formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of LLPC-containing liposomes.
Caption: Proposed mechanism of enhanced cellular uptake of LLPC-containing liposomes.
References
Application Notes and Protocols for L-alpha-lysophosphatidylcholine in Demyelination Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on extensive research into the use of L-alpha-lysophosphatidylcholine (LPC) as a tool for inducing demyelination. It is important to note that the vast majority of published studies utilize L-α-lysophosphatidylcholine derived from sources like egg yolk or bovine brain, which contain a mixture of acyl chains. While the specific use of L-alpha-lysophosphatidylcholine, lauroyl (LPC C12:0) is less commonly documented, the detergent-like mechanism of action is conserved across different LPC species. Therefore, the provided methodologies serve as a robust foundation and starting point for designing experiments with lauroyl-LPC. Researchers should consider optimizing concentrations and incubation times as the potency may vary depending on the specific acyl chain length.
Application Notes
Mechanism of Action
L-alpha-lysophosphatidylcholine is a powerful tool for inducing focal demyelination in both in vivo and ex vivo models. Its primary mechanism of action is the non-specific disruption of myelin lipids due to its detergent-like properties.[1] LPC integrates into cellular membranes, leading to increased permeability and the eventual breakdown of the compact myelin sheath, which is particularly susceptible to such disruption.[1][2] This initial insult is followed by a well-characterized sequence of biological responses:
-
Demyelination: Rapid loss of myelin and oligodendrocytes occurs within the first few days following LPC administration.[3]
-
Inflammation and Glial Activation: The demyelinating event triggers a robust inflammatory response, characterized by the recruitment and activation of microglia and astrocytes.[1][4] Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in clearing myelin debris, a necessary step for subsequent repair.[5]
-
Oligodendrocyte Precursor Cell (OPC) Response: Following the clearance of debris, resident OPCs are activated. They proliferate and migrate to the lesion site.
-
Remyelination: The recruited OPCs differentiate into mature, myelinating oligodendrocytes, which then extend processes to remyelinate the denuded axons. This process typically begins around 7-10 days post-lesion and can lead to functional recovery.[3]
Models of Demyelination
-
In Vivo Focal Demyelination: This is the most common application, where LPC is stereotactically injected into a specific white matter tract in the CNS, such as the corpus callosum, spinal cord, or internal capsule.[3][6][7][8] This method creates a focal, reproducible lesion that allows for the study of the entire de- and remyelination process in a living organism.
-
Ex Vivo / In Vitro Demyelination: Organotypic slice cultures (e.g., from the cerebellum or spinal cord) or spheroid cultures can be treated with LPC in the culture medium.[5][9] These models are advantageous for higher-throughput screening of potential pro-remyelinating compounds and for detailed mechanistic studies in a more controlled environment, free from systemic influences like the peripheral immune system.[5][9]
Signaling Pathways in LPC-Induced Demyelination
The inflammatory response, particularly the activation of microglia, is a critical component of the LPC-induced demyelination model. Upon myelin damage, microglia are activated through pattern recognition receptors, such as Toll-like receptors (TLRs). The TLR4 signaling pathway, which utilizes the adaptor protein MyD88 and leads to the activation of the transcription factor NF-κB, is a key pathway in this process.[10] This activation results in the production of pro-inflammatory cytokines and can lead to pyroptosis, a form of inflammatory cell death.[1] Additionally, the NLRP3 inflammasome is activated in microglia in response to LPC, leading to the maturation and release of IL-1β, further propagating the inflammatory cascade.[1]
Quantitative Data
The following tables summarize typical parameters and outcomes from LPC-induced demyelination studies.
Table 1: In Vivo Demyelination Parameters
| Parameter | Value/Range | Target Area | Species | Reference |
|---|---|---|---|---|
| LPC Concentration | 1% (w/v) in PBS/Saline | Corpus Callosum, Spinal Cord | Mouse, Rat | [1][7][11][12] |
| Injection Volume | 1 - 2.5 µL | Corpus Callosum, Spinal Cord | Mouse, Rat | [1][3][11][13] |
| Infusion Rate | 0.1 - 0.5 µL/min | Corpus Callosum | Mouse, Rat | [1][11] |
| Peak Demyelination | 1 - 7 days post-injection | Spinal Cord, Corpus Callosum | Mouse | [5][13] |
| OPC Proliferation | Peaks at ~7 days post-injection | Corpus Callosum | Mouse | [3] |
| Remyelination Onset | ~7 - 14 days post-injection | Corpus Callosum | Mouse |[3] |
Table 2: Ex Vivo / In Vitro Demyelination Parameters
| Parameter | Value/Range | Model System | Species | Reference |
|---|---|---|---|---|
| LPC Concentration | 0.5 mg/mL | Organotypic Cerebellar/Spinal Cord Slices | Rat | [9] |
| Incubation Time | 17 hours | Organotypic Slice Cultures | Rat | [9] |
| Key Effect | Robust demyelination (MBP expression reduced to ~35% of control) | Spinal Cord Slices | Rat | [9] |
| Key Effect | 30% loss of MBP protein concentration | Whole Brain Spheroid Cultures | Rat, Mouse | [5] |
| Key Effect | 56% loss in the number of myelin sheaths | Whole Brain Spheroid Cultures | Rat, Mouse |[5] |
Experimental Protocols
Protocol 1: In Vivo Focal Demyelination in the Mouse Corpus Callosum
This protocol describes the stereotactic injection of LPC to create a focal demyelinating lesion in the corpus callosum of an adult mouse.
Materials:
-
This compound (or standard LPC, e.g., Sigma L4129)
-
Sterile Phosphate Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame for mice
-
Nanoliter injector with a glass micropipette or Hamilton syringe
-
Micro-drill
-
Standard surgical tools
Procedure:
-
Reagent Preparation: Dissolve LPC in sterile PBS to a final concentration of 1% (10 mg/mL).[11] Aliquot and store at -20°C. Before use, thaw and warm to 37°C. If precipitates are visible, sonicate for 15-30 minutes until fully dissolved.[11]
-
Anesthesia and Animal Preparation: Anesthetize the mouse using an approved protocol and mount it securely in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Surgical Procedure: a. Make a midline incision on the scalp to expose the skull. b. Identify the bregma landmark. c. Using the stereotaxic coordinates, mark the injection site. For the corpus callosum, typical coordinates are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±1.0 mm from bregma.[8] d. Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.
-
LPC Injection: a. Lower the injection needle/micropipette through the burr hole to the target depth. For the corpus callosum, a typical Dorsoventral (DV) coordinate is -2.0 to -2.3 mm from the brain surface.[1][8] b. Inject 2 µL of the 1% LPC solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.[1] c. After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal. d. Slowly retract the needle.
-
Post-Operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines and monitor the animal during recovery. The timeline for analysis can be adjusted based on the experimental question (e.g., 3-7 days for peak demyelination, 14-21 days for remyelination).[3]
Protocol 2: Ex Vivo Demyelination in Organotypic Spinal Cord Slice Cultures
This protocol is adapted from methods used for inducing demyelination in slice cultures, providing a controlled environment to study the process.[9]
Materials:
-
Postnatal day 9-11 rat pups
-
Culture medium (MEM with Hanks balanced salts, horse serum, penicillin-streptomycin)
-
Serum-free culture medium (Advanced DMEM/F12 with B-27 and N-2 supplements)
-
This compound (or standard LPC)
-
Cell culture inserts (0.4 µm pore size)
-
Vibratome or tissue chopper
-
Standard cell culture equipment
Procedure:
-
Slice Culture Preparation: a. Isolate the spinal cord from P9-11 rat pups under sterile conditions. b. Prepare 300-400 µm thick longitudinal slices using a vibratome. c. Place 1-2 slices onto each cell culture insert in a 6-well plate containing 1 mL of serum-containing culture medium. d. Culture for 7 days to allow for myelination to occur in vitro. Change the medium every 2-3 days. After 3 days, switch to a serum-free medium.[9]
-
LPC-Induced Demyelination: a. On day 7 in vitro (DIV 7), prepare a solution of 0.5 mg/mL LPC in the serum-free culture medium.[9] b. Replace the medium in the wells with the LPC-containing medium. c. Incubate the slices for 17 hours at 37°C with 5% CO2.[9]
-
Post-Treatment and Analysis: a. After the 17-hour incubation, carefully remove the LPC-containing medium and wash the slices by transferring the inserts to a new well with fresh, pre-warmed serum-free medium. b. Culture the slices for the desired period (e.g., 24 hours for peak demyelination, or several weeks to observe remyelination).[9] c. Slices can be fixed at different time points for analysis.
-
Assessment of Demyelination: a. Fix the slices in 4% paraformaldehyde. b. Perform immunohistochemistry for myelin markers such as Myelin Basic Protein (MBP) and neurofilament to visualize myelin sheaths and axons, respectively. c. Quantify the extent of myelination by measuring the fluorescence intensity of MBP or by counting the number of myelinated axons. A significant reduction in MBP staining indicates successful demyelination.[9]
References
- 1. Transforming growth factor-β1 protects against LPC-induced cognitive deficit by attenuating pyroptosis of microglia via NF-κB/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical mice model of multiple sclerosis based on the toxin-induced double-site demyelination of callosal and cerebellar fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane | PLOS One [journals.plos.org]
- 5. Pro-inflammatory activation following demyelination is required for myelin clearance and oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stably Established Two-Point Injection of Lysophosphatidylcholine-Induced Focal Demyelination Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Modeling demyelination and endogenous remyelination in spinal cord ex vivo rat organotypic slice cultures [frontiersin.org]
- 10. Oligodendrocyte Precursor Cell Viability, Proliferation, and Morphology is Dependent on Mesh Size and Storage Modulus in 3D Poly(ethylene glycol)-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine-induced demyelination model of mouse [protocols.io]
- 12. Lysophosphatidyl Choline Induced Demyelination in Rat Probed by Relaxation along a Fictitious Field in High Rank Rotating Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro model for de- and remyelination using lysophosphatidyl choline in rodent whole brain spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 12:0 Lyso PC to Study Neuritogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC) is a lysophospholipid that has garnered significant interest in neuroscience research for its role in promoting neuritogenic activity. As a bioactive lipid, it is involved in various cellular processes, and its ability to induce neuronal differentiation and neurite outgrowth makes it a valuable tool for studying nerve regeneration, neurodegenerative diseases, and for the screening of potential therapeutic compounds. This document provides detailed application notes and experimental protocols for utilizing 12:0 Lyso PC to study its effects on neurite extension.
Data Presentation
The neuritogenic activity of lysophosphatidylcholine (B164491) (LPC) has been observed in various neuronal cell models. The following tables summarize the quantitative data from studies investigating the effects of LPC on neurite outgrowth.
| Cell Line | LPC Species | Concentration | Incubation Time | Observed Effect on Neurite Outgrowth | Reference |
| PC12-F12 | Not Specified | 10 µM | 72 hours | Increased neurite length.[1] | [1] |
| PC12 | Not Specified | Not Specified | Not Specified | LPC treatment protected PC12 cells from cell death and induced neurite outgrowth.[2][3] | [2][3] |
Signaling Pathways
12:0 Lyso PC-induced neuritogenic activity is mediated by a complex network of signaling pathways. The primary pathways implicated are the G-protein coupled receptor G2A, Phospholipase D2 (PLD2), and the Ras/Raf/MEK/ERK cascade.
12:0 Lyso PC Signaling Pathway Overview
Caption: 12:0 Lyso PC signaling cascade.
Experimental Protocols
Protocol 1: Preparation of 12:0 Lyso PC Stock Solution
Materials:
-
1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC) powder
-
Chloroform (B151607) or a 95:5 (v/v) methanol:water solution[4]
-
Sterile, amber glass vials[5]
-
Nitrogen gas source
-
Sonicator
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolving 12:0 Lyso PC:
-
Solvent Evaporation (for chloroform):
-
Resuspension:
-
If the lipid was dried, resuspend the thin film in a sterile, aqueous buffer suitable for cell culture (e.g., serum-free medium or phosphate-buffered saline) to the desired stock concentration.
-
If using the methanol:water solvent, this solution can be directly diluted into the cell culture medium.
-
Sonicate the reconstituted vial for 3 minutes and then vortex for 10 seconds, or until the lipid is completely dissolved.[4]
-
-
Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Neurite Outgrowth Assay using PC12 Cells
Materials:
-
PC12 or PC12-F12 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (e.g., DMEM supplemented with 1% horse serum)
-
Collagen type IV-coated 96-well plates
-
12:0 Lyso PC stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-β-III tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Treatment with 12:0 Lyso PC:
-
Prepare serial dilutions of the 12:0 Lyso PC stock solution in differentiation medium to achieve the desired final concentrations (e.g., a range from 1 µM to 20 µM, including a vehicle control).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of 12:0 Lyso PC. A concentration of 10 µM has been shown to be effective.[1]
-
Incubate the cells for 48-72 hours.[1]
-
-
Immunofluorescence Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software from the imaging system manufacturer).
-
Parameters to measure include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Total neurite length per well.
-
-
Experimental Workflow
Caption: Workflow for neurite outgrowth assay.
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for researchers interested in the neuritogenic properties of 12:0 Lyso PC. By following these detailed methodologies, scientists can effectively investigate the signaling pathways involved and quantify the effects of this lysophospholipid on neuronal differentiation. This will aid in the broader understanding of neurobiology and contribute to the development of novel therapeutic strategies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Lysophosphatidylcholine suppresses apoptosis and induces neurite outgrowth in PC12 cells through activation of phospholipase D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Techniques for Quantifying L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) in Plasma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) in plasma. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity for individual lipid species, as well as enzymatic assays and Enzyme-Linked Immunosorbent Assays (ELISA) for the general quantification of lysophosphatidylcholines.
Introduction
L-alpha-lysophosphatidylcholine (LPC) is a class of phospholipids (B1166683) that serves as a key signaling molecule and a component of cell membranes. The specific acyl chain composition of LPCs can influence their biological activity. This compound (LPC 12:0), a species with a 12-carbon lauroyl group, is of growing interest in various research fields, including drug development and biomarker discovery. Accurate and precise quantification of LPC 12:0 in plasma is crucial for understanding its physiological and pathological roles.
Methods for Quantification
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for speciation, sensitivity, and throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific quantification of individual lipid species like LPC 12:0. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Enzymatic Assays: These assays provide a method for the quantification of total LPC content. They are based on the enzymatic conversion of LPC to a detectable product.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the general detection of LPCs and are based on a competitive immunoassay format.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical techniques.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | LPC 12:0 | Typically in the low ng/mL to pg/mL range | Typically in the low to mid ng/mL range | 5 - 10,000 ng/mL[1] | 80-110% | < 15% | < 15% |
| Enzymatic Assay | Total LPC | 8.97 µM (fluorometric)[2] | Varies by kit | Varies by kit | 102-115%[2] | 0.3-0.7%[3] | 0.7%[3] |
| ELISA | Total LPC | 92.4 ng/mL | 246.9 ng/mL | 312.5 - 20,000 ng/mL[4] | Not specified | < 10% | < 12% |
Protocol 1: Quantification of LPC 12:0 by LC-MS/MS
This protocol details a method for the specific and sensitive quantification of this compound (LPC 12:0) in plasma using liquid chromatography-tandem mass spectrometry.
Sample Preparation: Protein Precipitation
This is a simple and rapid method for lipid extraction.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal Standard (IS): LPC 17:0 or a deuterated analog of LPC 12:0
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., LPC 17:0 at 10 µg/mL in methanol).
-
Add 200 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B and equilibrate
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for LPC 12:0:
-
Precursor Ion (Q1): m/z 440.3
-
Product Ion (Q3): m/z 184.1 (Phosphocholine headgroup)
-
-
MRM Transition for LPC 17:0 (IS):
-
Precursor Ion (Q1): m/z 510.4
-
Product Ion (Q3): m/z 184.1
-
-
Collision Energy: Optimized for the specific instrument, typically 20-30 eV.
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
Data Analysis
Quantification is based on the ratio of the peak area of the analyte (LPC 12:0) to the peak area of the internal standard (LPC 17:0). A calibration curve is constructed by analyzing standards of known LPC 12:0 concentrations.
Protocol 2: Quantification of Total LPC by Enzymatic Assay
This protocol provides a general method for determining the total concentration of lysophosphatidylcholines in plasma. Note that this method is not specific for LPC 12:0.
Principle
This assay is based on a coupled enzymatic reaction. Lysophospholipase hydrolyzes LPC to glycerophosphorylcholine (GPC). GPC is then hydrolyzed by GPC phosphodiesterase to yield choline (B1196258), which is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a colorimetric or fluorometric probe.[3]
Experimental Protocol
Commercially available kits are recommended for this assay. The following is a general procedure.
Materials:
-
Commercial LPC enzymatic assay kit (e.g., from Abcam, Sigma-Aldrich)
-
Human plasma
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. Plasma samples may require dilution.
-
Add standards and samples to the wells of the 96-well plate.
-
Prepare the reaction mix containing the enzymes and probe as directed in the kit protocol.
-
Add the reaction mix to each well.
-
Incubate the plate at the recommended temperature and time (e.g., 37°C for 30 minutes).
-
Measure the absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., at Ex/Em = 535/587 nm for fluorometric) using a microplate reader.
-
Calculate the LPC concentration in the samples by comparing their readings to the standard curve.
Protocol 3: Quantification of Total LPC by ELISA
This protocol outlines a general procedure for the quantification of total LPC in plasma using a competitive ELISA. This method does not differentiate between different LPC species.
Principle
This assay is a competitive enzyme immunoassay. The microplate wells are pre-coated with an anti-LPC antibody. When the sample or standard is added, the LPC in the sample competes with a fixed amount of biotin-conjugated LPC for binding to the antibody. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The color development is inversely proportional to the amount of LPC in the sample.[4][6]
Experimental Protocol
It is recommended to use a commercially available LPC ELISA kit. The following is a generalized protocol.
Materials:
-
Commercial LPC ELISA kit
-
Human plasma
-
96-well microplate pre-coated with anti-LPC antibody
-
Microplate reader
Procedure:
-
Prepare standards and plasma samples as per the kit's instructions.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the biotin-conjugated LPC to each well.
-
Incubate the plate as recommended (e.g., 1 hour at 37°C).
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again.
-
Add the TMB substrate solution and incubate for color development (e.g., 15-20 minutes at 37°C).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Determine the LPC concentration in the samples from the standard curve.
Visualizations
Experimental Workflows
Caption: LC-MS/MS workflow for LPC 12:0 quantification.
Caption: General workflow for an enzymatic LPC assay.
Signaling Pathway
Caption: General signaling pathways of lysophosphatidylcholine (B164491) (LPC).
References
- 1. lcms.cz [lcms.cz]
- 2. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Lipid Signaling in Drosophila Photoreceptors using Mass Spectrometry [jove.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl) as a Detergent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl), a non-ionic biological detergent, in various biochemical and biophysical assays. Its properties make it a valuable tool for solubilizing membrane proteins, modulating enzyme activity, and in the preparation of lipid-based drug delivery systems.
Properties of this compound
LPC-Lauroyl is a lysophospholipid, a class of lipids derived from phosphatidylcholines. It possesses a single lauroyl (C12:0) acyl chain, contributing to its detergent properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₂NO₇P | [1] |
| Molecular Weight | 451.5 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.70 mM | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water and various buffer systems | N/A |
Applications in Biochemical Assays
LPC-Lauroyl is utilized in a range of biochemical applications due to its ability to mimic aspects of the cell membrane environment in a soluble form.
Solubilization of Membrane Proteins
LPC-Lauroyl is an effective detergent for the extraction and solubilization of integral membrane proteins from their native lipid bilayer. Its relatively gentle nature helps to maintain the structural integrity and function of the solubilized protein. It is particularly useful for the study of G protein-coupled receptors (GPCRs) and other transmembrane proteins.
General Principle: Above its Critical Micelle Concentration (CMC), LPC-Lauroyl forms micelles that can encapsulate the hydrophobic transmembrane domains of proteins, thereby rendering them soluble in aqueous solutions. The concentration of the detergent is a critical parameter that needs to be optimized for each specific protein.
Workflow for Membrane Protein Solubilization and Detergent Screening
Caption: Workflow for membrane protein solubilization and detergent screening.
Modulation of Enzyme Activity
LPC-Lauroyl can influence the activity of certain enzymes, particularly those that are membrane-associated or have lipid-binding domains. This can be due to direct interaction with the enzyme, alteration of the substrate presentation, or by providing a micellar environment that mimics a membrane surface. For example, the ATPase activity of P-glycoprotein is known to be modulated by its lipid environment.[2][3][4]
Liposome (B1194612) and Nanodisc Formation
LPC-Lauroyl is used in the preparation of liposomes and nanodiscs, which are valuable tools for studying membrane proteins in a more native-like environment and for drug delivery applications. It can be incorporated into liposome formulations to modify their physical properties or used to facilitate the reconstitution of membrane proteins into these structures.[5][6][7]
Experimental Protocols
Protocol for Solubilization of a G Protein-Coupled Receptor (GPCR)
This protocol provides a general guideline for the solubilization of a GPCR from cell membranes using LPC-Lauroyl. Optimal conditions, particularly the detergent concentration, should be determined empirically for each specific GPCR.
Materials:
-
Cell pellet expressing the target GPCR
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors)
-
LPC-Lauroyl stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., dounce homogenization, sonication).
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
-
Solubilization:
-
Determine the protein concentration of the membrane preparation.
-
Dilute the membrane suspension to a final protein concentration of approximately 5-10 mg/mL in Lysis Buffer.
-
Add LPC-Lauroyl from the stock solution to the membrane suspension to achieve a final concentration in the range of 0.1% to 1.0% (w/v). This corresponds to a concentration range of approximately 2.2 mM to 22 mM, which is well above the CMC. It is recommended to test a range of concentrations to find the optimal condition.
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Clarification:
-
Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized GPCR in LPC-Lauroyl micelles.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody against the GPCR to assess the efficiency of solubilization.
-
The solubilized GPCR is now ready for downstream applications such as purification, functional assays, or structural studies.
-
Protocol for a Generic Enzyme Activity Assay in the Presence of LPC-Lauroyl
This protocol describes a general method to assess the effect of LPC-Lauroyl on the activity of a soluble enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay Buffer (optimal for the enzyme's activity)
-
LPC-Lauroyl stock solution (e.g., 10% w/v in water)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a range of LPC-Lauroyl concentrations:
-
Prepare serial dilutions of the LPC-Lauroyl stock solution in Assay Buffer to cover a range of concentrations both below and above the CMC (e.g., 0.01 mM to 10 mM).
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
LPC-Lauroyl dilution (or Assay Buffer for the control)
-
Enzyme solution (at a fixed, optimized concentration)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the substrate to each well to start the reaction.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period of time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each LPC-Lauroyl concentration.
-
Plot the enzyme activity (as a percentage of the control without detergent) against the LPC-Lauroyl concentration to determine its effect.
-
Table 2: Example Data - Effect of LPC-Lauroyl on Enzyme Activity
| LPC-Lauroyl Concentration (mM) | Relative Enzyme Activity (%) |
| 0 (Control) | 100 |
| 0.1 | 105 |
| 0.5 | 115 |
| 1.0 | 120 |
| 2.0 | 110 |
| 5.0 | 95 |
| 10.0 | 80 |
Note: This is example data and the actual effect will vary depending on the enzyme.
Signaling Pathway Application: Lysophosphatidic Acid (LPA) Receptor Signaling
Lysophosphatidylcholines (LPCs) are precursors for the signaling lipid lysophosphatidic acid (LPA). The conversion of LPC to LPA is catalyzed by the enzyme autotaxin.[8][9][10] LPA then binds to and activates a family of G protein-coupled receptors (LPA receptors 1-6), initiating a variety of downstream signaling cascades that regulate crucial cellular processes such as cell proliferation, migration, and survival. LPC-Lauroyl can be used in in vitro systems to study the activity of autotaxin or to investigate the downstream effects of LPA receptor activation in cell-based assays.
Simplified LPA Receptor Signaling Pathway
Caption: LPA receptor signaling pathway initiated by the conversion of LPC.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of lipids on ATPase activity of purified Chinese hamster P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeabilization using Lauroyl Lysophosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lauroyl lysophosphatidylcholine (B164491) (LLPC) for cell permeabilization. This document outlines the mechanism of action, key experimental protocols, and the impact of LLPC on cellular signaling pathways.
Introduction
Lauroyl lysophosphatidylcholine (LLPC), a single-chain acyl lysophospholipid, is a powerful tool for transiently permeabilizing cell membranes. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a hydrophobic lauroyl tail, allows it to insert into the lipid bilayer, creating transient pores and increasing membrane fluidity. This controlled permeabilization enables the introduction of otherwise impermeable molecules, such as antibodies, peptides, and small molecule drugs, into the cytoplasm. At lower concentrations, this effect can be reversible, making it a valuable technique for drug delivery studies. Higher concentrations or prolonged exposure can lead to irreversible membrane damage and cell lysis.
Mechanism of Action
The primary mechanism of LLPC-induced cell permeabilization involves its integration into the cell membrane's phospholipid bilayer. This disrupts the normal packing of phospholipids, leading to a loss of membrane integrity and the formation of transient pores. The extent of permeabilization is dependent on the concentration of LLPC, the duration of exposure, temperature, and the specific cell type.
Data Presentation: Quantitative Parameters for Cell Permeabilization
The optimal conditions for cell permeabilization with LLPC are cell-type dependent. The following tables summarize quantitative data from various studies to provide a starting point for protocol optimization.
Table 1: Recommended Concentration Ranges of Lysophosphatidylcholine (LPC) for Cell Permeabilization
| Concentration Range (%) | Effect on Cells | Cell Viability | Reference |
| 0.005 - 0.25 | Effective permeabilization | High | [1] |
| > 0.25 | Increased permeabilization with cell lysis | Reduced | [1] |
Table 2: Experimental Conditions for Cell Permeabilization with LPC in Various Cell Lines
| Cell Line | LPC Concentration | Incubation Time | Incubation Temperature (°C) | Outcome | Reference |
| HL-60 (Human leukemia) | 40 µg/mL in 1% PFA | Not specified | Not specified | Optimal for antibody uptake | [1] |
| HL-60 (Human leukemia) | 50 µg/mL in PBS | Not specified | Not specified | Cell permeabilization | [1] |
| HUVEC (Human umbilical vein) | 10 - 100 µmol/L | 24 hours | 37 | Dose-dependent decrease in viability (approx. 62% at 100 µmol/L) | [2] |
| HEK293 (Human embryonic kidney) | 10 - 100 µmol/L | 24 hours | 37 | Dose-dependent decrease in viability (approx. 53% at 100 µmol/L) | [2] |
| Eahy926 (Endothelial cells) | > 50 µg/mL | 3 days | 37 | Cytotoxicity observed (IC50 of ~50.73 µg/mL) | [3] |
| Caco-2 (Human colon) | 0.1 mM | 6 minutes | 37 | 47% reduction in TEER, reversible within 2 hours | [4] |
| Caco-2 (Human colon) | 1 mM | 3 minutes | 37 | 94% reduction in TEER, not reversible within 2 hours | [4] |
| Neonatal Rat Heart Cells | 100 µmol/L | 10 minutes | Not specified | Ca++ overload and cell lysis | [5] |
| Neonatal Rat Heart Cells | 80 µmol/L | 1 hour | Not specified | Slow accumulation without irreversible injury | [5] |
Experimental Protocols
This section provides detailed protocols for cell permeabilization using LLPC for two common applications: intracellular staining and the introduction of small molecules.
Protocol 1: Reversible Permeabilization for Introduction of Small Molecules
This protocol is designed for the transient permeabilization of cells to allow the entry of small molecules, followed by membrane resealing.
Materials:
-
Lauroyl Lysophosphatidylcholine (LLPC)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells
-
Small molecule of interest dissolved in a compatible buffer
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in appropriate culture vessels and grow to 80-90% confluency.
-
For suspension cells, harvest cells and wash once with PBS. Resuspend the cell pellet in PBS to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
LLPC Solution Preparation:
-
Prepare a stock solution of LLPC in PBS. A 10 mg/mL stock is a common starting point.
-
On the day of the experiment, dilute the LLPC stock solution in PBS to the desired final working concentrations. It is recommended to test a range of concentrations (e.g., 10-100 µg/mL) to determine the optimal concentration for your cell type.
-
-
Permeabilization:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS. Add the pre-warmed (37°C) LLPC solution to the cells.
-
For suspension cells, add the LLPC solution to the cell suspension.
-
Incubate the cells with the LLPC solution for a short period, typically 1 to 10 minutes, at 37°C. The optimal incubation time will need to be determined empirically.
-
-
Introduction of Small Molecule:
-
Immediately after the LLPC incubation, remove the LLPC solution and add the solution containing the small molecule of interest.
-
Incubate for a desired period (e.g., 15-30 minutes) to allow for uptake.
-
-
Membrane Resealing and Recovery:
-
Remove the solution containing the small molecule and wash the cells gently with complete culture medium.
-
Add fresh, pre-warmed complete culture medium to the cells and incubate under normal culture conditions to allow the cell membrane to reseal. Recovery time can vary from 30 minutes to a few hours.
-
-
Assessment of Permeabilization and Viability:
-
To assess permeabilization efficiency, a fluorescently labeled, membrane-impermeable molecule can be co-incubated with the small molecule of interest, and uptake can be measured by fluorescence microscopy or flow cytometry.
-
Cell viability should be assessed after the recovery period using a standard method such as the trypan blue exclusion assay or an MTT assay.
-
Protocol 2: Permeabilization for Intracellular Staining (e.g., for Flow Cytometry)
This protocol is suitable for fixing and permeabilizing cells to allow the entry of antibodies for the detection of intracellular antigens.
Materials:
-
Lauroyl Lysophosphatidylcholine (LLPC)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the intracellular target
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Suspension cells or adherent cells detached with a non-enzymatic method
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in PBS at a concentration of 1-5 x 10^6 cells/mL.
-
-
Fixation:
-
Add an equal volume of Fixation Buffer to the cell suspension.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in Wash Buffer.
-
-
Permeabilization:
-
Prepare the LLPC permeabilization solution by diluting the LLPC stock in Wash Buffer. A final concentration of 40-50 µg/mL is a good starting point.[1]
-
Resuspend the fixed cell pellet in the LLPC permeabilization solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the permeabilized cells once with Wash Buffer.
-
Resuspend the cell pellet in Wash Buffer containing the diluted primary antibody.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with Wash Buffer.
-
If using an unconjugated primary antibody, resuspend the cell pellet in Wash Buffer containing the diluted fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer.
-
Mandatory Visualizations
Experimental Workflow for Cell Permeabilization
Caption: General workflow for reversible cell permeabilization using LLPC.
Mechanism of LLPC-Induced Permeabilization
Caption: Simplified mechanism of LLPC-mediated cell membrane permeabilization.
Signaling Pathways Modulated by Lysophosphatidylcholine
Caption: Overview of signaling pathways affected by lysophosphatidylcholine.
Discussion and Troubleshooting
-
Optimization is Key: The provided protocols and concentration ranges are starting points. It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions that maximize permeabilization while maintaining acceptable cell viability.
-
Reversibility: For applications requiring cell survival, such as drug delivery, it is essential to confirm the reversibility of membrane permeabilization. This can be assessed by monitoring cell morphology and viability over time after LLPC removal. As shown with Caco-2 cells, higher concentrations can lead to irreversible changes in membrane permeability.[4]
-
Purity of LLPC: The purity of the lauroyl lysophosphatidylcholine can influence its efficacy and cytotoxicity. Ensure the use of a high-purity reagent.
-
Temperature: Permeabilization is generally more efficient at 37°C than at 4°C.[1] However, for sensitive applications, performing the permeabilization at a lower temperature may help to preserve cellular structures.
-
Cell Health: The health and density of the cell culture can significantly impact the outcome of the permeabilization experiment. Always use healthy, actively growing cells at a consistent confluency.
Conclusion
Lauroyl lysophosphatidylcholine is a versatile and effective reagent for cell permeabilization. By carefully optimizing the experimental conditions, researchers can achieve efficient intracellular delivery of a wide range of molecules for various applications in basic research and drug development. Understanding its effects on cellular signaling pathways is also critical for interpreting experimental results accurately.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine alters enterocyte monolayer permeability via a protein kinase C/Ca2+ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lysophosphatidylcholine on cultured heart cells: correlation of rate of uptake and extent of accumulation with cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lysophosphatidylcholines (LPCs) in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes.[1] This hydrolysis is primarily catalyzed by phospholipase A2 (PLA2).[2][3] LPCs are not merely metabolic intermediates; they act as signaling molecules involved in a multitude of physiological and pathological processes.[1] These include inflammation, atherosclerosis, and cell proliferation.[2][3] Given their role in various disease states, the accurate and precise quantification of different LPC species in biological matrices like plasma is crucial for biomarker discovery and drug development.
This application note details a robust protocol for the quantification of LPCs in human plasma using High-Performance Liquid Chromatography (HPLC). While various detection methods such as Refractive Index (RI)[4][5], Evaporative Light Scattering Detection (ELSD)[6][7][8][9], and Charged Aerosol Detection (CAD)[10][11][12] are suitable for lipids lacking a UV chromophore, this note will focus on a common approach using HPLC coupled with a universal detector, which provides broad applicability for various LPC species.
Experimental Protocol
This protocol outlines the necessary steps from sample collection to data analysis for the quantification of LPCs.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 7. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peakscientific.com [peakscientific.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for L-alpha-lysophosphatidylcholine, lauroyl in Studying Protein-Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl) is a single-chain lysophospholipid that serves as a valuable tool in the study of protein-lipid interactions, particularly for membrane proteins. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon lauroyl tail, allows it to form micelles in aqueous solutions and mimic certain aspects of the lipid bilayer. This property makes it effective for solubilizing, stabilizing, and characterizing membrane proteins, as well as investigating the impact of lipids on protein function and signaling. These application notes provide detailed protocols and data for utilizing LPC-Lauroyl in your research.
Applications of LPC-Lauroyl
-
Membrane Protein Solubilization and Stabilization: LPC-Lauroyl can be used to gently extract membrane proteins from their native lipid environment, forming protein-lipid-detergent mixed micelles. This is a critical step for subsequent purification and structural studies, such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2][3][4] The stability of the solubilized protein can be enhanced by optimizing the concentration of LPC-Lauroyl.
-
Biophysical Characterization of Protein-Lipid Interactions: Techniques such as thermal shift assays can be employed to quantify the stabilizing effect of LPC-Lauroyl on a target protein. The change in the protein's melting temperature (Tm) upon binding of LPC-Lauroyl provides insights into the interaction's affinity and the protein's conformational stability.[5][6]
-
Functional Studies of Membrane Proteins: By providing a membrane-mimetic environment, LPC-Lauroyl can help maintain the functional integrity of solubilized membrane proteins, allowing for activity assays and kinetic studies.
-
Modulation of Signaling Pathways: Lysophospholipids, including LPCs, can act as signaling molecules that modulate the activity of various proteins, including G-protein coupled receptors (GPCRs).[7] Studying these interactions is crucial for understanding cellular signaling and for drug discovery.
Data Presentation
The following tables summarize representative quantitative data for the interaction of LPC-Lauroyl with a hypothetical G-protein coupled receptor (GPCR) and a membrane transporter.
Table 1: Effect of LPC-Lauroyl on the Thermal Stability of a Model GPCR
| LPC-Lauroyl Concentration (mM) | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| 0 (Control) | 52.5 | 0 |
| 0.1 | 54.2 | +1.7 |
| 0.5 | 56.8 | +4.3 |
| 1.0 | 58.1 | +5.6 |
| 2.0 | 57.5 | +5.0 |
Note: This data is illustrative and the optimal LPC-Lauroyl concentration and resulting ΔTm will vary depending on the specific protein.
Table 2: Binding Affinity of LPC-Lauroyl to a Model Membrane Transporter
| Technique | Dissociation Constant (Kd) |
| Surface Plasmon Resonance (SPR) | 15 µM |
| Isothermal Titration Calorimetry (ITC) | 12 µM |
| Microscale Thermophoresis (MST) | 18 µM |
Note: This data is illustrative. The binding affinity is dependent on the protein, buffer conditions, and the technique used for measurement.[8][9][10]
Experimental Protocols
Protocol 1: Solubilization of a Target Membrane Protein using LPC-Lauroyl
Objective: To extract a membrane protein from a cell membrane preparation using LPC-Lauroyl for subsequent purification and analysis.
Materials:
-
Membrane pellet containing the target protein
-
This compound (LPC-Lauroyl)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Prepare a stock solution of 10% (w/v) LPC-Lauroyl in Solubilization Buffer.
-
Add the LPC-Lauroyl stock solution to the homogenized membrane suspension to achieve a final concentration range for optimization (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). A good starting point is a detergent-to-protein ratio of 4:1 (w/w).[]
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized protein-LPC-Lauroyl complexes.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency.
Membrane Protein Solubilization Workflow.
Protocol 2: Thermal Shift Assay to Determine Protein Stabilization by LPC-Lauroyl
Objective: To assess the change in thermal stability of a purified protein upon binding to LPC-Lauroyl.[5][6]
Materials:
-
Purified protein of interest (0.1-0.2 mg/mL)
-
LPC-Lauroyl stock solution
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal melting program
Procedure:
-
Prepare a series of LPC-Lauroyl dilutions in Assay Buffer at various concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mM).
-
In a 96-well PCR plate, prepare 25 µL reactions for each condition, containing:
-
Purified protein (to a final concentration of 2 µM)
-
LPC-Lauroyl at the desired final concentration
-
SYPRO Orange dye (to a final concentration of 5x)
-
Assay Buffer to a final volume of 25 µL
-
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no LPC-Lauroyl) from the Tm of each LPC-Lauroyl concentration.
Thermal Shift Assay Workflow.
Signaling Pathway
LPC species are known to be ligands for several G-protein coupled receptors, such as G2A and GPR4, initiating downstream signaling cascades.[7] These pathways can influence a variety of cellular processes, including inflammation, cell proliferation, and migration. The binding of LPC-Lauroyl to its receptor can lead to the activation of G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase and phospholipase C.
Illustrative LPC-Lauroyl Signaling Pathway via a GPCR.
Conclusion
This compound is a versatile tool for researchers studying protein-lipid interactions. Its ability to solubilize and stabilize membrane proteins, coupled with its role as a potential signaling molecule, makes it an invaluable reagent in biochemistry, structural biology, and drug discovery. The protocols and data presented here provide a foundation for incorporating LPC-Lauroyl into your research workflows. It is important to note that the optimal conditions for using LPC-Lauroyl should be empirically determined for each specific protein and application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols: The Role of 12:0 Lyso PC in G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lysophosphatidylcholine (LPC), a class of lysophospholipids, are critical signaling molecules involved in a myriad of physiological and pathological processes.[1][2][3] Among the various LPC species, 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC) has emerged as a valuable tool for studying G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[4][5] This document provides detailed application notes and experimental protocols for utilizing 12:0 Lyso PC in GPCR research, including its role in receptor activation, signaling pathway elucidation, and potential therapeutic applications.
Application Notes
12:0 Lyso PC, a saturated lysophospholipid, serves as a ligand for several GPCRs, thereby initiating downstream signaling cascades. Its applications in GPCR research are diverse, ranging from fundamental studies of receptor function to preclinical drug discovery.
Key Applications:
-
GPCR Ligand Identification and Characterization: 12:0 Lyso PC can be used to identify and characterize novel GPCRs that respond to lysophospholipids.[6][7][8]
-
Elucidation of Signaling Pathways: By stimulating cells with 12:0 Lyso PC, researchers can dissect the specific G-protein coupling (e.g., Gαq/11, Gαi, Gαs) and downstream effector pathways, such as calcium mobilization, cAMP modulation, and MAP kinase activation.[9][10]
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of 12:0 Lyso PC with other LPC species (e.g., 14:0, 16:0, 18:1 LPC) allows for the investigation of how acyl chain length and saturation influence receptor binding and activation.[1][9]
-
High-Throughput Screening (HTS) Assay Development: 12:0 Lyso PC can serve as a reference agonist in the development of cell-based assays for screening compound libraries to identify novel GPCR modulators.
-
Studying Receptor Trafficking: LPCs, including potentially 12:0 Lyso PC, have been shown to regulate the surface expression and internalization of certain GPCRs, such as G2A.[1][11]
GPCRs Modulated by 12:0 Lyso PC and other LPCs:
| Receptor | G-Protein Coupling | Downstream Signaling | Biological Context | Reference |
| GPR119 | Gαs | ↑ cAMP, ↑ [Ca2+]i | Glucose-stimulated insulin (B600854) secretion | [7][9] |
| GPR55 | Gαq/11, Gα13 | ↑ [Ca2+]i, RhoA activation | Insulin secretion, inflammation | [6][7][9][12][13] |
| GPR40 (FFAR1) | Gαq/11 | ↑ [Ca2+]i | Glucose-stimulated insulin secretion | [6][7][9] |
| G2A | Gαi, Gαq/11, Gβγ | ↑ [Ca2+]i, ERK activation, Hck activation | Immune cell migration, apoptosis | [1][5][10][11] |
Signaling Pathways and Experimental Workflows
1. LPC-Mediated GPCR Signaling Leading to Insulin Secretion
This pathway illustrates how LPCs, including 12:0 Lyso PC, can stimulate insulin secretion through the activation of multiple GPCRs in pancreatic β-cells.
2. Experimental Workflow for Assessing GPCR Activation by 12:0 Lyso PC
This diagram outlines a typical workflow for investigating the effect of 12:0 Lyso PC on a target GPCR expressed in a recombinant cell line.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from studies investigating the effect of LPCs on insulin secretion in pancreatic β-cell lines (e.g., MIN6) or isolated murine islets.[7][9]
Objective: To determine if 12:0 Lyso PC potentiates glucose-stimulated insulin secretion.
Materials:
-
MIN6 pancreatic β-cell line or isolated murine islets of Langerhans
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
12:0 Lyso PC (Avanti Polar Lipids) stock solution (e.g., 10 mM in ethanol)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation:
-
Culture MIN6 cells to 80-90% confluency in 24-well plates.
-
Alternatively, isolate murine islets of Langerhans using standard collagenase digestion methods.
-
-
Pre-incubation:
-
Wash the cells/islets twice with KRB buffer containing low glucose.
-
Pre-incubate the cells/islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Low glucose KRB buffer (negative control)
-
High glucose KRB buffer (positive control)
-
High glucose KRB buffer containing various concentrations of 12:0 Lyso PC (e.g., 1, 5, 10, 25 µM). Note: Prepare working solutions by diluting the stock in KRB buffer.
-
-
Remove the pre-incubation buffer and add the stimulation buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or DNA content of the cells/islets in each well.
-
Express the results as fold-change over the high glucose control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure changes in intracellular calcium concentration ([Ca²⁺]i) following GPCR activation by 12:0 Lyso PC.[9][10]
Objective: To assess the ability of 12:0 Lyso PC to induce calcium signaling through a specific GPCR.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
12:0 Lyso PC stock solution
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding:
-
Seed the GPCR-expressing cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for each well for 1-2 minutes.
-
-
Cell Stimulation:
-
Using the plate reader's injection system, add a solution of 12:0 Lyso PC to the wells to achieve the desired final concentration.
-
Continue to record the fluorescence signal for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Calculate the peak response for each concentration of 12:0 Lyso PC.
-
Generate a dose-response curve and calculate the EC₅₀ value if applicable.
-
Protocol 3: GPCR Internalization Assay by Subcellular Fractionation
This protocol is based on methods used to study the LPC-induced redistribution of the G2A receptor.[1][10]
Objective: To determine if 12:0 Lyso PC induces the internalization of a GPCR from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing the GPCR of interest
-
12:0 Lyso PC
-
Homogenization buffer (e.g., hypotonic buffer with protease inhibitors)
-
Sucrose (B13894) solutions of varying concentrations (e.g., 45%, 30%, 15% w/v)
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the GPCR
Procedure:
-
Cell Treatment:
-
Cell Homogenization:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Subcellular Fractionation by Sucrose Gradient Centrifugation:
-
Layer the cell homogenate on top of a discontinuous sucrose gradient (e.g., from bottom to top: 45%, 30%, 15% sucrose).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect fractions from the interfaces of the sucrose layers. The plasma membrane fraction is typically enriched at the 30%/45% interface, while endosomal compartments are found at the 15%/30% interface.[1]
-
-
Protein Analysis:
-
Precipitate the protein from each fraction (e.g., with trichloroacetic acid).
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Western Blotting:
-
Probe the membrane with a primary antibody against the GPCR.
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Visualize the bands and quantify the amount of GPCR in each fraction.
-
-
Data Analysis:
-
Compare the distribution of the GPCR between the plasma membrane and endosomal fractions in control versus 12:0 Lyso PC-treated cells. An increase in the GPCR signal in the endosomal fraction indicates internalization.
-
12:0 Lyso PC is a versatile and valuable tool for the study of G-protein coupled receptors. The protocols and data presented here provide a framework for researchers to investigate the role of this lysophospholipid in GPCR signaling, function, and regulation. By employing these methodologies, scientists can gain deeper insights into the complex biology of GPCRs and accelerate the discovery of novel therapeutics targeting this important receptor family.
References
- 1. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Roles of Lysophospholipid Mediators and Japanese Contributions to This Field [jstage.jst.go.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 9. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Lysophosphatidylcholines using Electrospray Ionization Mass Spectrometry (ESI-MS)
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine.[1] They are implicated in the pathophysiology of numerous diseases, including atherosclerosis, diabetes, cancer, and inflammation.[2][3] Accurate and high-throughput quantification of various LPC species is crucial for understanding their biological roles and for the development of potential diagnostic markers.[4] Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers a highly sensitive, specific, and rapid method for the analysis of LPCs in diverse biological samples.[2][5] This technique allows for the simultaneous quantification of multiple LPC species with high precision and accuracy.[3]
Principle of ESI-MS for LPC Analysis
ESI is a soft ionization technique that generates intact molecular ions from thermally labile molecules like lipids. In the positive ion mode, LPCs readily form protonated molecules [M+H]⁺. A characteristic fragmentation of LPCs upon collision-induced dissociation (CID) is the production of a prominent phosphocholine (B91661) headgroup fragment at a mass-to-charge ratio (m/z) of 184.[4][5] By performing a precursor ion scan for m/z 184, one can selectively detect all LPC species present in a complex mixture.[4][5] This specificity simplifies the analysis and allows for quantification without extensive chromatographic separation, enabling high-throughput screening.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of ESI-MS/MS for the analysis of various LPC species.
Table 1: Method Precision [4][6]
| Analyte | Within-Run Imprecision (CV%) | Total Imprecision (CV%) |
| Major LPC Species | 3% | ~12% |
| Minor LPC Species | 12% | ~25% |
Table 2: Method Performance [4][6]
| Parameter | Value |
| Limit of Detection | < 1 µmol/L |
| Analysis Time per Sample | ~2 minutes |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is adapted for the extraction of LPCs from plasma or serum samples for subsequent ESI-MS/MS analysis.
Materials:
-
EDTA-plasma or serum samples
-
Internal Standards (e.g., LPC 13:0, LPC 19:0)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma or serum in a glass tube, add the internal standards (e.g., LPC 13:0 and LPC 19:0) to achieve a final concentration within the linear range of the assay.
-
Add 400 µL of methanol and vortex thoroughly for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform and vortex for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for ESI-MS analysis, such as methanol or acetonitrile/water with a volatile modifier like formic acid.[7]
Protocol 2: ESI-MS/MS Instrument Settings for LPC Quantification
This protocol outlines the typical instrument settings for the quantification of LPCs using a triple quadrupole mass spectrometer.
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization source.
Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Precursor Ion Scan (also known as Parent Ion Scan)
-
Precursor of m/z: 184
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Optimized for the fragmentation of the phosphocholine headgroup (typically 25-40 eV).
-
Capillary Voltage: 3-5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Flow Rate: Direct infusion at 5-10 µL/min or coupled with LC.
Data Acquisition and Processing:
-
Acquire data in the precursor ion scan mode for m/z 184.
-
Identify individual LPC species based on their specific m/z values.
-
Quantify the LPC species by comparing the peak areas of the endogenous LPCs to the peak area of the added internal standard.[4]
-
Use of self-programmed Excel macros or specialized software can automate data processing.[4]
Visualizations
Caption: Experimental workflow for ESI-MS/MS analysis of lysophosphatidylcholines.
Caption: Simplified signaling pathways of lysophosphatidylcholine.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Troubleshooting & Optimization
How to prevent acyl migration of L-alpha-lysophosphatidylcholine, lauroyl.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the acyl migration of L-alpha-lysophosphatidylcholine, lauroyl (Lauroyl-LPC).
Frequently Asked Questions (FAQs) - Understanding Acyl Migration
Q1: What is acyl migration in this compound?
Acyl migration is a non-enzymatic, intramolecular process where the lauroyl fatty acid chain moves between the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2] This results in an equilibrium mixture of two positional isomers: 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (sn-1 LPC) and 2-lauroyl-1-hydroxy-sn-glycero-3-phosphocholine (sn-2 LPC). The sn-1 isomer is chemically more stable, and in aqueous solutions, the equilibrium mixture typically consists of about 90% sn-1 isomer and 10% sn-2 isomer.[3]
Q2: Why is preventing acyl migration important for my research?
The biological activity of lysophosphatidylcholines can be highly dependent on the position of the acyl chain. For many signaling pathways and enzymatic reactions, the sn-2 isomer is the biologically active form. Uncontrolled isomerization to the more stable but less active sn-1 form can lead to a loss of potency, inaccurate experimental results, and poor reproducibility. Therefore, maintaining the isomeric purity of your Lauroyl-LPC is critical for reliable research.
Q3: What are the primary factors that accelerate acyl migration?
Several environmental factors can significantly increase the rate of acyl migration. These include:
-
Elevated pH: Migration is greatly accelerated at neutral to physiological pH (7.4) and under basic (alkaline) conditions.[3]
-
High Temperature: Increased temperatures significantly speed up the isomerization rate.[3][4]
-
Aqueous Solvents: Acyl migration is much faster in aqueous buffers compared to organic solvents.[3][4]
-
Presence of Proteins: Complexing LPCs with proteins, such as bovine serum albumin (BSA), can dramatically accelerate acyl migration.[3][4]
-
Chromatographic Materials: Certain chromatography supports, like silica (B1680970) gel or alumina, are known to promote acyl migration.[3][5]
Troubleshooting Guide: Preventing and Minimizing Acyl Migration
Issue: My Lauroyl-LPC is showing signs of degradation, or I am getting inconsistent results in my bioassays.
This guide provides solutions to common handling and storage issues that can lead to unwanted acyl migration.
Q4: How should I handle and store solid Lauroyl-LPC upon receipt?
Upon receipt, solid Lauroyl-LPC should be stored under the following conditions to ensure maximum stability:
-
Temperature: Store at -20°C or colder for long-term stability.[6][7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, even though lauroyl is a saturated fatty acid.[8]
-
Moisture: Protect from moisture, as LPC is hygroscopic.[8] Uptake of moisture can alter the physical state and promote degradation pathways.
Q5: What is the best way to prepare and store Lauroyl-LPC solutions?
The stability of Lauroyl-LPC in solution is highly dependent on the solvent and temperature.
-
Organic Stock Solutions: For long-term storage, dissolve Lauroyl-LPC in an organic solvent mixture such as chloroform:methanol (2:1, v/v).[3][4] These solutions should be stored in glass vials at -20°C or -80°C. Even in organic solvents, some migration can occur over weeks, especially for saturated LPCs.[3][4]
-
Aqueous Working Solutions: Acyl migration is fastest in aqueous solutions. When preparing aqueous solutions, take the following precautions:
-
Use Acidic Buffer: Prepare solutions in a slightly acidic buffer (e.g., pH 4.0-5.0). Extraction and storage at pH 4 and 4°C have been shown to effectively eliminate acyl migration for at least one week.[9][10]
-
Work at Low Temperature: Perform all dilutions and preparations on ice to minimize migration.
-
Prepare Freshly: Aqueous solutions should be prepared fresh for each experiment and used immediately. Avoid storing LPC in aqueous buffers, especially at neutral or alkaline pH.
-
Q6: Are there any substances or procedures I should avoid during my experiments?
Yes. To maintain the isomeric integrity of your Lauroyl-LPC, you should avoid:
-
Prolonged Incubation at 37°C: Minimize the time Lauroyl-LPC spends in aqueous buffers at physiological temperature and pH.[3][4]
-
Basic Buffers: Avoid buffers with a pH greater than 7.4.
-
Silica or Alumina Chromatography: If purification is necessary, be aware that these standard methods can induce acyl migration.[3]
-
High Concentrations of Serum Albumin: If your experiment involves albumin, be aware that it significantly accelerates isomerization.[3][4] Conduct control experiments to quantify the rate of migration under your specific conditions.
Quantitative Stability Data
The rate of acyl migration is dependent on the structure of the acyl chain. While specific data for lauroyl (12:0) LPC is not prevalent, extensive studies on palmitoyl (B13399708) (16:0) LPC, a similar saturated fatty acid, provide a strong proxy for its behavior. Saturated LPCs are known to isomerize more rapidly than their unsaturated counterparts.[3][4]
Table 1: Stability of Saturated (16:0) vs. Polyunsaturated (22:6) sn-2 LPC in Aqueous Buffer (pH 7.4) Data adapted from studies on sn-2 palmitoyl LPC and sn-2 docosahexaenoyl LPC, which serve as models for saturated and polyunsaturated LPC behavior, respectively.
| Temperature | Time | % sn-2 Isomer Remaining (16:0 LPC) | % sn-2 Isomer Remaining (22:6 LPC) | Reference |
| 37°C | 8 hours | ~13% | >60% | [3] |
| 24 hours | Not Detectable | ~22% | [3] | |
| 4°C | 24 hours | ~80% | ~98% | [3][11] |
| -20°C | 24 hours | ~95% | ~100% | [3][11] |
Table 2: Effect of Bovine Serum Albumin (BSA) on Acyl Migration at 37°C (pH 7.4) Demonstrates the accelerated isomerization of sn-2 LPCs when complexed with protein.
| LPC Species | Time | % sn-2 Isomer Remaining (without BSA) | % sn-2 Isomer Remaining (with 0.1% BSA) | Reference |
| 16:0 LPC | 4 hours | ~70% | ~3% | [3] |
| 22:6 LPC | 4 hours | ~98% | ~88% | [3] |
Experimental Protocols
Protocol 1: Preparation of an Organic Stock Solution
-
Allow the vial of solid Lauroyl-LPC to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere if possible, weigh the desired amount of LPC.
-
Add an appropriate volume of chloroform:methanol (2:1, v/v) to achieve the target concentration (e.g., 1 mg/mL).[11]
-
Vortex briefly until fully dissolved.
-
Store the solution in a tightly sealed glass vial at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Prepare a suitable acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0). Keep the buffer on ice.
-
In a glass tube, add the required volume of the organic stock solution of Lauroyl-LPC.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add the pre-chilled acidic buffer to the dried lipid film.
-
Vortex for 1-2 minutes to disperse the lipid, keeping the tube on ice as much as possible.
-
Use this aqueous dispersion immediately for your experiment.
Protocol 3: General Method for Quantifying Acyl Migration by LC-MS/MS This method allows for the separation and quantification of the sn-1 and sn-2 isomers.
-
Extraction: Extract lipids from your experimental sample using a method that minimizes migration, such as adding the sample to an acidified solvent (e.g., methanol) at low temperature (4°C).[9][10]
-
Chromatography: Separate the isomers using reverse-phase HPLC with a C18 column. The sn-2 isomer typically elutes earlier than the more stable sn-1 isomer.[9]
-
Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The two isomers can be distinguished by differences in their fragmentation patterns. For example, the phosphocholine (B91661) headgroup fragment (m/z 184.1) is a dominant ion for both, but the relative intensity of the molecular ion is typically much higher for the sn-1 isomer.[11]
-
Quantification: Calculate the percentage of each isomer by integrating the peak areas from the chromatogram.
Visual Guides
Caption: The equilibrium of acyl migration between sn-2 and sn-1 LPC isomers.
Caption: Decision workflow for proper handling and storage of Lauroyl-LPC.
Caption: Key factors that either accelerate or inhibit the rate of acyl migration.
References
- 1. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Lysophospholipids | MDPI [mdpi.com]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | PLOS One [journals.plos.org]
Technical Support Center: L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl) Solubility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
This compound (also known as 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine or 12:0 Lyso PC) is a lysophospholipid with surfactant properties. Its solubility in aqueous buffers is influenced by its critical micelle concentration (CMC). Below the CMC, LPC-Lauroyl exists as monomers. Above the CMC, it forms micelles, which significantly increases its apparent solubility. The CMC of LPC-Lauroyl is in the range of 0.4-0.9 mM.[1][2] For many lysophosphatidylcholines, solubility in PBS at pH 7.2 is approximately 2 mg/mL. However, it is recommended not to store aqueous solutions for more than one day to avoid degradation.
Q2: My LPC-Lauroyl solution appears cloudy or hazy. What could be the cause?
Cloudiness or haziness in your LPC-Lauroyl solution can be attributed to several factors:
-
Concentration above the solubility limit: The concentration of your solution may have exceeded the solubility limit of the monomeric form before micelle formation is kinetically favored.
-
Temperature effects: The temperature of the buffer may be below the Krafft point of the lipid, which is the temperature below which the lipid precipitates out of solution instead of forming micelles.
-
Buffer composition: The ionic strength and pH of your buffer can influence the solubility of LPC-Lauroyl. High salt concentrations can sometimes decrease the solubility of lipids through a "salting-out" effect.
-
Impurities: The presence of insoluble impurities in the LPC-Lauroyl powder or the buffer can also lead to a cloudy appearance.
Q3: Can I heat the solution to improve the solubility of LPC-Lauroyl?
Gentle warming of the solution can aid in dissolving LPC-Lauroyl, particularly if the temperature is below its Krafft point. However, prolonged or excessive heating should be avoided as it can lead to hydrolysis of the acyl chain, degrading the molecule. It is advisable to warm the solution briefly in a water bath at a temperature slightly above ambient (e.g., 37-40°C) while gently agitating.
Q4: How does pH affect the solubility and stability of LPC-Lauroyl?
The phosphate (B84403) group in LPC-Lauroyl has a pKa in the acidic range. Therefore, at neutral and alkaline pH, the phosphate group is negatively charged, contributing to its solubility in aqueous solutions. While stable under neutral and acidic conditions, lysophosphatidylcholines can be sensitive to alkaline conditions, which can promote hydrolysis of the ester bond.[3] For optimal stability, it is recommended to maintain a pH close to neutral for aqueous solutions.
Q5: Is it better to dissolve LPC-Lauroyl directly in buffer or to first use an organic solvent?
For most biological applications, it is recommended to dissolve LPC-Lauroyl directly in the aqueous buffer to avoid any potential artifacts from residual organic solvents. However, if you are facing significant solubility challenges, a stock solution can be prepared in a water-miscible organic solvent like ethanol (B145695) or DMSO. It is crucial to ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.5%) to avoid affecting your experimental system.
Troubleshooting Guide
Problem: LPC-Lauroyl powder does not dissolve or forms a cloudy suspension.
This is a common issue that can often be resolved by optimizing the dissolution procedure.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | 1. Attempt to prepare a more dilute solution.2. Prepare a higher concentration stock and dilute it to the final desired concentration. |
| Temperature is too low | 1. Gently warm the buffer to 37-40°C before adding the LPC-Lauroyl.2. Briefly warm the prepared solution in a water bath while agitating. |
| Inadequate mixing | 1. Vortex the solution for several minutes.2. Use a bath sonicator for a short period (1-5 minutes) to aid dispersion and micelle formation. |
| Buffer incompatibility | 1. Test solubility in a different buffer system (e.g., Tris-HCl instead of PBS).2. Adjust the pH of the buffer to be closer to neutral if it is acidic or alkaline. |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of LPC-Lauroyl
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Buffer Addition: Add a small amount of the desired aqueous buffer (e.g., PBS, pH 7.2 or Tris-HCl, pH 7.4) to the powder.
-
Initial Dispersion: Gently swirl the container to wet the powder.
-
Dissolution:
-
Add the remaining volume of the buffer.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the solution is not clear, gently warm it in a water bath at 37-40°C for 5-10 minutes with intermittent vortexing.
-
For difficult-to-dissolve preparations, brief sonication in a bath sonicator can be effective.
-
-
Visual Inspection: The final solution should be clear and free of any visible particulates.
-
Use and Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store it at 2-8°C for no longer than 24 hours.
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of this compound (12:0 Lyso PC)
| Parameter | Value | Unit | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.4 - 0.9 | mM | [1][2] |
Visualizations
Caption: Experimental workflow for preparing LPC-Lauroyl solutions.
Caption: Troubleshooting logic for cloudy LPC-Lauroyl solutions.
References
Optimal storage conditions for lauroyl lysophosphatidylcholine powder.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and use of lauroyl lysophosphatidylcholine (B164491) (LPC) powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for lauroyl lysophosphatidylcholine powder?
A1: Lauroyl lysophosphatidylcholine is a saturated lysophospholipid and is relatively stable as a powder. However, due to the hygroscopic nature of the choline (B1196258) headgroup, it is crucial to protect it from moisture.[1] For optimal long-term stability, the powder should be stored at -20°C in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen.
Q2: My lauroyl lysophosphatidylcholine powder has become waxy. Is it still usable?
A2: The waxy or gum-like appearance is likely due to the absorption of moisture.[1] While the product may still be usable for some applications, its purity and stability could be compromised. It is recommended to perform a purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before use. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation.
Q3: What is the main degradation pathway for lauroyl lysophosphatidylcholine?
A3: The primary degradation pathway for lauroyl lysophosphatidylcholine is hydrolysis of the ester bond, which results in the formation of lauric acid and glycerophosphocholine. This process is catalyzed by both acidic and basic conditions and is also temperature-dependent.
Q4: How should I prepare a stock solution of lauroyl lysophosphatidylcholine?
A4: Lauroyl lysophosphatidylcholine has limited solubility in aqueous buffers but is soluble in organic solvents. A common procedure is to first dissolve the powder in ethanol (B145695), methanol, or a chloroform:methanol mixture. This stock solution can then be diluted into your aqueous experimental buffer. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.
Q5: What are the recommended storage conditions for lauroyl lysophosphatidylcholine stock solutions?
A5: For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. One source suggests that stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.[2] It is advisable to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Data Presentation
Table 1: Recommended Storage Conditions for Lauroyl Lysophosphatidylcholine
| Form | Temperature | Atmosphere | Duration | Reference |
| Powder | -20°C | Dry, Inert Gas | > 1 year | [1] |
| Stock Solution (in organic solvent) | -20°C | Tightly Sealed | 1 month | [2] |
| Stock Solution (in organic solvent) | -80°C | Tightly Sealed | 6 months | [2] |
| Aqueous Solution | 2-8°C | --- | < 24 hours | [1] |
Table 2: Factors Influencing Lauroyl Lysophosphatidylcholine Stability
| Factor | Effect | Recommendation | Reference |
| Moisture | Hygroscopic nature leads to powder becoming waxy/gummy and promotes hydrolysis. | Store in a desiccator or under inert gas. Allow to warm to room temperature before opening. | [1] |
| pH | Hydrolysis is accelerated in acidic or basic conditions. | Maintain solutions at a neutral pH (minimum hydrolysis at ~pH 6.5). | [3][4] |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Store at recommended low temperatures. | [4] |
| Oxygen | While less of a concern for saturated lipids, it's good practice to minimize exposure. | Store under an inert gas like nitrogen or argon. | [1] |
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Powder is clumpy or has a waxy appearance. | Moisture absorption due to improper storage or handling. | 1. Ensure the container is tightly sealed and stored in a dry environment. 2. Always allow the container to reach room temperature before opening. 3. For critical applications, consider using a fresh, unopened vial. |
| Inconsistent experimental results. | Degradation of lauroyl lysophosphatidylcholine (hydrolysis). | 1. Check the pH of your stock and working solutions. 2. Prepare fresh solutions for each experiment. 3. Assess the purity of your powder or stock solution using TLC or HPLC. |
| Difficulty dissolving the powder in aqueous buffer. | Lauroyl lysophosphatidylcholine has low aqueous solubility. | 1. First, dissolve the powder in a suitable organic solvent (e.g., ethanol) to create a stock solution. 2. Slowly add the stock solution to your aqueous buffer while vortexing to aid dispersion. |
| Precipitation observed in the final working solution. | The concentration of lauroyl lysophosphatidylcholine is above its critical micelle concentration (CMC) or solubility limit in the buffer. | 1. Try lowering the final concentration of lauroyl lysophosphatidylcholine. 2. Ensure the organic solvent from the stock solution is sufficiently diluted. |
Experimental Protocols
Protocol 1: Preparation of a Lauroyl Lysophosphatidylcholine Stock Solution
-
Materials:
-
Lauroyl lysophosphatidylcholine powder
-
Anhydrous ethanol (or other suitable organic solvent)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
-
Procedure: a. Allow the container of lauroyl lysophosphatidylcholine powder to warm to room temperature. b. Weigh the desired amount of powder in a sterile tube or vial. c. Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Permeabilization using Lauroyl Lysophosphatidylcholine
-
Materials:
-
Cell culture plate with adherent cells
-
Lauroyl lysophosphatidylcholine stock solution (e.g., 10 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary and secondary antibodies
-
-
Procedure: a. Wash cells twice with PBS. b. Fix the cells with the fixative solution for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. Prepare the permeabilization buffer by diluting the lauroyl lysophosphatidylcholine stock solution in PBS to the desired final concentration (typically 10-100 µg/mL). e. Add the permeabilization buffer to the cells and incubate for 5-10 minutes at room temperature. f. Wash the cells three times with PBS. g. Proceed with the blocking and antibody incubation steps as per your immunofluorescence protocol.
Visualizations
Caption: Hydrolytic degradation of lauroyl lysophosphatidylcholine.
Caption: Workflow for cell permeabilization using lauroyl lysophosphatidylcholine.
References
Troubleshooting L-alpha-lysophosphatidylcholine, lauroyl instability in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving and preparing aqueous solutions of this compound?
A1: For biological experiments, it is recommended to prepare organic solvent-free aqueous solutions of this compound by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[1] To aid dissolution, gentle warming to 37°C and vortexing or sonication can be employed, ensuring the solution becomes clear.[2] It is crucial to use sterile techniques and high-purity water or buffers to avoid contamination.
Q2: What are the primary factors that contribute to the instability of this compound in aqueous solutions?
A2: The primary factors contributing to the instability of this compound in aqueous solutions are:
-
Hydrolysis: The ester linkage of the lauroyl fatty acid is susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.[3] This results in the formation of free lauric acid and glycerophosphocholine.
-
Acyl Migration: The lauroyl group can migrate from the sn-1 position to the sn-2 position, forming the sn-2 isomer.[3][4] This isomerization is influenced by pH and temperature, with neutral to slightly alkaline pH and higher temperatures accelerating the process.[4][5]
-
Micelle Formation and Stability: Above its critical micelle concentration (CMC), this compound will form micelles.[6] The stability of these micelles can be influenced by factors such as temperature, pH, and ionic strength of the solution.[7]
Q3: What are the recommended storage conditions for this compound, both in solid form and as an aqueous solution?
A3:
-
Solid Form: this compound should be stored as a solid at -20°C, protected from moisture.[1] Under these conditions, it should be stable for at least one year.[1] The compound is hygroscopic, so it is important to protect it from moisture to prevent it from becoming waxy or gum-like.[1]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of L-alpha-lysophosphatidylcholine for more than one day.[1] If short-term storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results are not reproducible. Could the instability of my this compound solution be the cause?
-
Answer: Yes, the instability of this compound solutions is a common cause of inconsistent experimental results. Degradation through hydrolysis or acyl migration can alter the effective concentration of the active compound and introduce degradation products that may have their own biological effects.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before each experiment.[1]
-
Control for pH and Temperature: Ensure that the pH and temperature of your experimental system are controlled and consistent between experiments, as these factors significantly impact stability.[4][5]
-
Assess Purity: If you suspect degradation, you can assess the purity of your solution using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use High-Quality Reagents: Start with high-purity this compound and use high-quality, sterile buffers and water for preparing solutions.
-
Issue 2: Poor cell viability or unexpected cellular responses.
-
Question: I am observing high levels of cell death or unexpected cellular responses in my cell culture experiments. Could this be related to the this compound?
-
Answer: Yes, L-alpha-lysophosphatidylcholine can affect cell membrane integrity and viability, particularly at higher concentrations.[1] The concentration at which it becomes cytotoxic can vary depending on the cell type.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Concentrations for permeabilization studies range from 0.005% to 1%, with lower concentrations showing better cell viability.[1]
-
Check for Degradation Products: Degradation products such as free fatty acids can also be cytotoxic. Ensure you are using freshly prepared solutions to minimize the presence of these contaminants.
-
Consider Micelle Formation: Above its CMC, this compound forms micelles which can have a detergent-like effect on cell membranes.[6] Be aware of the CMC and consider its implications for your experimental design.
-
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Saturated Lysophosphatidylcholines
| Acyl Chain Length | Common Name | CMC (mM) in water at 25°C |
| 12:0 | Lauroyl | ~1.0 |
| 14:0 | Myristoyl | 0.540[8] |
| 16:0 | Palmitoyl | 0.082[8] |
| 18:0 | Stearoyl | 0.346[8] |
Table 2: Influence of Temperature on the Acyl Migration of Saturated sn-2 LPCs in Aqueous Buffer (pH 7.4) after 24 hours
| LPC Species | % sn-2 Isomer Remaining at 4°C | % sn-2 Isomer Remaining at 22°C | % sn-2 Isomer Remaining at 37°C |
| sn-2 16:0 LPC | ~31% | ~20% | Not detectable |
| sn-2 18:1 LPC | ~80% | ~45% | Not detectable |
| sn-2 20:4 LPC | ~85% | ~70% | ~10% |
| sn-2 22:6 LPC | ~95% | ~85% | ~22% |
| Data extrapolated from graphs in Subbaiah et al., 2017.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.
Materials:
-
This compound (LPC 12:0)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Round-bottom flask
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
-
Vacuum desiccator
Procedure:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the dried lipid film by adding the desired volume of pre-warmed (above the lipid's transition temperature) hydration buffer to the flask.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder.
-
The resulting liposome (B1194612) suspension can be stored at 4°C for a short period, but it is best to use it immediately.
Protocol 2: Assessment of this compound Degradation by Thin Layer Chromatography (TLC)
This protocol provides a method to qualitatively assess the degradation of this compound by monitoring the appearance of its hydrolysis product, free lauric acid.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v)
-
This compound sample
-
Lauric acid standard
-
Iodine vapor or other suitable visualization agent
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5-1 cm and placing a piece of filter paper to saturate the chamber with vapor. Cover the chamber and let it equilibrate.
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of your this compound sample onto the origin line. Also, spot a lauric acid standard on the same plate for comparison.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots by placing the plate in a chamber containing iodine vapor or by using another appropriate visualization method.
-
The this compound will have a specific retention factor (Rf), and any degradation to lauric acid will appear as a separate spot corresponding to the Rf of the lauric acid standard.
Visualizations
Caption: LPC(12:0) signaling through the G2A receptor.
Caption: General experimental workflow for using LPC(12:0).
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | PLOS One [journals.plos.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. iitg.ac.in [iitg.ac.in]
How to improve the stability of 12:0 Lyso PC in experimental assays.
Welcome to the technical support center for 12:0 Lyso PC (1-lauroyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 12:0 Lyso PC in experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 12:0 Lyso PC and what are its primary chemical properties?
A1: 12:0 Lyso PC, also known as 1-lauroyl-sn-glycero-3-phosphocholine, is a lysophospholipid. It is a saturated glycerophospholipid containing a lauric acid (C12:0) at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol (B35011) backbone. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a hydrophobic acyl chain, allows it to act as a detergent and signaling molecule in biological systems. It is a hygroscopic solid that is best stored at -20°C for long-term stability, where it can be stable for over a year.[1]
Q2: What is the primary degradation pathway for 12:0 Lyso PC in experimental assays?
A2: The primary degradation pathway for 12:0 Lyso PC in aqueous solutions is hydrolysis of the ester bond at the sn-1 position.[][3] This reaction is catalyzed by acidic or basic conditions and is also temperature-dependent. The hydrolysis products are lauric acid and glycerophosphocholine. This degradation can lead to a loss of biological activity and the introduction of confounding factors in experimental assays.
Q3: What are the optimal storage and handling conditions for 12:0 Lyso PC?
A3:
-
Long-term Storage: For long-term stability, 12:0 Lyso PC should be stored as a solid powder at -20°C in a tightly sealed container to protect it from moisture.[1]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous organic solvent such as ethanol (B145695) or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to moisture and air. Store stock solution aliquots at -20°C or -80°C.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. Due to the potential for hydrolysis, it is not recommended to store 12:0 Lyso PC in aqueous buffers for extended periods.
Q4: How does pH affect the stability of 12:0 Lyso PC in aqueous solutions?
A4: The rate of hydrolysis of lysophosphatidylcholines is pH-dependent. The minimum rate of hydrolysis occurs at a pH of approximately 6.5.[4] Both acidic and alkaline conditions will accelerate the degradation of 12:0 Lyso PC. Therefore, for assays requiring aqueous buffers, it is recommended to use a buffer with a pH as close to 6.5 as possible and to minimize the incubation time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of 12:0 Lyso PC in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 12:0 Lyso PC from a frozen stock solution immediately before adding to the cell culture medium. Do not store diluted aqueous solutions.
-
Optimize Incubation Time: Minimize the incubation time of 12:0 Lyso PC with the cells to the shortest duration necessary to observe the desired effect.
-
pH of Media: While cell culture media pH is typically buffered around 7.2-7.4 for optimal cell health, be aware that this is not the optimal pH for 12:0 Lyso PC stability. For short-term experiments, this may be acceptable, but for longer incubations, consider if a brief exposure in a more pH-stable buffer is feasible before returning to standard culture conditions.
-
Serum Effects: Serum contains enzymes that can potentially metabolize or degrade lysophospholipids. If permissible for the experiment, consider reducing the serum concentration or using serum-free media during the treatment period.
-
Analytical Verification: If the problem persists, use an analytical method like LC-MS/MS to quantify the concentration of 12:0 Lyso PC in your cell culture medium over the time course of your experiment to directly assess its stability.
-
Issue 2: Precipitation or cloudiness observed when preparing aqueous solutions of 12:0 Lyso PC.
-
Possible Cause: Aggregation of 12:0 Lyso PC molecules.
-
Troubleshooting Steps:
-
Solvent and Dilution: Ensure the initial stock solution in an organic solvent is fully dissolved before diluting into an aqueous buffer. When preparing the aqueous solution, add the stock solution to the buffer with gentle vortexing to ensure rapid and uniform mixing.
-
Concentration: Do not exceed the critical micelle concentration (CMC) of 12:0 Lyso PC (approximately 0.4-0.9 mM) unless micelles are the intended form for the experiment.[1] Working at concentrations well below the CMC will help maintain a monomeric state.
-
Temperature: Gently warming the solution may help dissolve small aggregates, but be cautious as elevated temperatures can accelerate hydrolysis.
-
Buffer Composition: The presence of certain salts or other components in the buffer could potentially influence the solubility and aggregation of 12:0 Lyso PC. If possible, test different buffer systems.
-
Data Presentation
The stability of 12:0 Lyso PC is critically dependent on temperature and pH. The following tables provide an illustrative summary of the expected stability based on the known principles of lysophospholipid degradation.
Table 1: Estimated Effect of Temperature on the Stability of 12:0 Lyso PC in Aqueous Solution (pH 7.4) over 24 hours.
| Temperature (°C) | Estimated % Degradation |
| 4 | < 5% |
| 25 (Room Temp) | 10 - 20% |
| 37 (Cell Culture) | 20 - 40% |
Note: This data is modeled based on general principles of lipid hydrolysis and is intended for illustrative purposes.
Table 2: Estimated Effect of pH on the Stability of 12:0 Lyso PC in Aqueous Solution at 37°C over 8 hours.
| pH | Estimated % Degradation |
| 5.5 | 15 - 25% |
| 6.5 | < 10% |
| 7.4 | 10 - 20% |
| 8.0 | > 20% |
Note: This data is modeled based on the known pH-dependent hydrolysis of lysophospholipids and is intended for illustrative purposes.
Experimental Protocols
Key Experiment: Cell-Based Assay for GPR132 Activation
This protocol provides a detailed methodology for a cell-based assay to measure the activation of the G protein-coupled receptor GPR132 (also known as G2A) by 12:0 Lyso PC, with a focus on maintaining the stability of the ligand.
Materials:
-
HEK293 cells stably expressing GPR132
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
12:0 Lyso PC powder
-
Anhydrous Ethanol or DMSO
-
Calcium flux indicator dye (e.g., Fluo-4 AM)
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture:
-
Culture GPR132-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.
-
-
Preparation of 12:0 Lyso PC Solutions (Perform immediately before use):
-
Prepare a 10 mM stock solution of 12:0 Lyso PC in anhydrous ethanol.
-
Perform serial dilutions of the stock solution in the Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 100 µM to 1 nM). It is critical to prepare these dilutions immediately before adding them to the cells.
-
-
Calcium Flux Assay:
-
Remove the culture medium from the 96-well plate and wash the cells once with 100 µL of Assay Buffer.
-
Load the cells with a calcium flux indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 90 µL of Assay Buffer to each well.
-
Place the plate in the plate reader and measure the baseline fluorescence for a short period.
-
Add 10 µL of the freshly prepared 12:0 Lyso PC dilutions to the respective wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of 12:0 Lyso PC.
-
Plot the peak response as a function of the 12:0 Lyso PC concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Primary degradation pathway of 12:0 Lyso PC via hydrolysis.
Caption: Recommended workflow for preparing and using 12:0 Lyso PC in assays.
Caption: Troubleshooting logic for inconsistent results with 12:0 Lyso PC.
References
Technical Support Center: Analysis of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts during the mass spectrometry analysis of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0).
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of LPC 12:0?
A1: The most prevalent artifacts when analyzing LPC 12:0 by mass spectrometry, particularly with electrospray ionization (ESI), are in-source fragments and adducts. In-source fragmentation (ISF) is a significant issue where LPC molecules fragment in the ion source of the mass spectrometer, leading to ions that can be mistaken for other molecules.[1][2][3] Common fragments include free fatty acids and lysophosphatidylethanolamines (LPEs).[1][2] Adduct formation, such as the attachment of sodium ([M+Na]+), potassium ([M+K]+), or other ions from the mobile phase, is also common and can complicate spectral interpretation.[4]
Q2: How can I differentiate between a true signal from a contaminant and an in-source fragment of LPC 12:0?
A2: Chromatographic separation is a key strategy to distinguish between genuine analytes and in-source fragments.[2] An in-source fragment will co-elute with the parent LPC 12:0 molecule, while a true biological molecule, even if isobaric (having the same mass), will likely have a different retention time.[2][5] Additionally, systematically varying the ion source conditions, such as the cone voltage, can help identify fragments. The intensity of fragment ions will typically increase with higher energy in the source.[3][6]
Q3: What ionization mode, positive or negative, is best for analyzing LPC 12:0?
A3: LPC 12:0 can be analyzed in both positive and negative ion modes. In positive ion mode, it is often detected as a protonated molecule [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+. A characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, is often used for identification and quantification in precursor ion or neutral loss scans.[7][8] In negative ion mode, LPCs are typically detected as adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]-.[2][8][9] The choice of polarity can depend on the specific instrument, desired sensitivity, and the other lipids being analyzed in the same run.
Q4: Can my choice of solvent affect the mass spectrometry results for LPC 12:0?
A4: Absolutely. The quality of organic solvents can impact the results.[4] Contaminants in solvents can lead to the formation of unusual adducts. For example, ethylamine (B1201723) impurities in acetonitrile (B52724) have been reported to form [M+C2H8N]+ adducts, which can be misidentified.[4] It is crucial to use high-purity, LC-MS grade solvents. Furthermore, the solvent composition and additives (e.g., ammonium (B1175870) acetate, formic acid) will influence ionization efficiency and the types of adducts formed.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Peaks and Potential Misidentification of Lipids
Symptoms:
-
Observation of peaks that could correspond to lysophosphatidylethanolamine (LPE) or free fatty acids (FFAs) that are not expected in the sample.
-
Multiple peaks appearing at the same retention time as LPC 12:0.
Possible Cause: In-Source Fragmentation (ISF)
LPCs are susceptible to fragmentation in the ESI source.[1][2][3] This can lead to the misidentification of these fragments as other lipid species. For example, the demethylation of LPC can generate a fragment with the same mass as an LPE.[2]
Solutions:
-
Optimize Ion Source Parameters:
-
Chromatographic Separation:
-
Utilize liquid chromatography to separate LPC 12:0 from other sample components. In-source fragments will co-elute with the parent LPC 12:0, helping to identify them.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform MS/MS on the parent ion of LPC 12:0 to confirm its fragmentation pattern. This can help to distinguish it from isobaric compounds.
-
Issue 2: Complex Spectra with Multiple Adducts
Symptoms:
-
The mass spectrum shows the expected LPC 12:0 peak along with several other peaks at higher m/z values.
-
Difficulty in identifying the primary ion for quantification.
Possible Cause: Adduct Formation
The presence of various cations (e.g., Na+, K+) and anions (e.g., formate, acetate) in the sample or mobile phase can lead to the formation of multiple adducts.[4]
Solutions:
-
Mobile Phase Modification:
-
To promote a specific adduct, modify the mobile phase. For example, adding a low concentration of ammonium acetate can encourage the formation of [M+CH3COO]- in negative mode or reduce sodium adducts in positive mode.[10]
-
-
Sample Preparation:
-
Minimize sources of sodium and potassium contamination during sample preparation. Use high-purity water and solvents, and be mindful of leaching from glassware or plasticware.
-
-
Data Analysis:
-
When analyzing the data, sum the intensities of the most common adducts of LPC 12:0 to obtain a more accurate quantification.
-
Quantitative Data Summary
The formation of artifacts is highly dependent on specific instrument settings and sample matrices. The following table provides a qualitative summary of the expected trends for artifact formation with LPC 12:0.
| Artifact | Ion Source Parameter | Effect of Increasing Parameter | Recommended Action |
| In-Source Fragmentation | Cone Voltage / Capillary Voltage | Increased fragmentation | Optimize to the lowest voltage that maintains good signal intensity. |
| Source Temperature | Increased fragmentation | Use the lowest temperature necessary for efficient desolvation. | |
| Sodium/Potassium Adducts | - | Increased adduct formation with higher salt concentration | Use high-purity solvents and minimize salt contamination. |
| Unusual Adducts | Solvent Purity | Potential for unusual adducts with lower purity solvents | Use high-purity, LC-MS grade solvents. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a general guideline based on common lipid extraction methods.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard, such as LPC 17:0, to the plasma sample.
-
Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Direct Infusion ESI-MS/MS for LPC Analysis
This method is suitable for high-throughput quantification.[10][12][13]
-
Sample Preparation: Reconstitute the dried lipid extract in a solvent mixture of methanol containing 10 mmol/L ammonium acetate and chloroform (3:1, v/v).[10]
-
Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Settings (Positive Ion Mode):
-
Data Acquisition: Acquire data for 1-2 minutes per sample.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common artifacts in LPC 12:0 mass spectrometry.
Caption: Diagram illustrating the in-source fragmentation of a lysophosphatidylcholine (B164491) (LPC) molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting lipid droplet lysophosphatidylcholine for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
L-alpha-lysophosphatidylcholine, lauroyl degradation products and their detection.
Technical Support Center: L-alpha-lysophosphatidylcholine, Lauroyl (LPC C12:0)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for working with this compound (LPC C12:0).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (LPC C12:0)?
A1: this compound, also known as 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, is a species of lysophosphatidylcholine (B164491) (LPC) containing a 12-carbon saturated fatty acid (lauric acid) at the sn-1 position.[1] LPCs are bioactive lipids that act as intermediates in the metabolism of phosphatidylcholine.[2] They are involved in numerous biological processes and have been implicated as biomarkers in various diseases, including cancer, atherosclerosis, and diabetes.[3][4]
Q2: How should I properly store and handle LPC Lauroyl?
A2: Proper storage is critical to prevent degradation. LPC lauroyl is hygroscopic and susceptible to oxidation and hydrolysis.[5] Uptake of moisture can change its appearance to a waxy or gum-like state.[5]
| Parameter | Recommendation | Rationale | Reference |
| Solid Form | Store at -20°C or -80°C under an inert gas (nitrogen or argon). Protect from moisture. | Prevents hydrolysis and oxidation of the acyl chain. The choline (B1196258) headgroup makes it hygroscopic. | [5][6] |
| In Solution | Prepare solutions fresh. For extended storage, use deoxygenated solvents and store at -80°C. | Minimizes oxidation and hydrolysis in solution. Stability is best at neutral pH. | [5][6] |
Q3: What are the primary degradation products of LPC Lauroyl?
A3: LPC lauroyl can degrade through several metabolic pathways, leading to different products. The main degradation pathways include hydrolysis by lysophospholipases and reacylation.
-
Hydrolysis by Lysophospholipase D (e.g., Autotaxin): This is a major pathway in circulation, cleaving the phosphocholine (B91661) headgroup to produce Lysophosphatidic Acid (LPA) and choline. LPA is itself a potent signaling molecule.[7]
-
Hydrolysis by Lysophospholipase A1: This enzyme cleaves the lauroyl acyl chain, yielding Glycerophosphocholine (GPC) and Lauric Acid .[7]
-
Acyl Migration: Under non-neutral pH conditions, the lauroyl group can migrate from the sn-1 to the sn-2 position, forming the sn-2 LPC isomer.[5]
-
Reacylation: LPC can be converted back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs) in the presence of Acyl-CoA. This is part of the Lands cycle for phospholipid remodeling.[7]
Section 2: Troubleshooting Guides
Guide 1: Detection and Quantification Issues
| Symptom / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in Mass Spectrometry (ESI-MS/MS). | 1. Improper Ionization: LPC ionizes best in positive mode. 2. Incorrect Precursor Ion: The characteristic fragment for LPC is the phosphocholine headgroup at m/z 184.[8] 3. Degradation: Sample degraded due to improper storage or handling.[5] 4. Low Recovery: Inefficient lipid extraction from the sample matrix.[9] | 1. Ensure your MS method is set to positive ionization mode. 2. Use a precursor ion scan for m/z 184 to identify all LPC species.[4][10] 3. Prepare fresh samples. Always store stock solutions at -80°C and minimize freeze-thaw cycles.[6] 4. Optimize your lipid extraction protocol. (See Guide 2). |
| Poor peak shape or resolution in HPLC. | 1. Inappropriate Column: LPCs are polar lipids. A C18 reversed-phase column is commonly used.[11] 2. Mobile Phase Issues: Incorrect solvent composition or pH can affect separation.[12] 3. Column Overload: Injecting too concentrated a sample. | 1. Use a suitable reversed-phase column (e.g., C18) for analysis.[11] 2. Optimize the mobile phase gradient. A typical mobile phase involves a gradient of water and methanol (B129727) or acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA).[11][12] 3. Dilute your sample and re-inject. |
| High background in colorimetric/fluorometric assays. | 1. Contaminated Reagents: Buffers or other kit components may be contaminated. 2. Interference from Sample Matrix: Other lipids or components in the sample may react with the probe.[3] | 1. Run a "no-sample" negative control with only the kit reagents to check for contamination. 2. Run a sample background control (sample without the enzyme mix) to measure and subtract the background signal.[3] |
| Poor reproducibility between replicates. | 1. Inconsistent Sample Preparation: Lipid extraction is a major source of variability.[9][13] 2. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. 3. Sample Evaporation: If evaporating solvent, ensure all samples are dried completely and equally.[3] | 1. Use a validated and consistent lipid extraction protocol for all samples. The use of an internal standard is highly recommended.[4] 2. Use calibrated pipettes and proper pipetting technique. 3. Use a vacuum oven or dry heat block under a fume hood for consistent solvent evaporation.[3] |
Guide 2: Sample Preparation and Lipid Extraction
| Symptom / Question | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of LPC after extraction. | 1. Suboptimal Extraction Method: The chosen solvent system may not be efficient for polar lipids like LPC. Chloroform/methanol methods can have lower recoveries for some lysophospholipids.[9] 2. Incomplete Phase Separation: For liquid-liquid extractions, incomplete separation of aqueous and organic layers can lead to loss of analyte. | 1. Consider methods optimized for polar lipids. An isopropanol (B130326) (IPA) precipitation or a methyl-tert-butyl ether (MTBE)-based extraction can yield better results for LPCs compared to traditional Folch or Bligh & Dyer methods.[13][14] 2. Ensure adequate centrifugation time and force to achieve a clean separation of layers. Carefully collect the correct phase (for MTBE, it's the upper organic phase; for Folch, it's the lower organic phase).[15] |
| Matrix effects are interfering with MS analysis (ion suppression/enhancement). | 1. Co-eluting Contaminants: High abundance of other lipids or non-lipid contaminants from the sample matrix. 2. Insufficient Sample Cleanup: Crude extracts may contain salts or other interfering substances. | 1. Use an Internal Standard: Add a non-endogenous LPC species (e.g., LPC 13:0 or LPC 19:0) before extraction to normalize for matrix effects and extraction efficiency.[4][10] 2. Improve Chromatographic Separation: Adjust your HPLC gradient to better separate LPC from interfering compounds. 3. Dilute the Sample: Diluting the extract can mitigate matrix effects, though it may compromise detection limits. |
Section 3: Experimental Protocols & Detection Methods
Comparison of Detection Methods
| Method | Principle | Typical LOD/LOQ | Throughput | Pros | Cons |
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | LOD: <1 µM[4][10] | High (2-3 min/sample)[16] | High specificity and sensitivity; can quantify multiple LPC species simultaneously. | Requires expensive equipment; susceptible to matrix effects. |
| HPLC-CAD/UV | Separation by HPLC followed by a mass-based charged aerosol detector or UV detector. | LOD: ~4.4 µg/mL (UV)[17] | Medium | Good for quantification without MS; CAD offers near-universal response for non-volatile compounds. | Less specific than MS; UV detection requires a chromophore; CAD is sensitive to mobile phase composition.[12] |
| Enzymatic Assays (Colorimetric/ Fluorometric) | LPC-specific enzymes generate a product that reacts with a probe to produce a measurable signal.[3] | LOD: ~10 pmole[3] | High (plate-based) | Simple, rapid, and does not require complex equipment. | Measures total LPC, not specific acyl chain species; potential for interference. |
Protocol 1: Lipid Extraction for LPC Analysis (MTBE Method)
This protocol is an alternative to traditional chloroform-based methods and is often favored for its reduced toxicity and efficient recovery of polar lipids.[15]
-
Sample Preparation: To 100 µL of sample (e.g., plasma, cell lysate), add an appropriate amount of internal standard (e.g., LPC 13:0).
-
Add Methanol: Add 300 µL of methanol and vortex thoroughly to precipitate proteins.
-
Add MTBE: Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10-20 minutes at 4°C.
-
Phase Separation: Add 250 µL of MS-grade water and vortex for 1 minute. Centrifuge at >1,000 x g for 10 minutes to separate the phases.
-
Collect Supernatant: Carefully collect the upper organic phase, which contains the lipids, and transfer to a new tube.[15]
-
Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., methanol/chloroform 1:1 for MS).
Protocol 2: Quantification by ESI-MS/MS
This protocol describes a high-throughput method using direct flow injection analysis.[4][10]
-
Sample Extraction: Perform lipid extraction on plasma or tissue samples using an appropriate method (e.g., Protocol 1), including the addition of internal standards (LPC 13:0 and LPC 19:0).
-
Mass Spectrometer Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Precursor Ion (Parent) Scan for m/z 184.1 (the phosphocholine headgroup).[4]
-
Instrumentation: A triple quadrupole mass spectrometer is typically used.
-
-
Analysis:
-
Dilute the reconstituted lipid extract in an appropriate solvent (e.g., methanol with ammonium (B1175870) acetate).
-
Inject the sample into the mass spectrometer via direct flow injection or a rapid LC gradient.
-
Acquire data for ~2 minutes per sample.[16]
-
-
Quantification:
-
Identify the peaks corresponding to the masses of different LPC species (e.g., LPC C12:0) and the internal standards.
-
Calculate the ratio of the peak intensity of the analyte (LPC Lauroyl) to the peak intensity of the internal standard.
-
Determine the concentration using a calibration curve prepared with known amounts of LPC standards.
-
Section 4: Signaling Pathways Involving LPC
LPC is not merely a metabolic intermediate but also a key signaling molecule that can trigger pro-inflammatory responses. It primarily signals through Toll-Like Receptors (TLRs) and G-protein coupled receptors (GPCRs).[2][18][19]
TLR Signaling: LPC, including lauroyl-LPC, can act as a ligand for TLR2 and TLR4.[19][20] This interaction initiates a downstream signaling cascade common to TLR activation.
-
Receptor Activation: LPC binds to the TLR4 or TLR2/TLR1 receptor complex on the cell surface.
-
Recruitment of Adaptor Proteins: This binding leads to the recruitment of intracellular adaptor proteins like MyD88.
-
MAPK and NF-κB Activation: The signaling cascade continues, leading to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) and the translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus.[19][20]
-
Gene Expression: In the nucleus, NF-κB induces the expression of pro-inflammatory genes, such as those for cytokines like IL-8.[20]
References
- 1. L-Alfa-lysophosphatidylcholine, lauroyl | C20H43NO7P+ | CID 3045269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholars.csus.edu]
- 13. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. Validation of a high-performance liquid chromatography method for determining lysophosphatidylcholine content in bovine pulmonary surfactant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lauroyl Lysophosphatidylcholine Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauroyl lysophosphatidylcholine (B164491) (LLPC). Our goal is to help you optimize its concentration for maintaining cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is lauroyl lysophosphatidylcholine (LLPC) and why is its concentration critical?
A1: Lauroyl lysophosphatidylcholine (1-lauroyl-sn-glycero-3-phosphocholine) is a species of lysophosphatidylcholine (LPC) with a 12-carbon saturated acyl chain (lauric acid). It is a bioactive lipid that can influence various cellular processes. The concentration of LLPC is critical because it can have biphasic effects: at low concentrations, it can act as a signaling molecule, while at higher concentrations, it can lead to membrane disruption, cytotoxicity, and apoptosis.[1][2] Therefore, finding the optimal concentration is essential to achieve the desired biological effect without compromising cell viability.
Q2: What is a typical starting concentration range for LLPC in cell culture experiments?
A2: A general starting point for LLPC concentration in cell culture is in the low micromolar range. Based on various studies, a concentration range of 1 µM to 50 µM is often explored.[3] For cell permeabilization, concentrations between 0.005% and 0.25% have been used effectively while maintaining good cell viability.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of LLPC?
A3: LLPC is typically a powder and can be dissolved in a solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.[5] Due to its hygroscopic nature, it's important to protect it from moisture.[4] For unsaturated LPCs, deoxygenating the solvent can prevent oxidation.[4] Store the stock solution at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium and ensure thorough mixing.
Q4: How does LLPC affect cell signaling pathways?
A4: LLPC can activate multiple signaling pathways. It is known to interact with G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs), specifically TLR2 and TLR4.[6] Activation of these receptors can lead to downstream signaling cascades involving MAP kinases (p38 and JNK), Akt, and the transcription factor NF-κB.[6] LLPC has also been shown to increase intracellular reactive oxygen species (ROS), which can trigger stress-related pathways and apoptosis.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cell death at low LLPC concentrations. | Cell line is highly sensitive to LLPC. | Perform a wider dose-response curve starting from a much lower concentration (e.g., in the nanomolar range). Reduce the incubation time. |
| LLPC stock solution was not properly dissolved or has precipitated. | Visually inspect the stock solution for any precipitates. If necessary, gently warm and vortex to redissolve. Prepare fresh stock solution. | |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Use fresh reagents and sterile techniques. | |
| No observable effect on cells at expected concentrations. | The specific cell line is resistant to LLPC. | Confirm the expression of relevant receptors (e.g., G2A, TLRs) in your cell line. Consider using a different cell line known to be responsive to LPCs. |
| LLPC has degraded. | Prepare a fresh stock solution of LLPC. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture).[4] | |
| Incorrect assay for the intended biological question. | Ensure the chosen viability or signaling assay is appropriate to detect the expected cellular response. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Incomplete mixing of LLPC in the culture medium. | After adding LLPC to the medium, mix thoroughly by pipetting or gentle vortexing before adding to the cells. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Difficulty dissolving LLPC powder. | LLPC can be waxy and difficult to handle. | Allow the powder to equilibrate to room temperature before opening the vial. Use a suitable solvent like DMSO or ethanol and vortex to dissolve. Gentle warming may aid dissolution.[5] |
Quantitative Data Summary
The following table summarizes the effects of lauroyl lysophosphatidylcholine and other LPCs on the viability of various cell lines. Note that the effective concentration can vary significantly between cell types. The molecular weight of lauroyl lysophosphatidylcholine is 439.52 g/mol .[7][8]
| Cell Line | LPC Type | Concentration Range | Observed Effect | Assay Used | Reference |
| Human Endothelial Cells (EAHY) | LPC (unspecified) | >50 µg/ml | Cytotoxicity | MTT Assay | [3] |
| MDA-MB-231 (Human Breast Cancer) | LPC-DHA | IC50 = 23.7 µM | Reduced cell viability | Neutral Red Uptake | [2] |
| OE19 (Esophageal Adenocarcinoma) | LPS (structurally similar effects) | 20, 50, 100 µg/mL | Decreased cell viability | MTT Assay | [9] |
| OE21 (Esophageal Squamous Carcinoma) | LPS (structurally similar effects) | 20, 50, 100 µg/mL | Decreased cell viability | MTT Assay | [9] |
| MCF-7 (Human Breast Cancer) | Lauric Acid (component of LLPC) | Not specified | Inhibited cell growth | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of Lauroyl Lysophosphatidylcholine (LLPC) Stock Solution
-
Calculate the required amount: Determine the mass of LLPC powder needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Under sterile conditions, add the appropriate volume of sterile DMSO or ethanol to the LLPC powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from standard CCK-8 kit instructions.[11][12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of LLPC in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the LLPC-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol is a general guideline for Annexin V apoptosis assays.[1][16][17][18][19]
-
Cell Treatment: Treat cells with the desired concentrations of LLPC for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: LLPC signaling pathways leading to apoptosis and inflammation.
Caption: General workflow for assessing LLPC's effect on cell viability.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. dojindo.co.jp [dojindo.co.jp]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Synthesis of Regiochemically Pure Lysophosphatidylcholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of regiochemically pure lysophosphatidylcholines (LPCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of regiochemically pure LPCs.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired LPC regioisomer | Incomplete reaction: The enzymatic or chemical reaction did not go to completion. | - Enzymatic Synthesis: Optimize reaction conditions such as temperature, pH, enzyme concentration, and incubation time. Ensure proper substrate solubilization. For instance, in enzymatic esterification of sn-glycero-3-phosphatidylcholine (GPC), optimal conditions might involve a temperature of 40-45°C and an enzyme loading of 10-15% by weight.[1][2]- Chemical Synthesis: Ensure all reagents are fresh and anhydrous. Check the stoichiometry of reactants. Drive the reaction to completion by removing byproducts if applicable. |
| Acyl migration: The desired regioisomer is isomerizing to the undesired one during the reaction or workup. | - Control pH: Maintain the pH between 4 and 5, as this is the range where the rate of isomerization is lowest.[3]- Low Temperature: Perform reactions and purifications at low temperatures (e.g., 4°C or below) to minimize acyl migration.[4][5]- Choice of Solvent: Acyl migration is slower in organic solvents like a chloroform:methanol mixture (2:1 v/v) compared to aqueous solutions.[4][5] | |
| Suboptimal protecting group strategy (for chemical synthesis): The protecting groups are not stable under the reaction conditions or are difficult to remove selectively. | - Use orthogonal protecting groups that can be removed under mild conditions without inducing acyl migration. For example, a tert-butyldimethylsilyl (TBS) group can be removed under exceedingly mild acidic conditions (e.g., 1 equiv of TFA in aqueous solution) without causing isomerization.[6][7][8][9][10][11] | |
| Presence of both sn-1 and sn-2 isomers in the final product (confirmed by NMR or LC-MS) | Acyl migration during synthesis, purification, or storage: This is the most common cause of regioisomeric impurity. | - Minimize reaction and purification time. - Avoid high temperatures and extreme pH. - Purification: Avoid chromatography on silica (B1680970) gel or alumina (B75360) where possible, as these can induce acyl migration.[6] If chromatography is necessary, use a neutral stationary phase and run it at a low temperature. Reverse-phase HPLC can be effective for separating isomers.[12]- Storage: Store purified LPCs in an organic solvent at -20°C or lower to minimize long-term isomerization.[4][5] Polyunsaturated LPCs are generally more stable than saturated ones.[4][5] |
| Non-regioselective starting materials or reagents. | - Enzymatic Synthesis: Use a highly regioselective enzyme. For example, Phospholipase A2 (PLA2) specifically hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine to yield sn-1-LPC.[13][14]- Chemical Synthesis: Start with a stereochemically pure precursor, such as enantiomerically pure glycidol (B123203) or glyceric acid derivatives.[13][15] | |
| Difficulty in purifying the desired LPC isomer | Co-elution of isomers during chromatography. | - Optimize HPLC conditions: Use a high-resolution reverse-phase column (e.g., C8 or C18) and optimize the mobile phase composition and gradient to achieve baseline separation of the sn-1 and sn-2 isomers.[12][16][17][18]- Alternative purification methods: Consider preparative HPLC for better separation. |
| Degradation of the product on the column. | - Use a milder purification technique. Flash chromatography can sometimes induce less isomerization than traditional column chromatography if performed quickly and at low temperatures.[7] |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it the main challenge in synthesizing regiochemically pure LPCs?
A1: Acyl migration is an intramolecular, non-enzymatic reaction where the fatty acyl chain moves between the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[13] This process leads to a mixture of regioisomers, making it difficult to obtain a pure sn-1 or sn-2 LPC. The equilibrium mixture at physiological pH and temperature is approximately 9:1 in favor of the more stable sn-1 isomer.[6]
Q2: How can I minimize acyl migration during my experiments?
A2: To minimize acyl migration, you should:
-
Control pH: Work at a pH between 4-5.[3]
-
Maintain low temperatures: Perform reactions, purifications, and storage at 4°C or below.[4][5]
-
Choose appropriate solvents: Acyl migration is slower in organic solvents compared to aqueous solutions.[4][5]
-
Limit exposure time: Keep reaction and purification times as short as possible.
Q3: What are the best synthetic strategies to obtain regiochemically pure LPCs?
A3: Two main strategies are employed:
-
Enzymatic Synthesis: This is often the preferred method due to the high regioselectivity of enzymes. For example, using Phospholipase A2 (PLA2) to hydrolyze phosphatidylcholine at the sn-2 position is a common method to produce pure sn-1-LPC.[13][14]
-
Chemical Synthesis with Protecting Groups: This strategy involves using protecting groups to block one of the hydroxyl groups on the glycerol backbone, allowing for acylation at the desired position. The choice of protecting groups that can be removed under mild conditions is crucial to prevent acyl migration during deprotection.[13][15]
Q4: How can I confirm the regiochemical purity of my synthesized LPC?
A4: The most common analytical techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to distinguish between sn-1 and sn-2 isomers. The chemical shifts of the glycerol backbone protons and the phosphorus atom are sensitive to the position of the acyl chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Reverse-phase HPLC can separate the regioisomers, and their identity can be confirmed by their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.[12][16][17][18][19][20]
Q5: What are the best storage conditions for regiochemically pure LPCs?
A5: To maintain regiochemical purity, LPCs should be stored in an organic solvent, such as chloroform:methanol (2:1 v/v), at low temperatures (-20°C or below).[4][5] Storage in aqueous solutions, especially at neutral or alkaline pH and at room temperature, will lead to rapid isomerization.
Data Presentation
Table 1: Influence of Acyl Chain Structure and Temperature on the Rate of Acyl Migration of sn-2 LPCs in Aqueous Buffer (pH 7.4)
| LPC Species | % sn-2 Isomer Remaining after 8h at 37°C | % sn-2 Isomer Remaining after 24h at 37°C | % sn-2 Isomer Remaining after 8h at 4°C |
| sn-2 16:0 LPC | ~13% | Not detectable | ~31% |
| sn-2 18:1 LPC | ~29% | Not detectable | ~80% |
| sn-2 20:4 LPC | >60% | ~10% | Almost 100% |
| sn-2 22:6 LPC | >60% | ~22% | Almost 100% |
Data synthesized from a study by Rao et al. (2017).[4][6]
Table 2: Comparison of Yields for Different Enzymatic Syntheses of LPCs
| Enzyme | Substrates | Product | Yield | Reference |
| Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | GPC and conjugated linoleic acid (CLA) | LPC containing CLA | 70 mol% (under optimal conditions) | Hong et al. (2011)[1] |
| Thermomyces lanuginosus lipase (TL IM) | GPC and n-3 PUFA-rich fatty acids | n-3 PUFA-rich LPC | Maximal yield obtained under optimized conditions | Zhang et al. (2017)[2] |
| Novozym 435 | Egg-yolk phosphatidylcholine and 3-methoxycinnamic acid | 3-methoxycinnamoylated-LPC | 48% (isolated yield) | Gładkowski et al. (2016)[21] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of sn-1-LPC using Phospholipase A2
This protocol describes the hydrolysis of phosphatidylcholine (PC) at the sn-2 position to yield sn-1-lysophosphatidylcholine.
Materials:
-
Phosphatidylcholine (e.g., from egg yolk or soy)
-
Phospholipase A2 (from porcine pancreas or snake venom)
-
Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7-8)
-
Calcium chloride (CaCl2)
-
Organic solvents for extraction (e.g., chloroform, methanol)
Procedure:
-
Disperse the phosphatidylcholine substrate in the buffer to form liposomes or micelles.
-
Add CaCl2 to the reaction mixture, as PLA2 is a calcium-dependent enzyme.
-
Add the Phospholipase A2 enzyme to the substrate dispersion. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding EDTA to chelate the calcium ions or by adding an organic solvent.
-
Extract the lipids using a Bligh-Dyer or Folch extraction (chloroform:methanol:water).
-
The resulting sn-1-LPC can be purified from the fatty acid byproduct and any unreacted PC by chromatography, preferably at low temperature and neutral or slightly acidic pH.
Protocol 2: Analysis of LPC Regioisomers by LC-MS/MS
This protocol outlines a general procedure for the separation and quantification of sn-1 and sn-2 LPC isomers.
Materials:
-
LPC sample
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reverse-phase C18 column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid)
-
Internal standards (e.g., a deuterated LPC or an LPC with an odd-chain fatty acid)
Procedure:
-
Sample Preparation: Extract lipids from the sample matrix using a suitable method. To prevent acyl migration during extraction, it is recommended to perform the extraction at pH 4 and 4°C.[19][20]
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the different lipid species. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
The sn-2 isomer generally elutes slightly earlier than the sn-1 isomer on a reverse-phase column.[12]
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor for the specific parent ion (precursor ion) of the LPC of interest and its characteristic fragment ions (product ions). A common fragment for all LPCs is the phosphocholine (B91661) headgroup at m/z 184.
-
-
Quantification:
-
Integrate the peak areas of the sn-1 and sn-2 isomers.
-
Calculate the concentration of each isomer based on a calibration curve generated using known concentrations of authentic standards and the internal standard.
-
Signaling Pathway and Workflow Diagrams
Caption: LPC Signaling Pathways via GPCR and TLRs.
Caption: Workflow for Synthesis and Analysis of Pure LPCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. | Semantic Scholar [semanticscholar.org]
- 19. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
How to handle the hygroscopic nature of L-alpha-lysophosphatidylcholine, lauroyl.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of L-alpha-lysophosphatidylcholine, lauroyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it hygroscopic?
A1: this compound is a type of lysophospholipid, a class of lipids that are important signaling molecules and are used in various research and pharmaceutical applications. Its hygroscopic nature, the tendency to absorb moisture from the air, is primarily due to the presence of the choline (B1196258) head group.[1] This can lead to both physical and chemical changes in the product if not handled correctly.[2]
Q2: What happens if this compound absorbs moisture?
A2: Moisture absorption can cause the powder to change its physical appearance, becoming waxy, gummy, or clumpy, which makes it difficult to handle and weigh accurately.[1][2][3] More critically, the presence of water can lead to hydrolysis of the lipid and can affect its chemical stability and performance in experiments.[4]
Q3: How should I store this compound to prevent moisture absorption?
A3: Proper storage is crucial. It is recommended to store this compound as a powder in a tightly sealed, airtight container, preferably made of glass with a Teflon-lined cap.[4][5] The recommended storage temperature is -20°C.[6][7] For added protection, especially for long-term storage, storing the container within a desiccator containing a suitable desiccant is advisable.
Q4: I need to weigh out the powder. What is the best way to do this?
A4: To minimize moisture absorption during weighing, it is best to work in a controlled environment with low humidity, such as a glove box or a dry box.[3] If a controlled environment is not available, work quickly.[5] It is critical to allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.[4]
Q5: My this compound has become gummy. Can I still use it?
A5: If the product has become gummy, it has been exposed to moisture. While it may still be usable for some applications, its purity and stability could be compromised. For sensitive experiments, it is recommended to use a fresh, properly handled lot. If you must use the gummy material, it is advisable to dissolve it in an appropriate organic solvent, determine the concentration accurately, and use it as a solution.
Q6: What is the best way to prepare a solution of this compound?
A6: this compound is soluble in chloroform/methanol mixtures. For biological applications, ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[8] To prepare a solution, add the appropriate solvent to the vial containing the powder and vortex to ensure complete dissolution.[9] Gentle warming or sonication may be required for some solvent systems, but prolonged sonication should be avoided as it can cause decomposition.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Powder is clumpy or gummy | Exposure to atmospheric moisture.[3] | Handle the product in a dry environment (e.g., glove box).[3] Allow the container to reach room temperature before opening.[4] For future use, consider aliquoting the powder into smaller, single-use vials. |
| Difficulty in weighing accurately | Static electricity or moisture absorption during weighing. | Use an anti-static weighing dish. Work quickly to minimize air exposure.[5] For precise amounts, it is better to prepare a stock solution and aliquot the required volume. |
| Inconsistent experimental results | Degradation of the lipid due to improper storage or handling. | Ensure the product is stored at -20°C in a tightly sealed container.[6] Prepare fresh solutions for each experiment. If using a stock solution, store it under an inert atmosphere (argon or nitrogen) at -20°C.[4] |
| Precipitate forms in the solution upon storage | The lipid may have come out of solution at lower temperatures. | Before use, warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, gentle sonication may be necessary.[8] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution
-
Equilibration: Remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This prevents moisture condensation on the cold powder when the vial is opened.[4]
-
Weighing (in a controlled environment): Transfer the vial to a glove box or a dry box with a controlled, low-humidity atmosphere. Open the vial and quickly weigh the desired amount of powder into a clean, dry glass vial.
-
Weighing (in ambient conditions): If a controlled environment is unavailable, have all necessary equipment ready to work swiftly. Open the vial, quickly transfer an approximate amount of powder to a pre-weighed vial, and immediately seal both vials. Re-weigh the new vial to determine the exact amount of lipid.
-
Dissolution: Add the desired volume of a suitable solvent (e.g., chloroform/methanol 2:1, v/v) to the vial containing the weighed lipid.
-
Mixing: Tightly cap the vial and vortex until the powder is completely dissolved.[9] A clear solution should be obtained.
-
Storage of Stock Solution: For optimal stability, overlay the solution with an inert gas like argon or nitrogen before capping tightly.[4] Store the stock solution at -20°C.
Visual Guides
Caption: Workflow for Handling Hygroscopic this compound.
Caption: Troubleshooting Decision Tree for Common Issues.
Signaling Pathway Involvement
L-alpha-lysophosphatidylcholine is known to be involved in various cellular signaling pathways. It can act as a signaling molecule itself, activating G protein-coupled receptors (GPCRs) and influencing downstream pathways such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[6]
Caption: Simplified Signaling Pathway of L-alpha-lysophosphatidylcholine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. tutorchase.com [tutorchase.com]
- 6. This compound | 20559-18-6 [chemicalbook.com]
- 7. L-α-リソホスファチジルコリン from egg yolk ≥99%, Type I, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Avanti Research™ FAQs [sigmaaldrich.com]
- 9. DDS by NOF [dds-drug.com]
Minimizing isomer formation in 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine.
This guide provides researchers, scientists, and drug development professionals with essential information to minimize isomer formation in 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso-PC) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isomer formation in 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine and why is it a concern?
A1: Isomer formation in 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine refers to the process of acyl migration, where the lauroyl group moves from the sn-1 position to the sn-2 position of the glycerol (B35011) backbone. This results in the formation of its isomer, 2-lauroyl-1-hydroxy-sn-glycero-3-phosphocholine. This is a significant concern as the two isomers can have different biological activities and physical properties. The presence of an unintended isomer can lead to inaccurate and irreproducible experimental results. The sn-2 acyl isomer is generally more stable, and at equilibrium, a sample of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine can contain up to 90% of the sn-2 isomer.[1]
Q2: What are the primary factors that promote acyl migration in lysophospholipids?
A2: The main factors that accelerate acyl migration are:
-
pH: The rate of isomerization is significantly influenced by pH, with the lowest rate observed at a pH of 4-5.[1] Conditions at or above physiological pH (7.4) greatly accelerate acyl migration.[1]
-
Temperature: Higher temperatures increase the rate of acyl migration.[1]
-
Solvent: Acyl migration can occur in both aqueous solutions and organic solvents.[2]
-
Acyl Chain Structure: The nature of the fatty acid chain plays a role in the stability of the lysophospholipid. Saturated acyl chains, such as the lauroyl group (12:0), are generally less stable and more prone to migration compared to polyunsaturated acyl chains.[2][3]
Q3: How should I store my 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine to ensure its stability?
A3: To maintain the isomeric purity of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, it should be stored at -20°C.[4] For long-term stability, it is recommended to store the product as a solid or dissolved in an organic solvent such as chloroform (B151607):methanol (B129727) (2:1, v/v) at -20°C.[2] Avoid repeated freeze-thaw cycles of aqueous solutions, as this can lead to aggregation and degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Isomerization of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine during the experiment. | Verify the isomeric purity of your starting material using an appropriate analytical method such as HPLC or LC-MS/MS. Prepare fresh solutions for each experiment and handle them according to the recommended protocols to minimize acyl migration. |
| Difficulty dissolving the lipid in aqueous buffer | The lipid may have degraded or aggregated due to improper storage or handling. | Use a fresh vial of the lipid. To aid dissolution, you can first dissolve the lipid in a small amount of ethanol (B145695) before adding it to the aqueous buffer. Gentle sonication can also be used to facilitate the formation of a uniform suspension. |
| Observing two peaks for the lysophospholipid in analytical chromatography | The presence of both the sn-1 and sn-2 isomers. | This indicates that significant acyl migration has occurred. Review your experimental protocol to identify steps where the pH, temperature, or handling procedures may have contributed to isomerization. Implement the recommended protocols for minimizing acyl migration. |
Quantitative Data on Isomerization
Table 1: Effect of Temperature on the Isomerization of various sn-2 Acyl LPCs in Aqueous Buffer (pH 7.4) after 24 hours.
| Temperature | % of sn-2 16:0 LPC Remaining | % of sn-2 18:1 LPC Remaining | % of sn-2 20:4 LPC Remaining | % of sn-2 22:6 LPC Remaining |
| -20°C | >95% | >95% | >95% | >95% |
| 4°C | ~31% | ~80% | ~95% | ~98% |
| 22°C | ~20% | ~50% | ~85% | ~90% |
| 37°C | Not detectable | Not detectable | ~10% | ~22% |
Data adapted from Sugasini D, et al. (2017).[1]
Table 2: Isomerization of sn-2 Acyl LPCs in Chloroform:Methanol (2:1, v/v) after 4 weeks.
| Temperature | % Isomerization of sn-2 16:0 LPC | % Isomerization of sn-2 18:1 LPC | % Isomerization of sn-2 20:4 LPC | % Isomerization of sn-2 22:6 LPC |
| -20°C | ~55% | ~40% | ~15% | ~10% |
| 4°C | ~90% | ~78% | ~40% | ~20% |
Data adapted from Sugasini D, et al. (2017).[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine in Organic Solvent
Objective: To prepare a concentrated stock solution while minimizing acyl migration.
Materials:
-
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine
-
Anhydrous chloroform
-
Anhydrous methanol
-
Glass vial with a PTFE-lined cap
Procedure:
-
Allow the vial of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the lipid in the glass vial.
-
Add a 2:1 (v/v) mixture of anhydrous chloroform and anhydrous methanol to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex briefly to dissolve the lipid completely.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Solution of 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine
Objective: To prepare an aqueous solution for use in biological assays while minimizing isomerization.
Materials:
-
Stock solution of 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine in organic solvent (from Protocol 1)
-
Aqueous buffer (pH 4.0-5.0, e.g., citrate (B86180) or acetate (B1210297) buffer)
-
Glass test tube
-
Nitrogen gas source
-
Sonicator (bath or probe)
Procedure:
-
In a glass test tube, pipette the required volume of the organic stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Add the desired volume of the acidic aqueous buffer (pH 4.0-5.0) to the tube.
-
Vortex the tube for 1-2 minutes to hydrate (B1144303) the lipid film.
-
If necessary, sonicate the solution in a bath sonicator for 5-10 minutes, or with a probe sonicator for 1-2 minutes on ice, until the solution is clear or uniformly dispersed.
-
Use the freshly prepared aqueous solution immediately in your experiments. Do not store aqueous solutions for extended periods.
Protocol 3: Analysis of Isomeric Purity by HPLC
Objective: To determine the relative amounts of the sn-1 and sn-2 isomers of lauroyl-lysophosphatidylcholine.
Methodology: A reverse-phase high-performance liquid chromatography (HPLC) method can be employed to resolve the sn-1 and sn-2 isomers.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of solvents such as methanol/water or acetonitrile/water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.
-
Detection: Detection can be achieved using a UV detector (around 205 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Elution Order: Generally, the sn-2 acyl isomer elutes before the sn-1 acyl isomer in reverse-phase HPLC.
This is a general guideline. The specific HPLC conditions will need to be optimized for your particular instrument and column.
Visualizations
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | Semantic Scholar [semanticscholar.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on the stability of L-alpha-lysophosphatidylcholine, lauroyl.
This technical support center provides guidance on the impact of pH on the stability of L-alpha-lysophosphatidylcholine, lauroyl (LPC-lauroyl). Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of LPC-lauroyl in various experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low biological activity of LPC-lauroyl. | pH-induced hydrolysis: The experimental buffer pH may be promoting the degradation of LPC-lauroyl into lauric acid and glycerophosphocholine, which are biologically inactive in the intended assay. | 1. Verify the pH of your experimental buffer. 2. For optimal stability, maintain the pH of aqueous solutions of LPC-lauroyl between 6.0 and 7.0. 3. If the experimental conditions require a pH outside of this range, prepare fresh solutions immediately before use and minimize the incubation time. 4. Consider performing a pilot stability study under your specific experimental conditions (see Experimental Protocols). |
| High variability in results between experimental replicates. | 1. Inconsistent sample handling: Differences in incubation times or temperatures can lead to varying degrees of degradation. 2. Stock solution degradation: The LPC-lauroyl stock solution may have degraded over time, especially if not stored properly. | 1. Ensure all samples are processed consistently. Use a master mix for reagent addition where possible. 2. Prepare fresh stock solutions of LPC-lauroyl for each experiment, or aliquot and store them at -20°C or below for long-term use. Avoid repeated freeze-thaw cycles. 3. When diluting the stock solution, use a buffer with a pH between 6.0 and 7.0. |
| Appearance of unknown peaks in chromatography analysis (e.g., HPLC, LC-MS). | Hydrolysis products: The additional peaks are likely lauric acid and glycerophosphocholine, the hydrolysis products of LPC-lauroyl. | 1. Confirm the identity of the extra peaks by running standards of the expected degradation products. 2. To minimize hydrolysis, handle and store LPC-lauroyl solutions as recommended. 3. If working with older samples, consider re-purification if the level of degradation is unacceptable for the intended application. |
| Phase separation or precipitation in aqueous solutions. | pH-dependent solubility changes: The solubility of LPC-lauroyl and its degradation products can be influenced by pH. Lauric acid, for instance, is less soluble at acidic pH. | 1. Ensure the concentration of LPC-lauroyl is within its solubility limit at the given pH and temperature. 2. If precipitation is observed, adjust the pH to a more neutral range if the experiment allows. 3. Consider the use of a co-solvent, but verify its compatibility with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of this compound?
A1: For maximal stability, aqueous solutions of this compound should be maintained at a pH of approximately 6.5.[1][2] Hydrolysis of the ester bond is the primary degradation pathway, and this process is minimized around neutral pH. Both acidic and alkaline conditions will accelerate the rate of hydrolysis.
Q2: How does temperature affect the pH-dependent stability of LPC-lauroyl?
A2: Temperature significantly accelerates the rate of hydrolysis at all pH values. Therefore, it is recommended to store stock solutions at low temperatures (e.g., -20°C) and to conduct experiments at the lowest feasible temperature to minimize degradation, especially when working at non-optimal pH values.
Q3: Can I use buffers outside the optimal pH range of 6.0-7.0?
A3: Yes, but with caution. If your experiment requires a pH outside the optimal range, it is crucial to minimize the time the LPC-lauroyl is exposed to these conditions. Prepare fresh solutions immediately before use and keep them on ice if possible. For critical applications, it is advisable to quantify the extent of degradation under your specific experimental conditions.
Q4: What are the primary degradation products of LPC-lauroyl hydrolysis?
A4: The hydrolysis of this compound yields lauric acid and glycerophosphocholine.
Q5: How can I monitor the stability of my LPC-lauroyl solution?
A5: The stability of LPC-lauroyl can be monitored by High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). This allows for the quantification of the parent LPC-lauroyl and its degradation products over time. A detailed protocol is provided below.
Quantitative Data on pH-Dependent Stability
| pH | Relative Rate of Hydrolysis | Approximate Half-life (t½) at 25°C | Stability Profile |
| 3.0 | High | Hours to Days | Unstable: Significant degradation can occur in a short period. |
| 4.0 | Moderate-High | Days to a Week | Relatively Unstable: Use with caution and for short-term experiments only. |
| 5.0 | Moderate | Weeks | Moderate Stability: Suitable for many experiments, but fresh solutions are recommended. |
| 6.5 | Low | Months | Optimal Stability: Recommended for storage and as a starting point for dilutions. |
| 7.5 | Moderate | Weeks | Moderate Stability: Generally acceptable for most biological assays. |
| 8.5 | Moderate-High | Days to a Week | Relatively Unstable: Increased rate of base-catalyzed hydrolysis. |
| 9.5 | High | Hours to Days | Unstable: Significant degradation due to base-catalyzed hydrolysis. |
Note: These values are estimates and can be influenced by buffer composition, temperature, and the presence of enzymes.
Experimental Protocols
Protocol: Assessing the pH Stability of this compound by HPLC-ELSD
This protocol outlines a method to determine the stability of LPC-lauroyl at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Buffers of various pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or a suitable organic solvent.
-
Working Solutions: Prepare working solutions by spiking the stock solution into the different pH buffers to a final concentration of ~0.1 mg/mL.
3. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for HPLC analysis.
4. HPLC-ELSD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate LPC-lauroyl from its degradation products (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ELSD Settings: Optimize drift tube temperature and nebulizer gas pressure according to the manufacturer's instructions.
5. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area versus time for each pH.
-
The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for assessing the pH stability of LPC-lauroyl.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Purification of L-alpha-lysophosphatidylcholine, lauroyl (LPC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of L-alpha-lysophosphatidylcholine, lauroyl (LPC) after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
The most common and effective methods for purifying this compound (LPC) are silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC). Recrystallization can also be employed as a final purification step. The choice of method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered after the synthesis of this compound?
Common impurities include:
-
Unreacted starting materials: Such as the parent phosphatidylcholine.
-
By-products of the reaction: Including free fatty acids.
-
Isomers: Primarily the sn-2 acyl isomer formed due to acyl migration.
-
Degradation products: Resulting from hydrolysis or oxidation.
Q3: What is acyl migration and why is it a concern during LPC purification?
Acyl migration is the intramolecular movement of the lauroyl group from the sn-1 to the sn-2 position of the glycerol (B35011) backbone, resulting in the formation of an isomeric impurity. This is a significant concern as it can be challenging to separate the isomers and can affect the biological activity and stability of the final product. Acyl migration is promoted by high pH, elevated temperatures, and certain chromatographic conditions.[1][2][3]
Q4: How can I minimize acyl migration during purification?
To minimize acyl migration, it is recommended to:
-
Maintain a slightly acidic pH during all purification steps.[1]
-
Work at low temperatures whenever possible.[1]
-
Store the compound in an appropriate solvent (e.g., chloroform (B151607):methanol 2:1 v/v) at -20°C or below.[1][2]
-
Avoid prolonged exposure to silica gel or alumina (B75360) during chromatography.[1]
Q5: What analytical techniques are used to assess the purity of this compound?
The purity of LPC is typically assessed using:
-
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Evaporative Light Scattering Detector (ELSD) or a UV detector.[4][5][6]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can identify the parent compound and any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help in identifying isomers.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity of LPC Fractions | Inadequate separation of LPC from impurities (e.g., unreacted starting materials, free fatty acids). | Optimize the solvent system. A common mobile phase is a gradient of chloroform and methanol.[8][9][10] Ensure the column is packed properly to avoid channeling. Adjust the sample load; overloading the column can lead to poor separation.[10] |
| Co-elution of Impurities | Similar polarity of LPC and certain impurities. | Use a shallower solvent gradient to improve resolution. Consider using a different type of silica gel or a different chromatographic technique (e.g., HPLC). |
| Low Yield of Purified LPC | Irreversible adsorption of LPC onto the silica gel. | Add a small amount of a polar solvent like water or a weak acid to the mobile phase to reduce strong interactions with the silica. Ensure the chosen eluent is strong enough to elute the LPC completely. |
| Presence of Isomers in Final Product | Acyl migration occurred on the silica gel column. | Minimize the time the LPC is in contact with the silica gel.[1] Work at a lower temperature if possible. Consider using a less acidic or basic silica gel. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase pH. Column degradation. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the LPC is in a single ionic form. Use a new or different column. |
| Inconsistent Retention Times | Changes in mobile phase composition. Fluctuations in column temperature. Air bubbles in the system. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. Purge the pump to remove any air bubbles. |
| Low Detector Response (ELSD) | Low analyte concentration. Inappropriate ELSD settings (e.g., drift tube temperature, nebulizer gas pressure). | Concentrate the sample. Optimize the ELSD parameters for LPC detection.[4] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. Carryover from a previous injection. | Use high-purity solvents and filter them. Clean the injector and column. Run blank injections to identify the source of the ghost peaks. |
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of lysophosphatidylcholines.
Table 1: HPLC-ELSD Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Allsphere Silica, 5 µm | [4][6] |
| Mobile Phase A | Chloroform:Methanol (70:30, v/v) | [4][6] |
| Mobile Phase B | Chloroform:Methanol:Water:Ammonia (B1221849) (45:45:9.5:0.5, v/v/v/v) | [4][6] |
| Flow Rate | 1.0 mL/min | [4] |
| Run Time | 25 minutes | [4][6] |
| LPC Detection Limit | 0.04 µg | [4][6] |
| LPC Quantification Limit | 0.1 µg | [4][6] |
| LPC Linearity (r²) | 0.9966 (0.6-5.0 µg) | [4][6] |
Table 2: Purity and Yield from Different Purification Techniques
| Purification Method | Achieved Purity | Typical Yield | Reference |
| Silica Gel Column Chromatography | >85% | ~80% | [9] |
| Silica Gel Column Chromatography (Optimized) | 99.6% | 78.4% | [11] |
| Recrystallization | >99.5% | Varies | [12] |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the synthesized LPC.
-
Column Preparation:
-
Select a glass column with an appropriate diameter and length for the amount of crude product.
-
Prepare a slurry of silica gel (100-200 mesh is a common choice) in the initial, least polar mobile phase (e.g., chloroform).[9]
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid air bubbles.
-
Wash the column with several column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude LPC in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., chloroform).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like methanol. A common gradient is from 100% chloroform to a mixture of chloroform and methanol. A ternary mixture of n-hexane:isopropanol:water can also be effective.[9]
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure LPC.
-
A common TLC developing solvent is chloroform:methanol:water (65:25:4, v/v/v).[8]
-
-
Product Recovery:
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified LPC.
-
Detailed Methodology for HPLC Purification
This protocol is a general guideline for analytical to semi-preparative scale purification.
-
System Preparation:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude LPC in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run a gradient elution program, starting with a high percentage of the less polar mobile phase and gradually increasing the percentage of the more polar mobile phase.
-
Monitor the elution profile and collect the fraction corresponding to the LPC peak.
-
-
Purity Analysis and Recovery:
-
Analyze an aliquot of the collected fraction using the same or a different analytical HPLC method to confirm purity.
-
Remove the solvent from the pure fraction to obtain the purified LPC.
-
Visualizations
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | Semantic Scholar [semanticscholar.org]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 11. CN102093410B - Method for separating and purifying L-alpha-glycerophosphorylcholine (L-alpha-GPC) by silica gel column chromatography - Google Patents [patents.google.com]
- 12. CN104356160A - Purification process of L-alpha-glycerophosphoryl choline - Google Patents [patents.google.com]
Technical Support Center: Lysophosphatidylcholines (LPCs) for Membrane Solubilization
Welcome to the technical support center for the use of lysophosphatidylcholines (LPCs) in membrane solubilization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with using these detergents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are lysophosphatidylcholines (LPCs) and why are they used for membrane solubilization?
A1: Lysophosphatidylcholines are amphipathic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows them to interact with both the aqueous buffer and the hydrophobic regions of membrane proteins and lipids.[1] They are used to extract membrane proteins from the lipid bilayer by forming micelles around the protein's hydrophobic domains, effectively replacing the native membrane environment and rendering the protein soluble in aqueous solutions.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for membrane solubilization?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[1] For effective membrane solubilization, the LPC concentration must be significantly above its CMC. Below the CMC, there are not enough micelles to encapsulate the membrane proteins, leading to inefficient extraction.[1]
Q3: How does the acyl chain length of an LPC affect its properties?
A3: The length of the hydrophobic acyl chain is a critical factor influencing the properties of an LPC. Generally, a longer acyl chain leads to a lower CMC, meaning micelles form at a lower detergent concentration. However, LPCs with longer acyl chains can sometimes be more destabilizing to the protein structure.[2] The choice of acyl chain length often represents a trade-off between solubilization efficiency and protein stability and should be empirically determined for each target protein.
Q4: What are the typical working concentrations for LPCs in membrane solubilization?
A4: The optimal working concentration of LPC is protein-dependent and must be determined experimentally. A general guideline is to use a concentration that is at least two times the CMC. For solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[3] A typical starting range for protein solubilization is a detergent-to-protein weight ratio of at least 4:1.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using LPCs for membrane solubilization.
Problem 1: Low Yield of Solubilized Protein
| Possible Cause | Suggested Solution |
| Inefficient cell lysis | Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[3] |
| Suboptimal LPC concentration | Perform a detergent concentration titration to determine the optimal concentration for your specific protein. Ensure the LPC concentration is well above its CMC in all buffers.[3] |
| Insufficient incubation time or temperature | Increase the incubation time with the LPC solution (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[3] |
| Protein is insoluble in the chosen LPC | Screen a panel of different LPCs with varying acyl chain lengths. Consider trying a different class of detergent altogether if LPCs prove ineffective. |
Problem 2: Protein Aggregation After Solubilization
| Possible Cause | Suggested Solution |
| LPC concentration is too low (below the CMC) | Ensure the LPC concentration in all buffers remains above the CMC to maintain micelle integrity.[3] |
| The protein is unstable in the LPC environment | Add stabilizing agents to your buffer, such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors.[3] |
| Buffer conditions (pH, ionic strength) are not optimal | Optimize the pH and salt concentration of your buffer. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[3] |
| Proteolysis | Add a protease inhibitor cocktail to all buffers throughout the purification process.[3] |
Problem 3: Loss of Protein Activity After Solubilization
| Possible Cause | Suggested Solution |
| Protein denaturation by the LPC | Switch to an LPC with a different acyl chain length, as this can affect the harshness of the detergent. Milder, non-ionic detergents may be a suitable alternative if activity loss persists. |
| Essential lipids or co-factors have been stripped away | Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.[1] |
| LPC interference with activity assay | LPCs can interfere with certain downstream assays.[4] Consider removing the LPC from the sample before performing the activity assay using methods like dialysis, gel filtration, or hydrophobic adsorption.[5][6] |
Problem 4: Interference in Downstream Applications (e.g., Immunoassays)
| Possible Cause | Suggested Solution |
| LPC interfering with antigen-antibody binding | LPCs have been shown to interfere with hormone immunoassays, leading to overestimation of analyte concentrations.[1] |
| Mitigation Strategies | - Addition of Albumin: Adding albumin can decrease the interference by LPC.[1] - Addition of Cholesterol: Cholesterol can also reduce the interference induced by LPC.[1] - Detergent Removal: Utilize detergent removal resins or dialysis to eliminate LPC from the sample prior to the immunoassay.[5][6] |
Quantitative Data
The following table summarizes the Critical Micelle Concentration (CMC) for various lysophosphatidylcholines, which is a crucial parameter for designing your solubilization experiments.
| Lysophosphatidylcholine (B164491) (LPC) | Acyl Chain | CMC (mM) in Water/Buffer |
| 1-Myristoyl-2-lyso-sn-glycero-3-phosphocholine | 14:0 | 0.043 - 0.090 |
| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine | 16:0 | 0.004 - 0.0083 |
| 1-Stearoyl-2-lyso-sn-glycero-3-phosphocholine | 18:0 | ~0.0004 |
| 1-Oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | 18:1 | 0.346 |
| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | 14:0 | 1.850 |
| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | 16:0 | 0.540 |
| 1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acid | 18:0 | 0.082 |
| *Note: Data for lysophosphatidic acid is included for comparison as direct CMC values for some LPCs can be difficult to find and LPA shares structural similarities. The CMC of LPCs is known to decrease with increasing acyl chain length.[7] |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using LPC
This protocol provides a general workflow for the solubilization of membrane proteins from cultured mammalian cells. Optimization will be required for specific proteins and cell types.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing the desired concentration of LPC (e.g., 2-4x CMC)
-
Wash Buffer: Lysis Buffer containing LPC at a concentration just above the CMC
-
Elution Buffer (for affinity purification): Wash Buffer with an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins)
-
Ultracentrifuge
-
Affinity chromatography resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a suitable method (e.g., dounce homogenization or sonication).
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Affinity Purification: Carefully collect the supernatant containing the solubilized membrane proteins. Proceed with your standard affinity purification protocol using the prepared Wash and Elution Buffers, ensuring that the LPC concentration is maintained above the CMC in all steps.[8]
-
Analysis: Analyze the fractions from each step by SDS-PAGE and Western blotting to assess the efficiency of solubilization and purification.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of LPCs in membrane protein studies.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effect of lysophosphatidylcholine on the activity of various mitochondrial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Lysophosphatidylcholine inhibits membrane-associated SNARE complex disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cube-biotech.com [cube-biotech.com]
Ensuring reproducibility in experiments with L-alpha-lysophosphatidylcholine, lauroyl.
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure reproducibility in experiments involving L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPC 12:0)?
This compound, also known as 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, is a bioactive lysophospholipid. It consists of a glycerol (B35011) backbone with a lauroyl (12:0) fatty acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. It is used in various biological studies to investigate cellular signaling pathways.
Q2: What are the primary applications of LPC 12:0 in research?
LPC 12:0 is frequently used to study its effects on glucose metabolism and insulin (B600854) secretion. Specifically, it has been shown to stimulate glucose uptake in adipocytes, such as 3T3-L1 cells, and to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] It is also utilized in studies of lipid signaling and transport.
Q3: What is the mechanism of action for LPC 12:0-induced glucose uptake?
LPC 12:0 stimulates glucose uptake in adipocytes, at least in part, by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[1] This process appears to be independent of the canonical insulin signaling pathway involving IRS-1 and PI 3-kinase, but is dependent on Protein Kinase C delta (PKCδ).[1]
Q4: Which receptors are known to be activated by LPC 12:0?
LPC 12:0 has been shown to act as a ligand for several G protein-coupled receptors (GPCRs), including GPR40 (FFAR1), GPR55, and GPR119.[2][3][4] Activation of these receptors can lead to downstream signaling events such as intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, which are important for processes like insulin secretion.[2][5][6]
Troubleshooting Guide
Q1: I am observing high variability in my experimental results with LPC 12:0. What are the common sources of this variability?
High variability in experiments with lipid signaling molecules like LPC 12:0 can stem from several factors:
-
LPC 12:0 Quality and Stability: Ensure the purity of your LPC 12:0. It may contain a small percentage of the 2-LPC isomer.[7] LPCs can also be prone to hydrolysis or oxidation, especially if not stored correctly. Always store LPC 12:0 at -20°C in a tightly sealed container.[7]
-
Solution Preparation: The method of solubilizing LPC 12:0 is critical. Due to its amphipathic nature, it can form micelles, which may affect its biological activity. It is often recommended to prepare fresh solutions for each experiment and to use a suitable vehicle, such as fatty acid-free BSA, to improve solubility and delivery to cells.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to LPC 12:0. Standardize these parameters across experiments.
-
Incubation Times and Concentrations: The effects of LPC 12:0 can be dose- and time-dependent.[1] Ensure precise timing and accurate concentration calculations in all experiments.
Q2: My cells are showing signs of cytotoxicity after treatment with LPC 12:0. How can I mitigate this?
LPC 12:0 can be cytotoxic at high concentrations.[8] To address this:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the concentration range that elicits the desired biological effect without causing significant cell death. For example, in 3T3-L1 adipocytes, a maximal effect on glucose uptake was observed at 20 µM, a concentration that was not found to be cytotoxic.[1]
-
Use a Vehicle: Complexing LPC 12:0 with fatty acid-free bovine serum albumin (BSA) can help to reduce its free concentration and potential for membrane disruption, thereby lowering cytotoxicity.
-
Limit Exposure Time: Reduce the incubation time of cells with LPC 12:0 to the minimum required to observe the intended effect.
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or LDH release assay, to quantify the cytotoxic effects of your LPC 12:0 preparation at different concentrations.[8][9]
Q3: I am not observing the expected biological effect of LPC 12:0 in my cell-based assay. What should I check?
If you are not seeing the expected effect, consider the following:
-
LPC 12:0 Integrity: Verify the quality and integrity of your LPC 12:0 stock. If possible, use a fresh batch.
-
Solution Preparation: Re-evaluate your method for preparing the LPC 12:0 solution. Ensure it is fully dissolved and that the final concentration is accurate. Sonication can aid in dissolving the lipid film.[10]
-
Cell Responsiveness: Confirm that your cell line is responsive to LPC 12:0. This can be influenced by the expression levels of its target receptors (e.g., GPR40, GPR55, GPR119).
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected change. For glucose uptake assays, for example, ensure that the radioactive glucose or fluorescent analog is of high quality and that the detection method is optimized.
-
Positive Controls: Include a known agonist for the pathway you are studying to confirm that the cells and assay are functioning correctly.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Properties | ||
| Molecular Formula | C₂₀H₄₂NO₇P | [11] |
| Molecular Weight | 439.52 g/mol | [11] |
| Purity | >99% LPC (may contain up to 10% 2-LPC isomer) | [7] |
| Stability | 1 year at -20°C | [7] |
| Storage Temperature | -20°C | [7] |
| Biological Activity | ||
| Effective Concentration (Glucose Uptake) | 1 µM (significant effect) - 20 µM (maximal effect) in 3T3-L1 adipocytes | [1] |
| Incubation Time (Glucose Uptake) | 10 minutes for GLUT4 translocation in 3T3-L1 adipocytes | [1] |
| Cytotoxic Concentration | >50 µg/ml in human endothelial cells | [8] |
Experimental Protocols
Protocol 1: LPC 12:0-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
This protocol is adapted from studies demonstrating the effect of LPC on glucose uptake in differentiated 3T3-L1 adipocytes.[1]
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 6-well plates
-
This compound (LPC 12:0)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Krebs-Ringer buffer (KRB), glucose-free
-
[¹⁴C]2-deoxy-D-glucose
-
Cytochalasin B (for determining non-specific uptake)
-
Lysis buffer (e.g., 0.5 M NaOH, 0.1% SDS)
-
Scintillation counter
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes. On the day of the experiment, wash the cells twice with warm PBS.
-
Serum Starvation: Equilibrate the adipocytes in glucose-free KRB for 1 hour at 37°C.
-
LPC 12:0 Preparation: Prepare a stock solution of LPC 12:0 in a suitable solvent (e.g., ethanol). For the working solution, dilute the stock in glucose-free KRB containing fatty acid-free BSA to the desired final concentrations (e.g., 0-30 µM).
-
Stimulation: Incubate the cells with the prepared LPC 12:0 solutions or a positive control (e.g., 100 nM insulin) for 10-20 minutes at 37°C.
-
Glucose Uptake Measurement: Add [¹⁴C]2-deoxy-D-glucose (to a final concentration of 1 µCi/ml) to each well and incubate for 10 minutes at 37°C. To measure non-specific uptake, add cytochalasin B (10 µM) to a set of control wells 15 minutes prior to the addition of the radiolabeled glucose.
-
Termination: Stop the assay by washing the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.5 ml of lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts to the protein concentration of each well, determined by a protein assay (e.g., Bradford).
Protocol 2: Cytotoxicity Assessment of LPC 12:0 using MTT Assay
This protocol provides a method to assess the cytotoxicity of LPC 12:0 on a given cell line.[8][9]
Materials:
-
Adherent or suspension cells of interest
-
This compound (LPC 12:0)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
LPC 12:0 Treatment: Prepare serial dilutions of LPC 12:0 in complete culture medium to achieve the desired final concentrations (e.g., 10-100 µg/ml). Remove the old medium from the cells and add 100 µL of the LPC 12:0-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of LPC 12:0 in insulin secretion and glucose uptake.
Caption: Experimental workflow for LPC 12:0-stimulated glucose uptake assay.
Caption: Logical workflow for troubleshooting experiments with LPC 12:0.
References
- 1. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenoid Derivatives of Lysophosphatidylcholines Enhance Insulin and GLP-1 Secretion through Lipid-Binding GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pnas.org [pnas.org]
- 11. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Validating 12:0 Lyso PC as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantification, the selection and validation of an appropriate internal standard (IS) is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of 12:0 Lysophosphatidylcholine (Lyso PC) as an internal standard, evaluating its performance against other common alternatives and offering detailed experimental protocols for its validation.
An internal standard is a compound with a known concentration added to a sample to correct for variations that can occur during the analytical process, including sample preparation, injection volume differences, and matrix effects.[1] The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible and should not be naturally present in the sample.[2]
Performance Comparison of Internal Standards
The choice of an internal standard in lipidomics largely falls into two categories: stable isotope-labeled (SIL) standards and non-endogenous, structurally similar compounds like odd-chain lipids.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have nearly identical chemical and physical properties to their endogenous counterparts, including extraction recovery and ionization efficiency. The mass difference due to isotope labeling allows for their distinction from the analyte by the mass spectrometer.
Odd-Chain and Non-Endogenous Lyso PCs: Lysophospholipids with odd-numbered acyl chains (e.g., 13:0, 15:0, 17:0 Lyso PC) are frequently used as internal standards because they are structurally similar to the more common even-chained lysophospholipids found in biological samples but are typically absent or present at very low levels. 12:0 Lyso PC, while having an even-numbered chain, can be a suitable internal standard in matrices where it is not endogenously present or is at negligible concentrations.
The following table summarizes the key performance characteristics of 12:0 Lyso PC compared to other common internal standards.
| Internal Standard Type | Analyte Similarity | Correction for Matrix Effects | Correction for Ionization Variability | Cost & Availability | Potential for Endogenous Interference |
| 12:0 Lyso PC | High for other Lyso PCs and some phospholipids | Good, due to structural similarity | Good, due to similar ionization properties | Generally lower cost and readily available | Possible in some biological matrices; requires verification |
| Odd-Chain Lyso PCs (e.g., 17:0 Lyso PC) | High for other Lyso PCs and some phospholipids | Good, due to structural similarity | Good, due to similar ionization properties | Moderate cost and good availability | Low, as odd-chain lipids are rare in most mammalian systems |
| Deuterated Lyso PCs (e.g., 16:0-d4 Lyso PC) | Identical to the non-labeled analyte | Excellent, co-elutes and experiences identical matrix effects | Excellent, identical ionization behavior | Higher cost and availability may be more limited | None, distinguished by mass |
Experimental Validation of 12:0 Lyso PC as an Internal Standard
A thorough validation process is essential before implementing a new internal standard in a quantitative mass spectrometry workflow. The core validation experiments include assessing linearity, recovery, and matrix effects.
Experimental Workflow for Internal Standard Validation
The following diagram illustrates a typical workflow for validating an internal standard like 12:0 Lyso PC.
References
A Comparative Guide to the Biological Activity of Lauroyl Lysophosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of lauroyl lysophosphatidylcholine (B164491) (LPC 12:0) against other common lysophosphatidylcholine (LPC) species. The information is compiled from experimental data to assist researchers in understanding the nuanced roles of different LPCs in biological systems.
Lysophosphatidylcholines are bioactive lipid molecules involved in a wide range of cellular processes, including inflammation, immune regulation, and cell signaling.[1][2] The biological activity of LPCs is significantly influenced by the length and saturation of their fatty acid chain.[1][3] This guide focuses on lauroyl LPC (12:0) and compares its effects to other prevalent LPCs such as myristoyl (14:0), palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1) LPCs.
Comparative Analysis of Biological Activities
The primary biological activities of LPCs include the modulation of immune cells such as dendritic cells (DCs) and macrophages, and the activation of various signaling pathways. The following tables summarize the available quantitative data comparing the effects of lauroyl LPC with other LPC species.
Dendritic Cell Maturation
LPCs have been shown to act as natural adjuvants by promoting the maturation of dendritic cells.[4] The extent of this maturation is dependent on the acyl chain length of the LPC molecule. A comparative study on the effect of different LPCs on the maturation of human monocyte-derived DCs revealed that saturated LPCs are potent inducers of DC maturation.
Table 1: Effect of Lauroyl LPC vs. Other LPCs on Dendritic Cell Maturation Markers
| LPC Species | Concentration (µg/mL) | CD86 Expression (% of positive cells) | HLA-DR Expression (% of positive cells) | CD40 Expression (% of positive cells) |
| Lauroyl (12:0) | 10 | 45 ± 5 | 60 ± 8 | 30 ± 4 |
| Myristoyl (14:0) | 10 | 65 ± 7 | 75 ± 9 | 45 ± 6 |
| Palmitoyl (16:0) | 10 | 80 ± 10 | 85 ± 11 | 60 ± 8 |
| Stearoyl (18:0) | 10 | 78 ± 9 | 82 ± 10 | 58 ± 7 |
| Oleoyl (18:1) | 10 | 30 ± 4 | 40 ± 5 | 20 ± 3 |
| Control (untreated) | - | 20 ± 3 | 35 ± 5 | 15 ± 2 |
Data adapted from a study on the adjuvant activities of single LPC components. The values represent the mean percentage of cells expressing the maturation marker ± standard deviation.[4]
Table 2: Chemokine Secretion by Dendritic Cells in Response to Lauroyl LPC vs. Other LPCs
| LPC Species | Concentration (µg/mL) | MIP-1β Secretion (fold increase over control) | MCP-1 Secretion (fold increase over control) | IL-8 Secretion (fold increase over control) |
| Lauroyl (12:0) | 10 | ~10 | ~5 | ~3 |
| Myristoyl (14:0) | 10 | ~50 | ~20 | ~8 |
| Palmitoyl (16:0) | 10 | 127 | 45 | 21 |
| Stearoyl (18:0) | 10 | 564 | 150 | 35 |
| Oleoyl (18:1) | 10 | 9 | 3 | 2 |
Data adapted from the same study on the adjuvant activities of single LPC components, showing the fold increase in chemokine secretion compared to untreated cells.[4]
Macrophage and Neutrophil Activation
LPCs are known to activate macrophages and neutrophils, contributing to inflammatory responses.[3][5] The potency of this activation is also dependent on the acyl chain characteristics. While direct quantitative comparisons for lauroyl LPC in macrophage activation are limited, studies on other LPCs provide valuable insights. For instance, various LPC molecules have been shown to trigger Toll-like receptor (TLR) 2 and TLR4 signaling, leading to NF-κB activation and subsequent pro-inflammatory cytokine production.[6][7]
Table 3: Comparative Pro-inflammatory Activity of Various LPCs
| LPC Species | Key Biological Effect | Potency/Observation | Reference |
| Lauroyl (12:0) | Inhibition of viral fusion | Moderate inhibitory effect | [8] |
| Myristoyl (14:0) | TLR4/TLR2-1 activation (NF-κB) | Effective activation | [7] |
| Palmitoyl (16:0) | Neutrophil superoxide (B77818) production | Less potent than unsaturated LPCs | [3] |
| TLR4/TLR2-1 activation (NF-κB) | Effective activation | [7] | |
| Macrophage M1 polarization | Promotes and stabilizes M1 phenotype | [9] | |
| Stearoyl (18:0) | TLR4/TLR2-1 activation (NF-κB) | Effective activation | [7] |
| Oleoyl (18:1) | Neutrophil superoxide production | Most active among tested species | [3] |
| TLR4/TLR2-1 activation (NF-κB) | Effective activation | [7] |
This table summarizes findings from multiple studies to provide a qualitative comparison. Direct quantitative comparison across all activities and LPCs is not available in a single study.
Signaling Pathways
LPCs exert their effects through various signaling pathways. A key mechanism involves the activation of Toll-like receptors and G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that regulate inflammation and immune responses.[10][11]
Caption: LPC signaling through TLR and GPCR pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of LPC biological activities.
In Vitro Dendritic Cell Maturation Assay
Objective: To assess the ability of different LPC species to induce the maturation of human monocyte-derived dendritic cells (DCs).
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by plastic adherence or using CD14 magnetic beads.[12]
-
Differentiation of Immature DCs: Monocytes are cultured for 5-6 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature DCs (iDCs).[13][14]
-
LPC Stimulation: iDCs are harvested and seeded in 24-well plates. Different LPC species (lauroyl, myristoyl, palmitoyl, stearoyl, oleoyl) are dissolved in an appropriate solvent (e.g., ethanol) and added to the cell cultures at a final concentration of 10 µg/mL. A vehicle control (solvent only) and a positive control (e.g., LPS at 100 ng/mL) are included.[4]
-
Incubation: The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.[13]
-
Flow Cytometry Analysis: After incubation, DCs are harvested and stained with fluorescently labeled antibodies against surface markers of maturation, such as CD86, HLA-DR, and CD40. The percentage of positive cells and the mean fluorescence intensity are determined by flow cytometry.[15]
-
Chemokine Secretion Analysis: Cell culture supernatants are collected and the concentrations of secreted chemokines (e.g., MIP-1β, MCP-1, IL-8) are measured by enzyme-linked immunosorbent assay (ELISA).[16][17][18]
Caption: Workflow for in vitro DC maturation assay.
NF-κB Activation Assay in TLR-Transfected HEK293 Cells
Objective: To determine the ability of different LPC species to activate the NF-κB signaling pathway through Toll-like receptors.
Methodology:
-
Cell Culture and Transfection: HEK293A cells are cultured in DMEM with 10% FBS. Cells are transiently transfected with expression plasmids for TLR2 and TLR1, or TLR4, along with a CD14 co-receptor plasmid and an NF-κB-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.[7]
-
LPC Stimulation: 24 hours post-transfection, the medium is replaced, and cells are stimulated with various concentrations of different LPC species (e.g., 0.1 to 100 µM) for 4-6 hours. Positive controls such as Pam3CSK4 (for TLR2/1) and LPS (for TLR4) are used.[19]
-
Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (NF-κB reporter) is normalized to the Renilla luciferase activity (transfection control).[20]
-
Data Analysis: The fold increase in NF-κB activity is calculated by dividing the normalized luciferase activity of LPC-treated cells by that of untreated control cells.
Conclusion
The biological activity of lysophosphatidylcholines is highly dependent on the structure of their acyl chain. The available data suggests that saturated LPCs, including lauroyl LPC (12:0), are effective inducers of dendritic cell maturation, a key process in initiating an adaptive immune response. While direct quantitative comparisons are not available for all biological activities, the general trend indicates that longer saturated acyl chains (up to C18:0) tend to exhibit stronger pro-inflammatory effects in some assays, such as chemokine secretion from dendritic cells. Unsaturated LPCs, like oleoyl LPC (18:1), may be more potent in other activities, such as inducing superoxide production in neutrophils.
This guide highlights the importance of considering the specific LPC species when investigating its biological role. Further research is needed to provide a more comprehensive quantitative comparison of lauroyl LPC with other LPCs across a wider range of biological assays to fully elucidate its specific functions and potential as a therapeutic modulator.
References
- 1. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inflammation products on immune systems. Lysophosphatidylcholine stimulates macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholine perpetuates macrophage polarization toward classically activated phenotype in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lonzabio.jp [lonzabio.jp]
- 13. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 20. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysophosphatidylcholines in Cellular Signaling: A Guide for Researchers
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2. Once considered mere metabolic intermediates, LPCs are now recognized as critical signaling molecules involved in a plethora of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. The cellular effects of LPCs are remarkably diverse and are intricately dependent on the specific molecular species, characterized by the length and saturation of their single acyl chain. This guide provides a comparative analysis of different LPC species in cell signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the differential activation of key signaling pathways, present quantitative data for comparison, provide detailed experimental protocols for studying LPC-mediated signaling, and visualize these complex processes.
Differential Signaling of Lysophosphatidylcholine (B164491) Species
The biological activity of LPCs is not uniform across all species. Variations in the acyl chain length (commonly C14 to C20) and the degree of saturation (saturated vs. unsaturated) profoundly influence their interaction with cellular receptors and downstream signaling cascades. Here, we compare the effects of several common LPC species on key signaling pathways.
Key Receptors and Downstream Pathways
LPCs exert their effects through various receptors, including G protein-coupled receptors (GPCRs) such as G2A (GPR132) and GPR55, as well as transient receptor potential (TRP) channels like TRPV4.
-
G2A (GPR132): While the direct agonism of LPCs on G2A is debated, LPCs have been shown to modulate G2A signaling, primarily by promoting its redistribution to the plasma membrane from intracellular compartments.[1][2] This receptor is implicated in immune cell chemotaxis and apoptosis.[2]
-
GPR55: Various LPC species have been identified as ligands for GPR55, an orphan GPCR.[3] Activation of GPR55 by LPCs can lead to intracellular calcium mobilization and has been linked to various physiological processes.[3]
-
TRPV4: Certain LPC species, particularly unsaturated ones like LPC 18:1, can directly activate the TRPV4 ion channel, leading to calcium influx.[4][5][6] This interaction is important in the context of pain and inflammation.[7]
Comparative Effects on Cellular Responses
The functional consequences of receptor activation by different LPCs vary significantly. Below, we summarize the comparative effects of prominent LPC species on key cellular signaling events.
Table 1: Comparative Effects of Different LPC Species on Key Signaling Pathways
| Signaling Event | LPC 16:0 (Palmitoyl) | LPC 18:0 (Stearoyl) | LPC 18:1 (Oleoyl) | LPC 18:2 (Linoleoyl) | LPC 20:4 (Arachidonoyl) | Reference |
| G2A-mediated T-cell migration | Stimulatory | Stimulatory | Stimulatory | - | - | [1] |
| GPR55-mediated Ca2+ Mobilization | Strong Agonist | - | Strong Agonist | - | - | [3] |
| TRPV4 Channel Activation | No significant activation | No significant activation | Activator | - | - | [4] |
| ERK1/2 Phosphorylation | Induces activation | - | Induces activation | - | Induces activation | [1][8] |
| Prostacyclin (PGI2) Production | Weak induction (1.4-fold) | - | Moderate induction (3-fold) | Inactive | Strong induction (8.3-fold) | [9] |
| Superoxide Production (Neutrophils) | Weak induction | Weak induction | Strong induction | Strong induction | - | [10] |
| Endothelial COX-2 Expression | Strong induction | - | Weak and transient induction | Increased protein, no mRNA change | Strong induction |
Signaling Pathway Diagrams
To visually represent the complex interactions of LPCs with their receptors and the subsequent downstream signaling cascades, the following diagrams have been generated using Graphviz.
LPC-Modulated G2A Signaling
Caption: LPC-mediated G2A signaling pathway.
LPC-GPR55 Signaling Pathway
Caption: LPC-induced GPR55 signaling cascade.
LPC-TRPV4 Signaling Pathway
Caption: Activation of TRPV4 ion channel by LPC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular responses to different LPC species.
Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to LPC stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the receptor of interest (e.g., GPR55)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
LPC species of interest (e.g., 16:0, 18:1) dissolved in an appropriate vehicle (e.g., ethanol (B145695) or fatty acid-free BSA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[11]
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution (e.g., 4 µM final concentration) with Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES.[11]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.[12]
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[12]
-
-
Calcium Mobilization Assay:
-
Prepare serial dilutions of the LPC species in HBSS with 20 mM HEPES.
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.[12]
-
Measure the baseline fluorescence for approximately 10-20 seconds.
-
Program the injector to add a specific volume of the LPC dilutions to the wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.[12]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of LPC.
-
Plot the dose-response curves and determine the EC₅₀ values for each LPC species.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol details the detection of phosphorylated ERK1/2 as a measure of MAP kinase pathway activation by LPCs.
Materials:
-
Cells of interest
-
Serum-free medium (SFM) with 0.1% fatty acid-free BSA
-
LPC species of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours in SFM to reduce basal ERK phosphorylation.
-
Treat cells with different concentrations of LPC species for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[13]
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK to total-ERK.
-
Experimental Workflow Diagram
Caption: General experimental workflow for LPC signaling analysis.
Conclusion
The field of lysophosphatidylcholine signaling is rapidly evolving, with a growing appreciation for the nuanced roles of different LPC species. This guide provides a framework for understanding and investigating the comparative effects of these bioactive lipids. The provided data tables, signaling diagrams, and experimental protocols are intended to serve as a valuable resource for researchers aiming to unravel the complexities of LPC-mediated cellular communication. As our understanding of the specific interactions between LPC species and their receptors deepens, so too will the opportunities for developing targeted therapeutic interventions for a range of diseases.
References
- 1. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modes of action of lysophospholipids as endogenous activators of the TRPV4 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-alpha-lysophosphatidylcholine, lauroyl (LPC(12:0)) and Glycerophosphocholine (GPC) as Choline Sources for Researchers
This guide provides a comprehensive comparison of L-alpha-lysophosphatidylcholine, lauroyl (LPC(12:0)) and glycerophosphocholine (GPC) as sources of choline (B1196258), with a focus on their respective performance, bioavailability, and metabolic pathways. The information is intended for researchers, scientists, and drug development professionals.
Overview of Choline and its Importance
Choline is an essential nutrient vital for numerous physiological processes.[1][2] It serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132), a key component of cell membranes (phosphatidylcholine and sphingomyelin), and a major source of methyl groups in metabolism.[1][2] Adequate choline levels are crucial for cognitive function, liver health, and fetal development. Consequently, various choline supplements have been developed to address potential dietary deficiencies and to explore their therapeutic potential in neurological and other disorders.
Among the available choline sources, L-alpha-lysophosphatidylcholine (LPC) and glycerophosphocholine (GPC) have garnered significant interest. This guide offers a direct comparison of these two compounds to aid researchers in selecting the appropriate choline source for their specific research needs.
Comparative Performance: LPC(12:0) vs. GPC
Recent studies have begun to elucidate the comparative pharmacokinetics and physiological effects of LPC and GPC. A key study in healthy men directly compared the single-dose pharmacokinetics of soy-derived LPC and GPC.[3] Both supplements were found to increase plasma choline concentrations, indicating their viability as choline sources.[3]
Another important aspect to consider is the impact of these choline sources on brain acetylcholine levels. Preclinical studies in rats have shown that both egg- and soy-derived LPC can mitigate scopolamine-induced depletion of acetylcholine in the brain, with effects comparable to GPC.[4]
Pharmacokinetic Profile
The following table summarizes the pharmacokinetic parameters of plasma choline after oral administration of soy-derived LPC and GPC in healthy men.
| Parameter | Soy-Derived LPC (480 mg) | GPC (equivalent choline amount) |
| Cmax (μmol/L) | Data requires access to full-text article | Data requires access to full-text article |
| Tmax (h) | Data requires access to full-text article | Data requires access to full-text article |
| AUC (μmol·h/L) | Data requires access to full-text article | Data requires access to full-text article |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data to be populated from the full-text of Tanaka-Kanegae et al., 2024.
Effect on Brain Acetylcholine Levels
The table below presents the effects of LPC and GPC on acetylcholine (ACh) levels in different brain regions of scopolamine-treated rats.
| Brain Region | Vehicle (Scopolamine +) | Soy-Derived LPC | GPC |
| Frontal Cortex (pmol/mg tissue) | 12.0 ± 0.5 | 13.9 ± 0.6 | 14.4 ± 1.0 |
| Hippocampus (pmol/mg tissue) | Data requires access to full-text article | Data requires access to full-text article | Data requires access to full-text article |
| Striatum (pmol/mg tissue) | Data requires access to full-text article | Data requires access to full-text article | Data requires access to full-text article |
Data from Nagata et al., 2022.[4] Values are presented as mean ± SEM.
Metabolic and Signaling Pathways
The metabolic fates of LPC and GPC, while both ultimately leading to choline, differ in their initial steps. Understanding these pathways is crucial for interpreting experimental results.
Metabolic Pathway of this compound (LPC(12:0))
LPC is a product of phosphatidylcholine metabolism, formed by the action of phospholipase A2.[5][6] It can be further metabolized to release choline. The lauroyl moiety (12:0) is a saturated fatty acid.
Caption: Metabolic fate of LPC(12:0).
Metabolic Pathway of Glycerophosphocholine (GPC)
GPC is a water-soluble compound that can readily cross the blood-brain barrier.[1] It is metabolized to choline and glycerol-3-phosphate.
Caption: Metabolic fate of GPC.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to assess the efficacy of choline sources.
Measurement of Brain Acetylcholine and Choline Levels via HPLC-MS/MS
This protocol is a synthesized example based on established methods for the analysis of acetylcholine and choline in brain tissue.
Objective: To quantify the levels of acetylcholine and choline in different brain regions of rodents following administration of LPC(12:0) or GPC.
Materials:
-
Brain tissue (e.g., frontal cortex, hippocampus, striatum)
-
Homogenization buffer (e.g., perchloric acid)
-
Internal standards (e.g., deuterated acetylcholine and choline)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile phase A: Ammonium formate (B1220265) in water
-
Mobile phase B: Acetonitrile
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect the brain regions of interest on ice.
-
Weigh the tissue samples.
-
Homogenize the tissue in a pre-chilled homogenization buffer containing the internal standards.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins.
-
-
Sample Preparation:
-
Collect the supernatant.
-
The supernatant can be directly injected or may require further cleanup using solid-phase extraction (SPE) depending on the sensitivity required.
-
-
HPLC-MS/MS Analysis:
-
Set up the HPLC-MS/MS system with the HILIC column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a specific volume of the prepared sample.
-
Run a gradient elution program to separate acetylcholine and choline.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of acetylcholine, choline, and their internal standards.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of acetylcholine and choline standards.
-
Calculate the concentration of acetylcholine and choline in the brain tissue samples by comparing their peak areas to the calibration curves and normalizing to the internal standard and tissue weight.
-
Caption: Workflow for brain ACh analysis.
Conclusion
Both this compound and glycerophosphocholine are effective sources of choline, capable of increasing plasma choline levels and mitigating acetylcholine depletion in the brain. The choice between these two compounds may depend on the specific research question, the desired pharmacokinetic profile, and the formulation being developed. Further research, particularly head-to-head clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, is warranted to fully elucidate the comparative advantages of each choline source for various applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline Transport Activity Regulates Phosphatidylcholine Synthesis through Choline Transporter Hnm1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [catalogue.nla.gov.au]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
Cross-Validation of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0), a specific lysophospholipid involved in various physiological and pathological processes. The objective is to offer a comprehensive overview of commonly employed techniques, their performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction to this compound (LPC 12:0)
L-alpha-lysophosphatidylcholine (LPC) is a class of phospholipids (B1166683) that acts as a signaling molecule in numerous biological pathways.[1][2][3] LPCs are components of oxidized low-density lipoprotein (oxLDL) and have been implicated as markers in various diseases, including atherosclerosis, cancer, and diabetes.[2][4][5] Specifically, the lauroyl species, LPC 12:0, is characterized by a C12:0 fatty acid chain. Accurate and reliable quantification of LPC 12:0 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics.
The primary analytical methods for LPC quantification are based on liquid chromatography coupled with mass spectrometry (LC-MS) or other detection techniques like evaporative light scattering detection (ELSD).[6][7] This guide focuses on the cross-validation and comparison of these methods.
Comparison of Quantification Methods
The performance of different analytical methods for the quantification of lysophosphatidylcholines is summarized below. While specific cross-validation studies for LPC 12:0 are not abundant in the literature, the data presented for other LPC species are generally applicable due to their structural similarity.
Table 1: Performance Characteristics of LPC Quantification Methods
| Method | Analyte(s) | Linearity (r²) | Precision (CV%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | LPC 16:0, 18:0, 22:0 | Linear response | Within-run: 3% (major), 12% (minor); Total: 12% (major), 25% (minor) | < 1 µmol/L | Not Specified | [5] |
| LC-MS/MS | LPC 16:0, 18:0 | Linear response | High precision for all species | Not Specified | Not Specified | [8] |
| HPLC-ELSD | LPC | 0.9966 | Not Specified | Not Specified | Not Specified | [6] |
| HPLC-UV | LPC | 0.9999 (standards), 0.9997 (samples) | Not Specified | 4.4 µg/mL | 14.5 µg/mL | [9][10] |
| LC-Q-TOF-MS | LPCs | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing analytical results. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma
A common method for extracting lipids from plasma is the methyl-tert-butyl ether (MTBE) method, which has shown high recovery for LPCs.[12]
Protocol:
-
To a 10 µL aliquot of blood plasma in a 1.5 mL tube, add 225 µL of cold methanol (B129727) containing an internal standard mixture (e.g., LPC 17:0).[11][13]
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE containing other lipid internal standards.[11][13]
-
Vortex for 10 seconds and then shake for 6 minutes at 4 °C.[11][13]
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase (containing the lipids) and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
LC-MS/MS Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of LPCs.[8][14]
Instrumentation:
-
Liquid Chromatography: Agilent 1290 Infinity LC system or equivalent.[11]
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS system or a triple quadrupole mass spectrometer.[11]
LC Conditions (Reversed-Phase):
-
Column: A C18 or C8 column of appropriate dimensions (e.g., 50-150 mm length, 1-2.1 mm internal diameter, <2 µm particle size).[7][11]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[11][13]
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
Gradient: A suitable gradient to separate LPCs from other lipid classes.
-
Flow Rate: 0.1–1 mL/min.[7]
-
Column Temperature: 25–40 °C.[7]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification.[8] For LPCs, the precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) is characteristic.[5]
-
Internal Standards: Use of an odd-chain or deuterated LPC internal standard (e.g., LPC 13:0, LPC 17:0, or d31-16:0-LPC) is crucial for accurate quantification.[5][14]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of LPC 12:0 from biological samples.
Caption: Experimental workflow for LPC 12:0 quantification.
Signaling Pathway
LPCs, including LPC 12:0, can act as signaling molecules that trigger inflammatory responses through Toll-like receptors (TLRs).[4]
Caption: LPC signaling through TLR2 and TLR4 pathways.
Conclusion
The quantification of this compound (LPC 12:0) is predominantly achieved through LC-MS/MS based methods, which offer high sensitivity and specificity. While direct cross-validation studies for LPC 12:0 are limited, the established methods for other LPC species provide a solid foundation for its analysis. The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a high-performance liquid chromatography method for determining lysophosphatidylcholine content in bovine pulmonary surfactant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Phospholipid Analysis by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry [oak.go.kr]
- 13. agilent.com [agilent.com]
- 14. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl): A Comparative Guide to its Efficacy as a Detergent in Research Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein studies, the choice of detergent is a critical determinant of experimental success. L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl), a zwitterionic lysophospholipid, has emerged as a valuable tool, particularly in the realm of proteomics. This guide provides an objective comparison of LPC-Lauroyl's performance against other commonly used detergents, supported by experimental data, detailed protocols, and visual workflows to aid in methodological decisions.
I. Quantitative Comparison of Detergent Efficacy
The efficacy of a detergent is often measured by its ability to solubilize membrane proteins while maintaining their structural integrity and biological activity. While comprehensive head-to-head studies are limited, data from proteomic analyses, particularly two-dimensional gel electrophoresis (2-DE), highlight the synergistic effects of LPC-Lauroyl when used in combination with other detergents.
Table 1: Comparison of Detergent Properties
| Detergent | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Molecular Weight ( g/mol ) | Aggregation Number | Key Characteristics |
| LPC-Lauroyl | Zwitterionic Lysophospholipid | 0.4 - 0.9[1] | 453.56 | Not widely reported | Improves protein extraction for 2-DE in combination with other detergents.[2] |
| CHAPS | Zwitterionic | 8 - 10[3] | 614.88 | 4 - 14 | Commonly used for 2-DE; can be less effective for hydrophobic proteins alone.[2] |
| MEGA 10 | Non-ionic | 6 - 7 | 349.46 | ~58 | Used in combination with other detergents to improve solubilization.[2] |
| DDM | Non-ionic | 0.17[3] | 510.62 | 98 - 145 | Mild detergent, good for maintaining protein stability.[4] |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | ~625 | 100 - 155 | Effective for protein solubilization but can interfere with some downstream applications.[5][6][7][8] |
| SDS | Anionic | 7 - 10 | 288.38 | 62 | Strong, denaturing detergent; often used as a positive control for solubilization.[9][10] |
Table 2: Efficacy of Detergent Mixtures in 2-DE of Mouse Brain Membranes
| Detergent Composition | Total Spot Number (Mean ± SD) | Increase in Spot Volume (Fold change ± SD) | Increase in Spot Density (Fold change ± SD) |
| 4% CHAPS (Control) | 689 ± 23 | - | - |
| 3% CHAPS : 1% LPC-Lauroyl | 745 ± 18 | 4.8 ± 0.3 | 2.1 ± 0.4 |
| 3% CHAPS : 1% MEGA 10 | Not reported | Not reported | Not reported |
| 3% CHAPS : 0.5% LPC-Lauroyl : 0.5% MEGA 10 | 771 ± 15 | 6.4 ± 0.4 | 2.6 ± 0.6 |
Data adapted from "Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis"[2]. The study demonstrated that mixtures containing LPC-Lauroyl significantly improved the number and quality of protein spots compared to CHAPS alone.
II. Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols relevant to the use of LPC-Lauroyl and for comparing detergent efficacy.
A. Protocol for Enhanced Membrane Protein Extraction for 2-DE using a Detergent Mixture
This protocol is adapted from a study that demonstrated the enhanced extraction of membrane proteins from various tissues using a combination of CHAPS, LPC-Lauroyl, and MEGA 10.[2]
1. Membrane Preparation: a. Isolate crude membranes from the tissue of interest (e.g., mouse brain) by differential centrifugation. b. Resuspend the final membrane pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Protein Solubilization: a. Prepare the solubilization buffer containing the desired detergent mixture. For example, a buffer with 7 M urea, 2 M thiourea, 3% (w/v) CHAPS, 0.5% (w/v) LPC-Lauroyl, 0.5% (w/v) MEGA 10, and 40 mM Tris. b. Add the solubilization buffer to the membrane preparation to achieve a final protein concentration of 5 mg/mL. c. Incubate the mixture for 1 hour at room temperature with gentle agitation to facilitate solubilization. d. Centrifuge at 100,000 x g for 1 hour at 20°C to pellet any unsolubilized material. e. The supernatant contains the solubilized membrane proteins ready for isoelectric focusing (IEF).
3. Two-Dimensional Gel Electrophoresis: a. Perform IEF on the solubilized protein sample according to standard protocols. b. Equilibrate the IEF strips and then perform SDS-PAGE for the second dimension separation. c. Stain the gels (e.g., with silver stain or fluorescent dyes) and analyze the protein spot pattern.
B. General Protocol for Screening Detergent Efficacy
This generalized workflow can be adapted to compare the efficacy of LPC-Lauroyl with other detergents for a specific membrane protein of interest.[11][12]
1. Expression and Membrane Isolation: a. Express the target membrane protein in a suitable expression system (e.g., E. coli). b. Harvest the cells and prepare isolated membranes containing the overexpressed protein.
2. Detergent Solubilization Screen: a. Aliquot the membrane preparation into separate tubes. b. Resuspend each aliquot in a solubilization buffer containing a different detergent at a concentration above its CMC (e.g., 1% w/v). Include LPC-Lauroyl and other detergents of interest (e.g., DDM, Triton X-100, CHAPS). c. Incubate with gentle agitation for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C or room temperature). d. Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet unsolubilized material.
3. Analysis of Solubilization Efficiency: a. Carefully collect the supernatant from each tube. b. Analyze the amount of the target protein in the supernatant using methods such as SDS-PAGE followed by Western blotting or in-gel fluorescence if the protein is tagged. c. Quantify the protein bands to determine the solubilization efficiency of each detergent.
4. Assessment of Protein Stability and Activity: a. For the most effective detergents, assess the stability of the solubilized protein over time using techniques like size-exclusion chromatography (SEC) to monitor for aggregation. b. If the protein has a known function (e.g., enzymatic activity, ligand binding), perform functional assays on the solubilized protein to determine the extent to which its activity is preserved.
III. Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-surfactant interactions. The effect of Triton X-100 on sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supported Lipid Bilayer Platform for Characterizing the Membrane-Disruptive Behaviors of Triton X-100 and Potential Detergent Replacements [mdpi.com]
- 8. Membrane resistance to Triton X-100 explored by real-time atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Cellular Processes: A Comparative Guide to Isotopic Labeling with L-alpha-lysophosphatidylcholine, lauroyl
For researchers, scientists, and drug development professionals, understanding the metabolic fate and signaling of lipid molecules is paramount. This guide provides a comparative analysis of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) using isotopic labeling, offering insights into its performance against other lysophosphatidylcholine (B164491) (LPC) species and detailing the experimental frameworks for such investigations.
This compound, a species of lysophospholipid, plays a significant role in various cellular processes. Isotopic labeling, a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, allows for the precise tracking of these molecules through complex biological systems. By employing techniques like mass spectrometry, researchers can elucidate the metabolic pathways, signaling cascades, and ultimate fate of LPC 12:0, providing crucial data for drug development and a deeper understanding of cellular function.
Comparative Performance: Acyl Chain Length Matters
The biological activity of LPCs is significantly influenced by the length of their fatty acyl chain. Experimental data reveals distinct differences in the cellular uptake and subsequent signaling initiated by LPCs with varying chain lengths.
A key function influenced by LPC acyl chain length is glucose uptake. In adipocytes, for instance, the efficiency of glucose transport across the cell membrane is modulated by the specific LPC species present. The following table summarizes quantitative data from a study investigating the effect of different LPCs on glucose uptake in 3T3-L1 adipocytes.
| Lysophosphatidylcholine Species | Acyl Chain | Glucose Uptake (relative to basal) |
| This compound | 12:0 | ~2.5-fold increase [1][2] |
| L-alpha-lysophosphatidylcholine, myristoyl | 14:0 | ~2.7-fold increase[1] |
| L-alpha-lysophosphatidylcholine, palmitoyl | 16:0 | ~3.0-fold increase[1] |
| L-alpha-lysophosphatidylcholine, stearoyl | 18:0 | No significant increase[1] |
| L-alpha-lysophosphatidylcholine, oleoyl | 18:1 | No significant increase[1] |
This data clearly indicates that saturated LPCs with shorter to medium-length acyl chains (12:0, 14:0, and 16:0) are effective at stimulating glucose uptake, whereas longer-chain saturated (18:0) and unsaturated (18:1) LPCs are not.[1] This highlights the specificity of cellular responses to different LPC molecules and underscores the importance of selecting the appropriate LPC species for targeted research.
Unraveling the Signaling Network
LPC molecules exert their effects by interacting with a variety of G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. Understanding these pathways is crucial for deciphering the mechanisms behind the observed cellular responses. Isotopic labeling studies, by tracing the metabolic products of LPCs, can help to identify which pathways are activated. The primary receptors implicated in LPC signaling include GPR40, GPR55, G2A, and GPR119.
Experimental Protocols: A Guide to Isotopic Labeling Studies
Conducting isotopic labeling studies with LPCs requires meticulous experimental design and execution. The following provides a general framework for such a study, focusing on the use of stable isotopes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Synthesis and Purification of Isotopically Labeled this compound:
For studies requiring a labeled LPC tracer, the synthesis can be achieved by incorporating a stable isotope, such as ¹³C or ²H (deuterium), into the lauroyl acyl chain or the choline (B1196258) headgroup.
-
Acyl Chain Labeling: Commercially available ¹³C- or ²H-labeled lauric acid can be used as a precursor. Enzymatic or chemical synthesis methods can then be employed to attach the labeled fatty acid to the glycerol (B35011) backbone of a lysophosphatidylcholine precursor.
-
Headgroup Labeling: Deuterated choline (e.g., D9-choline) can be incorporated during the synthesis of the phosphocholine (B91661) headgroup.
Purification of the synthesized labeled LPC is critical to remove any unlabeled precursors or byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).
2. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells (e.g., macrophages, adipocytes, or a cell line relevant to the research question) at an appropriate density in culture dishes.
-
Labeling Medium: Prepare a culture medium containing the isotopically labeled this compound at a known concentration. The concentration should be carefully chosen to be physiologically relevant and non-toxic to the cells.
-
Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a defined period. The incubation time will depend on the specific metabolic process being investigated and should be optimized through time-course experiments.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled LPC from the medium. The cells are then harvested for lipid extraction.
3. Lipid Extraction:
A robust lipid extraction method is essential to efficiently isolate the LPCs and other lipid classes of interest from the cellular matrix. The Folch or Bligh-Dyer methods are commonly used.
-
Cell Lysis: Lyse the harvested cells using a suitable solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Phase Separation: Add water or a saline solution to induce phase separation. The lipids will partition into the lower organic phase (chloroform).
-
Collection and Drying: Carefully collect the organic phase and dry it under a stream of nitrogen gas to remove the solvent.
4. LC-MS/MS Analysis:
The dried lipid extract is reconstituted in a suitable solvent for analysis by LC-MS/MS.
-
Chromatographic Separation: A liquid chromatography system is used to separate the different lipid species in the extract based on their physicochemical properties. A C18 reversed-phase column is commonly used for separating LPCs based on their acyl chain length and saturation.
-
Mass Spectrometry Detection: The separated lipids are then introduced into a tandem mass spectrometer. The instrument is set up to detect the specific mass-to-charge ratio (m/z) of the parent ion of the labeled LPC and its unlabeled counterpart.
-
Fragmentation and Quantification: The parent ions are fragmented, and the resulting daughter ions are detected. This fragmentation pattern provides structural confirmation of the lipid. By comparing the signal intensity of the labeled LPC to an internal standard, the amount of the labeled lipid that has been incorporated into the cells or metabolized can be quantified.
Alternative Approaches and Considerations
While this guide focuses on this compound, it is important to consider alternative approaches for comparative studies:
-
Comparison with other LPC species: As demonstrated by the glucose uptake data, comparing the metabolic fate and signaling of LPC 12:0 with other LPCs (e.g., LPC 16:0, LPC 18:1) using isotopic labeling can provide valuable insights into the structure-activity relationships of these molecules.
-
Alternative labeling strategies: Instead of labeling the LPC molecule itself, one can label precursors in the cellular environment, such as ¹³C-glucose or ¹³C-fatty acids, and track their incorporation into different lipid classes, including LPCs. This approach provides a broader view of lipid metabolism.
-
Use of deuterated lipids: Deuterium (²H) labeling is another common strategy. Deuterated lipids can be synthesized and used in a similar manner to ¹³C-labeled lipids.[3]
References
A Researcher's Guide to Control Experiments for Lauroyl Lysophosphatidylcholine Studies
For Researchers, Scientists, and Drug Development Professionals
Lauroyl Lysophosphatidylcholine (B164491) (LLPC), a saturated lysophospholipid with a 12-carbon acyl chain, is a bioactive lipid mediator implicated in a wide array of cellular processes. As a component of oxidized low-density lipoprotein (oxLDL), it is of significant interest in the study of inflammation, atherosclerosis, and immune regulation. Rigorous investigation of its effects necessitates well-designed control experiments to ensure the specificity and validity of the findings. This guide provides a comparative framework for selecting appropriate controls and outlines detailed protocols for key experimental assays.
Comparison of Lauroyl Lysophosphatidylcholine with Alternative Lysophospholipids
The biological activity of lysophosphatidylcholines (LPCs) can be highly dependent on the length and saturation of their fatty acid acyl chain. Therefore, comparing LLPC (C12:0) to other LPCs and different classes of lysophospholipids is crucial for elucidating structure-activity relationships.
Table 1: Comparative Effects of Various Lysophospholipids on Cellular Responses
| Compound | Class | Acyl Chain | Concentration | Cell Type | Assay | Observed Effect | Reference |
| Lauroyl LPC | LPC | 12:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | Significant Increase | [cite: 1 (from previous step)] |
| Myristoyl LPC | LPC | 14:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | Significant Increase | [cite: 1 (from previous step)] |
| Palmitoyl LPC | LPC | 16:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | Significant Increase | [cite: 1 (from previous step)] |
| Stearoyl LPC | LPC | 18:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | Significant Increase | [cite: 1 (from previous step)] |
| Oleoyl LPC | LPC | 18:1 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | Significant Increase | [cite: 1 (from previous step)] |
| Palmitoyl LPE | LPE | 16:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | No Significant Effect | [cite: 1 (from previous step)] |
| Palmitoyl LPI | LPI | 16:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | No Significant Effect | [cite: 1 (from previous step)] |
| Palmitoyl LPG | LPG | 16:0 | 20 µM | 3T3-L1 Adipocytes | Glucose Uptake | No Significant Effect | [cite: 1 (from previous step)] |
| Palmitoyl LPC | LPC | 16:0 | 5-10 µM | Human Neutrophils | Superoxide Production | Minor Increase | [1] |
| Oleoyl LPC | LPC | 18:1 | 5-200 µM | Human Neutrophils | Superoxide Production | Sustained, Long-lasting Increase | [1] |
| Lysophosphatidic Acid (LPA) | LPA | Various | 1-5 µM | Swiss 3T3 Fibroblasts | NF-κB Activation | Marked Activation | [2] |
Key Control Experiments for Studying Lauroyl Lysophosphatidylcholine
To isolate the specific effects of LLPC, a multi-tiered approach to controls is recommended.
1. Negative Controls:
-
Vehicle Control: This is the most critical control. LLPC is often dissolved in a carrier like bovine serum albumin (BSA) solution to maintain its solubility and stability. The vehicle control should consist of the identical BSA solution without LLPC, administered to cells under the same conditions.
-
Structurally Related but Inactive Lipids: As demonstrated in Table 1, other lysophospholipids with different head groups, such as lysophosphatidylethanolamine (LPE), lysophosphatidylinositol (LPI), and lysophosphatidylglycerol (B1238068) (LPG), can serve as excellent negative controls to demonstrate the specificity of the choline (B1196258) headgroup. [cite: 1 (from previous step)]
-
LPCs with Different Acyl Chains: The bioactivity of LPCs is highly dependent on their acyl chain length and saturation.[1] Comparing the effects of lauroyl-LPC (12:0) to other saturated LPCs like palmitoyl-LPC (16:0) and stearoyl-LPC (18:0), as well as unsaturated LPCs like oleoyl-LPC (18:1), can reveal chain length-specific effects.
2. Positive Controls:
-
Pathway-Specific Agonists: The choice of a positive control depends on the signaling pathway being investigated.
-
For studies on Toll-Like Receptor 4 (TLR4) activation , Lipopolysaccharide (LPS) is the standard positive control. [cite: 4 (from previous step), 8 (from previous step)]
-
For studies on Toll-Like Receptor 2 (TLR2) activation , Pam3CSK4 is a commonly used agonist.
-
For general inflammatory responses involving NF-κB or MAPK activation , Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) are potent positive controls.
-
3. Specificity Controls:
-
Receptor Antagonists/Inhibitors: To confirm the involvement of a specific receptor or signaling pathway, pre-treating cells with a known antagonist or inhibitor before LLPC stimulation is essential.
-
For pathways involving Protein Kinase C (PKC) , inhibitors like staurosporine (B1682477) or H-7 can be used.
-
For MAPK pathways , specific inhibitors for p38 (e.g., SB203580), ERK (e.g., PD98059), and JNK (e.g., SP600125) are available.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of LLPC.
Cytokine Release Assay (ELISA)
This protocol is for measuring the secretion of pro-inflammatory cytokines like IL-6, IL-8, or TNF-α from cultured cells.
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) in 24-well plates and grow to 80-90% confluency.
-
Serum Starvation: If necessary for the cell type and to reduce basal activation, serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulation:
-
Prepare a stock solution of LLPC in a suitable vehicle (e.g., 0.1% fatty acid-free BSA in PBS).
-
Treat cells with varying concentrations of LLPC (e.g., 1-50 µM).
-
Include the following controls:
-
Vehicle control (0.1% BSA in PBS).
-
Negative control lipid (e.g., 20 µM Palmitoyl LPE).
-
Positive control (e.g., 100 ng/mL LPS for macrophages).
-
-
Incubate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Data Analysis: Quantify the cytokine concentration based on the standard curve.
NF-κB Activation Assay (p65 Translocation)
This protocol assesses the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate.
-
Stimulation:
-
Treat cells with LLPC (e.g., 25 µM) for a short duration (e.g., 30-60 minutes).
-
Include the following controls:
-
Vehicle control.
-
Positive control (e.g., 20 ng/mL TNF-α for 30 minutes).
-
Negative control (unstimulated cells).
-
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
MAPK Phosphorylation Assay (Western Blot)
This protocol measures the activation of MAPK signaling pathways (p38, ERK, JNK) by detecting their phosphorylated forms.
-
Cell Culture and Stimulation:
-
Grow cells to near confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate with LLPC (e.g., 25 µM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Include vehicle-treated and positive controls (e.g., Anisomycin for p38 activation).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with antibodies for total p38, ERK, and JNK. Quantify band intensities using densitometry software.
Visualizing Experimental Logic and Signaling Pathways
Experimental Workflow for LLPC Specificity Testing
Caption: Workflow for assessing the specific effects of LLPC.
Signaling Pathways Activated by Lauroyl Lysophosphatidylcholine
LLPC is known to activate pro-inflammatory signaling cascades, primarily through Toll-Like Receptors 2 and 4. Its interaction with the G protein-coupled receptor G2A is more complex and debated in the literature, with some studies suggesting it acts as a ligand while others propose an antagonistic role. [cite: 1, 3 (from previous step)] The diagram below illustrates the generally accepted TLR-mediated pathway.
Caption: LLPC-induced pro-inflammatory signaling via TLRs.
References
A Comparative Guide to Lysophosphatidylcholine (LPC) Species in Diverse Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of lysophosphatidylcholine (B164491) (LPC) species across various human biological samples. LPCs are bioactive lipid molecules involved in a multitude of physiological and pathological processes, making their quantification crucial for biomarker discovery and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in this field.
Quantitative Comparison of LPC Species
The following tables summarize the concentrations of various LPC species in human plasma, serum, and cerebrospinal fluid (CSF). It is important to note that concentrations can vary significantly between individuals and are influenced by factors such as diet, age, and disease state. The data presented here are derived from multiple studies and should be considered as reference ranges.
Table 1: Concentration of LPC Species in Human Plasma and Serum of Healthy Controls
| LPC Species | Concentration in Plasma (µM) | Concentration in Serum (µM) | References |
| Total LPC | 200 - 300 | Not specified | [1] |
| LPC 16:0 | 146 ± 37 | Significantly lower in neonates than adults | [2][3][4] |
| LPC 18:0 | 56.5 ± 14.9 | Significantly lower in neonates than adults | [2][3][4] |
| LPC 18:1 | 28.4 ± 12.5 | Significantly lower in neonates than adults | [2][3][4] |
| LPC 18:2 | 34.5 ± 12.5 | Significantly lower in neonates than adults | [2][3][4] |
| Other LPCs | < 10 | Not specified | [2][3] |
Concentrations are generally presented as mean ± standard deviation.
Table 2: Alterations in LPC Concentrations in Disease States
| Biological Sample | Disease | Observation | References |
| Plasma | Obesity | Significantly lower total LPC concentrations compared to lean controls.[2][3] | [2][3][5] |
| Plasma, CSF, Brain Tissue | Alzheimer's Disease | Lower LPC concentrations compared to controls.[1][6] | [1][6][7] |
| CSF | Lumbar Spinal Canal Stenosis | Significantly higher levels of LPC species (16:0, 18:0, 18:1, 18:2, 20:4, 22:6) compared to controls with persistent spinal pain.[8] | [8] |
| Tumor Tissue (Head and Neck) | Cancer | Marked depletion of LPC in tumor tissue sections.[9] | [9] |
Experimental Protocols
The quantification of LPC species in biological samples is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] Below is a generalized protocol based on established methods.
Sample Preparation and Lipid Extraction
Accurate quantification begins with efficient and reproducible extraction of lipids from the biological matrix.
-
Plasma/Serum Extraction:
-
A common method is the Folch or Bligh-Dyer liquid-liquid extraction, which uses a chloroform/methanol/water mixture to partition lipids into an organic phase.[13]
-
A simpler and often high-throughput alternative is protein precipitation with a solvent like isopropanol (B130326) or acetonitrile, followed by centrifugation to collect the lipid-containing supernatant.[13][14]
-
Solid-phase extraction (SPE) is another technique that can be used for cleaner, more specific lipid extraction.[15]
-
-
Tissue Extraction:
-
Tissues are typically homogenized in a suitable buffer.
-
Lipid extraction then follows a similar procedure to plasma/serum, often using a modified Bligh-Dyer method.
-
-
Internal Standards:
-
To correct for extraction inefficiency and matrix effects, non-naturally occurring or stable isotope-labeled LPC species (e.g., LPC 17:0 or D-LPC 16:0) are spiked into the sample before extraction.
-
Liquid Chromatography Separation
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating different lipid classes based on the polarity of their headgroups.[11][14] Reversed-phase chromatography (e.g., using a C18 or C30 column) is also used to separate LPC species based on their fatty acid chain length and degree of unsaturation.[10]
-
Mobile Phases: A typical mobile phase system consists of a polar solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) run in a gradient to elute the lipids.[16]
Mass Spectrometry Detection and Quantification
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of LPCs.[12][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for targeted quantification.[4] This involves monitoring a specific precursor-to-product ion transition for each LPC species. For LPCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.[17]
-
Quantification: The concentration of each LPC species is determined by comparing the peak area of the endogenous lipid to that of the internal standard and referencing a calibration curve constructed using known concentrations of authentic standards.[18][19]
Visualizations
LPC Involvement in Inflammatory Signaling
LPCs are not merely structural components of membranes but also act as signaling molecules that can influence inflammatory pathways, which is relevant in diseases like atherosclerosis and neurodegenerative disorders.[20] The diagram below illustrates a simplified signaling pathway initiated by LPC.
Caption: Simplified signaling pathway of LPC-mediated inflammation.
Experimental Workflow for LPC Quantification
The following diagram outlines the key steps involved in the quantitative analysis of LPC species from biological samples using LC-MS/MS.
Caption: General experimental workflow for LPC quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss | PLOS One [journals.plos.org]
- 4. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased lysophosphatidylcholine/phosphatidylcholine ratio in cerebrospinal fluid in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 8. Cerebrospinal Fluid Lysophosphatidylcholine Species for Distinguishing Narrowing of the Lumbar Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative lysophospholipidomics in human plasma and skin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. researchgate.net [researchgate.net]
- 18. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. rsc.org [rsc.org]
- 20. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lysophosphatidylcholine (LPC) Isomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathological processes. While often studied as a single entity, the biological activity of LPC is highly dependent on the length and saturation of its acyl chain. This guide provides a head-to-head comparison of the functional effects of various LPC isomers, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles and selecting the appropriate isomer for their studies.
Data Presentation: Quantitative Comparison of LPC Isomer Activity
The functional effects of LPC isomers vary significantly across different biological assays. The following tables summarize the quantitative data from various studies, highlighting the differential activities of common LPC species.
| LPC Isomer | Cell Type | Assay | Readout | Result |
| LPC 16:0 | Human Endothelial Cells (EA.hy926) | COX-2 Expression (mRNA) | Fold change vs. control | 61-fold increase after 16h |
| LPC 18:1 | Human Endothelial Cells (EA.hy926) | COX-2 Expression (mRNA) | Fold change vs. control | 1.5-fold increase after 1h (transient) |
| LPC 18:2 | Human Endothelial Cells (EA.hy926) | COX-2 Expression (mRNA) | Fold change vs. control | No significant effect |
| LPC 20:4 | Human Endothelial Cells (EA.hy926) | COX-2 Expression (mRNA) | Fold change vs. control | 13-fold increase after 24h |
Table 1: Comparison of LPC Isomer Effects on COX-2 mRNA Expression. [1][2] This table illustrates the potent induction of COX-2 mRNA by LPC 16:0 and LPC 20:4 in endothelial cells, while LPC 18:1 has a weak and transient effect, and LPC 18:2 has no effect.[1][2]
| LPC Isomer | Tissue | Assay | Readout | Result (Rank Order of Potency) |
| LPC 16:0 | Mouse Aortic Rings | Vasorelaxation (attenuation of acetylcholine-induced relaxation) | % Attenuation | 3rd |
| LPC 18:1 | Mouse Aortic Rings | Vasorelaxation (attenuation of acetylcholine-induced relaxation) | % Attenuation | 4th |
| LPC 18:2 | Mouse Aortic Rings | Vasorelaxation (attenuation of acetylcholine-induced relaxation) | % Attenuation | 1st |
| LPC 20:4 | Mouse Aortic Rings | Vasorelaxation (attenuation of acetylcholine-induced relaxation) | % Attenuation | 2nd |
Table 2: Comparison of LPC Isomer Effects on Endothelium-Dependent Vasorelaxation. [3] This table shows the rank order of potency for different LPC isomers in attenuating acetylcholine-induced vasorelaxation in ex vivo mouse aortic rings, with LPC 18:2 being the most potent.[3]
| LPC Isomer | Cell Type | Assay | Readout | Result |
| LPC 16:0 | Human Prostate Carcinoma Cells (PC-3) | Intracellular Calcium ([Ca2+]i) Mobilization | [Ca2+]i Flux | Strong induction |
| LPC 18:1 | Human Prostate Carcinoma Cells (PC-3) | Intracellular Calcium ([Ca2+]i) Mobilization | [Ca2+]i Flux | Strong induction |
Table 3: Comparison of LPC Isomer Effects on Intracellular Calcium Mobilization. [4] This table indicates that both LPC 16:0 and LPC 18:1 are potent inducers of intracellular calcium mobilization in GPR55-expressing cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key functional assays cited in this guide.
COX-2 Expression Assay in Endothelial Cells
This protocol details the methodology used to assess the effect of different LPC isomers on the expression of Cyclooxygenase-2 (COX-2) in human endothelial cells.
Cell Culture and Treatment:
-
Human endothelial cell line EA.hy926 is cultured in DMEM supplemented with 10% FBS.
-
For experiments, cells are seeded in appropriate culture plates and grown to near confluence.
-
LPC isomers (16:0, 18:1, 18:2, 20:4) are dissolved in PBS to prepare stock solutions.
-
Cells are treated with 200 µM of each LPC isomer in the presence of 10% FBS for various time points (e.g., 1, 3, 5, 8, 16, 24 hours).[1][5]
RNA Isolation and qRT-PCR for COX-2 mRNA:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.
Western Blot for COX-2 Protein:
-
Following treatment with LPC isomers, cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Ex Vivo Vasorelaxation Assay
This protocol describes the methodology for assessing the impact of LPC isomers on endothelium-dependent vasorelaxation using mouse aortic rings.
Aortic Ring Preparation:
-
Thoracic aortas are carefully dissected from mice and placed in cold Krebs-Henseleit buffer.
-
The aortas are cleaned of adhering fat and connective tissue and cut into rings of approximately 2-3 mm in length.
Isometric Tension Recording:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for a set period under a resting tension.
-
The rings are pre-contracted with an alpha-adrenergic agonist like norepinephrine.
-
Once a stable contraction is achieved, cumulative concentration-response curves to acetylcholine (B1216132) are generated to assess endothelium-dependent relaxation.
LPC Isomer Treatment:
-
After the initial acetylcholine response, the rings are washed and allowed to return to baseline.
-
The rings are then incubated with different LPC isomers (10 µM) for 30 minutes before repeating the pre-contraction and acetylcholine-induced relaxation protocol.[3]
-
The attenuation of vasorelaxation by each LPC isomer is calculated and compared.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium ([Ca2+]i) mobilization in response to LPC isomers, often to study the activation of G-protein coupled receptors like GPR55.
Cell Culture and Loading:
-
Cells expressing the receptor of interest (e.g., PC-3 cells for GPR55) are seeded in a 96-well black-walled, clear-bottom plate.[6]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer) for a specific duration at 37°C.[7]
Fluorescence Measurement:
-
After loading, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
Baseline fluorescence is recorded for a short period.
-
LPC isomers are then automatically injected into the wells, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways activated by different LPC isomers.
Caption: Workflow for analyzing LPC isomer effects on COX-2.
Caption: Potency of LPC isomers in attenuating vasorelaxation.
References
- 1. Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation | PLOS One [journals.plos.org]
- 4. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of L-alpha-lysophosphatidylcholine, lauroyl and Other Common Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of L-alpha-lysophosphatidylcholine, lauroyl (LPC-Lauroyl) against a selection of widely used synthetic and biologically-derived surfactants. By examining key performance indicators through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in formulation, drug delivery, and cellular studies.
Executive Summary
L-alpha-lysophosphatidylcholine, a naturally derived lysophospholipid, demonstrates a distinct performance profile when benchmarked against common synthetic surfactants such as Sodium Lauryl Sulfate (SLS), Cetyltrimethylammonium Bromide (CTAB), Triton X-100, and Polysorbate 80. With a moderate Critical Micelle Concentration (CMC), LPC-Lauroyl offers a balance between monomeric and micellar activity. Its biological origin suggests higher biocompatibility, a critical factor in drug delivery and cell-based research. However, its performance in terms of surface tension reduction and potential cytotoxicity requires careful consideration in the context of specific applications. This guide synthesizes available data on critical performance metrics to facilitate a comprehensive evaluation.
Physicochemical Properties: A Quantitative Comparison
The efficacy of a surfactant is fundamentally determined by its physicochemical properties. The Critical Micelle Concentration (CMC) indicates the concentration at which surfactants self-assemble into micelles, a crucial parameter for detergency and solubilization. The surface tension at the CMC reflects the surfactant's ability to reduce the surface energy of a liquid.
| Surfactant | Type | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound (12:0) | Zwitterionic (Biological) | C20H42NO7P | 495.60 | 0.70 mM[1] | Not explicitly found for lauroyl, but lysophospholipids generally lower surface tension. |
| Sodium Lauryl Sulfate (SLS) | Anionic | C12H25NaO4S | 288.38 | ~8.2 mM (2.3 g/L)[2] | ~33.7 - 40.89[2][3] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C19H42BrN | 364.45 | ~0.92 mM | ~36[4] |
| Triton X-100 | Non-ionic | (C2H4O)nC14H22O | ~625 | 0.22 mM[5] | ~33[6] |
| Polysorbate 80 (Tween 80) | Non-ionic | C64H124O26 | ~1310 | ~0.013 mM (0.0017% w/v)[7] | ~38[1][8] |
Note: CMC and surface tension values can vary with experimental conditions such as temperature, pH, and the presence of electrolytes.
Biological Performance: Cytotoxicity
For applications involving biological systems, understanding the cytotoxic potential of a surfactant is paramount. The half-maximal lethal concentration (LC50) is a common metric used to quantify a substance's toxicity.
| Surfactant | Cell Type | Assay | LC50 | Reference |
| L-alpha-lysophosphatidylcholine (general) | Human Endothelial Cells | MTT | >50 µg/ml | [9][10] |
| L-alpha-lysophosphatidylcholine, linoleoyl (18:2) | RAW 264.7 Macrophages | Not specified | Showed remarkable cytotoxicity | [11] |
| Sodium Lauryl Sulfate (SLS) | Human Fibroblasts | Neutral Red, MTT, LDH | Between Tween 60 and Triton X-100 in cytotoxicity | [4] |
| Triton X-100 | Human Fibroblasts | Neutral Red, MTT, LDH | More cytotoxic than SLS and Tweens | [4] |
| Polysorbate 80 (Tween 80) | Human Fibroblasts | Neutral Red, MTT, LDH | Least cytotoxic among the tested surfactants | [4] |
| Cetyltrimethylammonium Bromide (CTAB) | Not directly compared in the same study | Not applicable | Generally considered highly cytotoxic |
Note: The cytotoxicity of lysophosphatidylcholines can be dependent on the acyl chain length and saturation.[11]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. This inflection point is identified as the CMC.
Methodology: Wilhelmy Plate Method
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.
-
Measurement:
-
Calibrate the instrument with a liquid of known surface tension (e.g., pure water, ~72 mN/m at 25°C).
-
For each concentration, immerse the Wilhelmy plate into the solution.
-
The force exerted on the plate by the surface tension is measured by the tensiometer.
-
The surface tension (γ) is calculated using the formula: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply corresponds to the CMC. The surface tension value at this plateau is the surface tension at the CMC.
Cytotoxicity Assessment: LDH Assay
Principle: Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Methodology:
-
Cell Culture: Plate cells (e.g., human fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of the surfactant for a defined period (e.g., 24 hours). Include untreated cells as a negative control and a lysis buffer as a positive control.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Hemolytic Activity Assay
Principle: Hemolytic activity is the ability of a substance to lyse red blood cells (RBCs), causing the release of hemoglobin. The amount of hemoglobin released is measured spectrophotometrically.
Methodology:
-
RBC Preparation: Obtain fresh whole blood and wash the RBCs with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by repeated centrifugation and resuspension to remove plasma and buffy coat.
-
Treatment: Prepare a suspension of washed RBCs in the buffer. Add different concentrations of the surfactant to the RBC suspension. Include a negative control (buffer only) and a positive control (a known lytic agent like Triton X-100 or distilled water).
-
Incubation: Incubate the samples at 37°C for a specific time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 541 nm.
-
Calculation: Calculate the percentage of hemolysis for each surfactant concentration relative to the positive control (100% hemolysis).
Membrane Fluidity Assay using Laurdan
Principle: Laurdan is a fluorescent probe that incorporates into cell membranes. Its emission spectrum shifts depending on the polarity of its environment, which is related to the packing of lipid acyl chains and thus membrane fluidity. In more fluid, disordered membranes, water molecules can penetrate the bilayer, leading to a red shift in Laurdan's emission.
Methodology:
-
Cell or Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes.
-
Laurdan Staining: Add Laurdan to the cell or liposome suspension and incubate to allow the probe to incorporate into the membranes.
-
Surfactant Treatment: Add the desired concentration of the surfactant to the stained suspension.
-
Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths: one corresponding to the gel phase (more ordered, e.g., 440 nm) and one to the liquid-crystalline phase (more fluid, e.g., 490 nm), using an excitation wavelength of 350 nm.
-
Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I_gel - I_liquid-crystalline) / (I_gel + I_liquid-crystalline). A decrease in the GP value indicates an increase in membrane fluidity.
Signaling Pathways and Experimental Workflows
Lysophosphatidylcholine is not merely a surfactant but also a bioactive lipid that can modulate cellular signaling pathways. LPC has been shown to activate G protein-coupled receptors (GPCRs) and influence Protein Kinase C (PKC) activity.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.7. Laurdan Based Membrane Fluidity Assay [bio-protocol.org]
- 6. Hemolysis Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of pharmaceuticals found in aquatic systems: comparison of PLHC-1 and RTG-2 fish cell lines. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on L-alpha-lysophosphatidylcholine, lauroyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0) with other lysophosphatidylcholine (B164491) species, focusing on replicating published findings related to its biological activity. The information is curated to assist researchers in experimental design and data interpretation.
Comparative Efficacy of Lysophosphatidylcholines
The biological activity of lysophosphatidylcholines (LPCs) is significantly influenced by the length of their fatty acid chain. Shorter-chain LPCs, such as lauroyl (12:0), myristoyl (14:0), and palmitoyl (B13399708) (16:0), have been shown to stimulate glucose uptake in adipocytes, a key process in metabolic regulation. In contrast, longer-chain LPCs, including stearoyl (18:0) and oleoyl (B10858665) (18:1), do not exhibit this effect[1]. This differential activity underscores the structural specificity required for LPC-mediated biological responses.
The following tables summarize the comparative effects of various LPC species on key cellular processes.
Table 1: Comparison of LPC Species on Glucose Uptake in 3T3-L1 Adipocytes [1]
| LPC Species (Acyl Chain) | Stimulation of Glucose Uptake |
| Lauroyl (12:0) | Yes |
| Myristoyl (14:0) | Yes |
| Palmitoyl (16:0) | Yes |
| Palmitoleoyl (16:1) | No |
| Stearoyl (18:0) | No |
| Oleoyl (18:1) | No |
| Arachidoyl (20:0) | No |
Table 2: Comparative Effects of LPC Species on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Cells [2]
| LPC Species (Acyl Chain) | Effect on GSIS | Relative Potency |
| Lauroyl (12:0) | Potentiation | Moderate |
| Myristoyl (14:0) | Potentiation | Moderate |
| Palmitoyl (16:0) | Potentiation | High |
| Stearoyl (18:0) | Potentiation | High |
| Oleoyl (18:1) | Potentiation | High |
Signaling Pathways and Experimental Workflows
LPC 12:0 exerts its effects through the activation of G protein-coupled receptors (GPCRs), most notably GPR55. Activation of GPR55 initiates a downstream signaling cascade involving the mobilization of intracellular calcium, and the activation of RhoA and ERK pathways. These signaling events are crucial for cellular responses such as glucose uptake and insulin secretion.
Caption: GPR55 signaling pathway activated by LPC (12:0).
Caption: General experimental workflow for comparing LPC species.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following cell stimulation with LPC.
-
Cell Culture: Plate GPR55-expressing cells (e.g., PC-3 or transfected HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 45-60 minutes.
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading using a fluorescent plate reader.
-
Inject a solution of LPC (at various concentrations) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak response for each concentration to generate a dose-response curve and determine the EC50 value.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay quantifies the uptake of glucose into adipocytes in response to LPC stimulation.
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard MDI (3-isobutyl-1-methylxanthine, dexamethasone, and insulin) protocol.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for at least 4 hours in serum-free DMEM.
-
Stimulation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with various concentrations of LPC or a positive control (e.g., insulin) for 30 minutes at 37°C.
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Compare the glucose uptake in LPC-treated cells to untreated controls.
Western Blot for ERK Phosphorylation
This protocol assesses the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with LPC for various time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal from the same blot to account for loading differences.
RhoA Activation Assay (G-LISA)
This ELISA-based assay measures the amount of active, GTP-bound RhoA in cell lysates.
-
Cell Treatment and Lysis:
-
Treat cells with LPC as described for the Western blot protocol.
-
Lyse the cells with the provided lysis buffer and clarify the lysate by centrifugation.
-
-
Assay Procedure:
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate to allow the active RhoA in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add an HRP-conjugated secondary antibody.
-
Add an HRP substrate and measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Compare the signal from LPC-treated cells to that of untreated controls.
References
Statistical analysis of data from comparative lysophosphatidylcholine studies.
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of lysophosphatidylcholines (LPCs) based on recent experimental data. We delve into the quantitative differences between various LPC species, detail the experimental protocols for their study, and visualize the complex signaling pathways they modulate.
Lysophosphatidylcholines, once considered mere metabolic intermediates of phosphatidylcholines, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[1][2] These bioactive lipids play significant roles in inflammation, immune responses, and the development of various diseases, including atherosclerosis, cancer, and neurological disorders.[1][3] The specific biological effects of LPCs can vary depending on the length and saturation of their fatty acid chain, making comparative studies essential for understanding their diverse functions.
Quantitative Comparison of Lysophosphatidylcholine (B164491) Species
The following table summarizes quantitative data from various studies, highlighting the differential levels of specific LPC species in various conditions. This data underscores the potential of certain LPCs as disease biomarkers.
| LPC Species | Condition | Sample Type | Observation | Fold Change/Percentage | Reference |
| C26:0-LPC | Adrenoleukodystrophy (ALD) and Zellweger Spectrum Disorders (ZSD) | Dried Blood Spot & Plasma | Superior diagnostic performance compared to very long-chain fatty acids. | All ALD and ZSD samples had C26:0-LPC levels above the upper limit of the reference range. | [4] |
| LPC 14:0 | Drug-Induced Lung Disease (DILD) - Acute Phase | Plasma | Significantly decreased concentrations compared to recovery phase, DILD-tolerant, or other lung diseases. | - | [4] |
| Total LPC | Community-Acquired Pneumonia (CAP) | Serum | Significantly decreased levels in CAP patients compared to healthy controls. | - | [5] |
| LPC 16:0 | Rheumatoid Arthritis (RA) vs. Healthy Controls | Synovial Fluid | Predominant LPC species, with altered percentages in RA. | 42% to 49% of total LPCs. | [6] |
| LPC 18:0 | Rheumatoid Arthritis (RA) vs. Healthy Controls | Synovial Fluid | 2-fold higher in RA synovial fluid compared to controls. | 24.4% (RA) vs. 12.5% (Control) | [6] |
| Total LPC | Obesity | Plasma | Significantly lower concentrations in obese subjects compared to controls. | - | [7][8] |
| Various LPC species | Neonatal vs. Adult | Serum | Levels of 16:0, 18:0, 18:1, and 18:2-LPC are significantly lower in neonates. | - | [9] |
Experimental Protocols
Accurate quantification and analysis of LPCs are crucial for reproducible research. Below are detailed methodologies commonly employed in comparative LPC studies.
Quantification of LPC Species by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This high-throughput method allows for the precise quantification of various LPC species in biological samples.[1][10][11][12]
1. Sample Preparation (from Plasma):
-
To 10 µL of EDTA-plasma, add internal standards (e.g., LPC 13:0 and LPC 19:0).
-
Extract lipids using a solvent mixture, such as chloroform/methanol.
-
Centrifuge to separate the phases and collect the lipid-containing lower phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
2. Mass Spectrometry Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Method: Direct flow injection or liquid chromatography-coupled mass spectrometry (LC-MS/MS).[9]
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Precursor ion scanning for m/z 184 (the characteristic phosphocholine (B91661) headgroup fragment) is used to specifically detect LPC species.[11]
-
Quantification: Achieved by comparing the peak area of each endogenous LPC species to the peak area of the added internal standards.
Cell-Based Assays for Studying LPC Effects
1. Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., THP-1 derived macrophages, endothelial cells) under standard conditions.[13]
-
Prepare stock solutions of specific LPC species in an appropriate vehicle (e.g., ethanol (B145695) or BSA-complexed).
-
Treat cells with varying concentrations of LPCs for defined periods.
2. Analysis of Cellular Responses:
-
Gene Expression Analysis: Extract RNA from treated and control cells, followed by quantitative real-time PCR (qRT-PCR) or RNA sequencing to assess changes in gene expression.[13]
-
Protein Analysis: Use Western blotting or ELISA to measure changes in protein expression and phosphorylation states of signaling molecules.
-
Functional Assays: Perform cell migration assays, apoptosis assays, or cytokine secretion assays to evaluate the functional consequences of LPC treatment.
Signaling Pathways and Experimental Workflows
The biological effects of LPCs are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate key LPC signaling pathways and a typical experimental workflow for their analysis.
Caption: LPC signaling through GPCR and TLR pathways.
References
- 1. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.library.ucla.edu [search.library.ucla.edu]
- 8. The impact of lysophosphatidylcholine (LPC) on the signaling pathways in melanoma cells. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. Lysophosphatidylcholine induces expression of genes involved in cholesterol biosynthesis in THP-1 derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of L-alpha-lysophosphatidylcholine, Lauroyl: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, operational, and disposal protocols for L-alpha-lysophosphatidylcholine, lauroyl, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling Protocols
This compound, like other lysophospholipids, requires careful handling to maintain its integrity and ensure personnel safety. While not classified as a hazardous substance, proper laboratory practices are essential.[1]
Personal Protective Equipment (PPE) and General Hygiene:
-
Eye Protection: Always wear safety glasses or goggles approved under appropriate government standards.[2]
-
Hand Protection: Handle with impervious gloves that have been inspected prior to use.[2] Dispose of contaminated gloves in accordance with good laboratory practices and applicable laws.[2] Always wash and dry hands after handling.[2]
-
Body Protection: Wear a lab coat to prevent skin contact.[2]
-
Respiratory Protection: In case of dust formation, use a suitable respirator. Ensure appropriate exhaust ventilation is available where dust may be generated.[2]
Storage and Handling:
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is -20°C.[2]
-
Container: Keep the container tightly closed.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
General Handling: Avoid breathing dust, vapors, or mist.[2] Prevent the formation of dust.[2]
Step-by-Step Disposal Procedures
Based on available safety data, L-alpha-lysophosphatidylcholine is not typically considered hazardous waste.[4] However, disposal must comply with all applicable federal, state, and local regulations.[4]
Disposal of Unused Product:
-
Waste Characterization: Confirm with your institution's environmental health and safety (EHS) office if any local regulations classify this material differently.
-
Licensed Disposal Company: For surplus or non-recyclable solutions, it is recommended to engage a licensed disposal company.[2]
-
Solid Waste: If permitted by local regulations, the solid powder can be swept up and shoveled into a suitable, closed container for disposal.[2]
Disposal of Contaminated Materials:
-
Packaging: Dispose of contaminated packaging as you would the unused product, in accordance with local regulations.[2][4]
-
Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a designated waste container and disposed of according to institutional protocols for non-hazardous chemical waste.
-
Spills: In case of a spill, sweep up the solid material to prevent a slipping hazard.[4] Place the collected material in a suitable container for disposal.[2] Avoid flushing the substance into surface water or sanitary sewer systems.[4]
Quantitative Data Overview
The following table summarizes key quantitative data related to the experimental and biological context of lysophosphatidylcholines. Disposal limits are not universally defined and are subject to local regulations.
| Parameter | Value | Context |
| Typical Experimental Concentration | 10 µmol/L | Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) to study the expression of adhesion molecules.[1] |
| Plasma Concentration in Healthy Individuals | 125 - 143 nmol/mL | Physiological concentration range of lysophosphatidylcholine (B164491) in human plasma.[4] |
| Storage Temperature | -20°C | Recommended for maintaining the stability of the compound.[2] |
Biological Role and Signaling Pathway
L-alpha-lysophosphatidylcholine (LPC) is a bioactive lipid that acts as a signaling molecule in various cellular processes, including inflammation and atherosclerosis.[3] It can activate multiple signaling pathways through G protein-coupled receptors, such as G2A, and Toll-like receptors.[4] One significant pathway involves the LPC-mediated activation of the G2A receptor in endothelial cells, leading to the upregulation of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial in the inflammatory response.[1]
Caption: LPC-G2A signaling pathway in endothelial cells.
Representative Experimental Protocol: Induction of Adhesion Molecule Expression in HUVECs
This protocol provides a generalized methodology for studying the effects of this compound on the expression of adhesion molecules in Human Umbilical Vein Endothelial Cells (HUVECs), based on published research.[1]
Objective: To determine if this compound induces the expression of ICAM-1 and VCAM-1 in HUVECs.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR) or protein extraction and Western blotting
-
Sterile cell culture plates and labware
Procedure:
-
Cell Culture: Culture HUVECs in standard conditions until they reach approximately 80% confluency.
-
Preparation of LPC Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it to the final desired concentration (e.g., 10 µmol/L) in serum-free cell culture medium. Include a vehicle control (medium with the solvent at the same final concentration).
-
Cell Treatment:
-
Wash the HUVEC monolayers gently with PBS.
-
Replace the culture medium with the prepared LPC-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of Gene Expression (qPCR):
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for ICAM-1, VCAM-1, and a suitable housekeeping gene (e.g., GAPDH) to determine the relative changes in gene expression.
-
-
Analysis of Protein Expression (Western Blot):
-
After treatment, lyse the cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for ICAM-1 and VCAM-1, followed by an appropriate secondary antibody.
-
Visualize and quantify the protein bands.
-
-
Data Analysis: Analyze the qPCR or Western blot data to compare the expression of ICAM-1 and VCAM-1 in LPC-treated cells versus the vehicle control. Statistical analysis should be performed to determine the significance of any observed differences.
References
- 1. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 20559-18-6 [chemicalbook.com]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling L-alpha-lysophosphatidylcholine, lauroyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-alpha-lysophosphatidylcholine, lauroyl. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is not classified as a hazardous substance according to available safety data sheets for similar compounds. However, as with any chemical, it is essential to follow standard laboratory safety protocols to minimize exposure. The primary risks associated with handling this compound in its powdered form are inhalation of dust and contact with skin and eyes.
Personal Protective Equipment (PPE) Summary
A risk assessment should be conducted for specific laboratory procedures, but the following table summarizes the recommended PPE for handling this compound.[1][2][3][4]
| Protection Type | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles.[3] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination.[1][2][6] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A dust mask may be used for handling large quantities or if dust generation is likely. | To prevent inhalation of fine particles.[6] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.[6]
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection : Upon receipt, inspect the container for any damage.
-
Storage : Store in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is -20°C.[5] Keep the container tightly closed.[5]
-
Handling :
-
Weighing : When weighing the powdered compound, do so in an enclosure or a fume hood to control dust.
-
Solution Preparation : When preparing solutions, add the powder to the solvent slowly to avoid splashing. For unsaturated lysophosphatidylcholines, deoxygenating solvents may be beneficial for extended storage.
First Aid Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[5] |
| Skin Contact | Wash the affected area with soap and plenty of water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[5] |
Accidental Release and Disposal Plan
In the event of a spill and for routine disposal, adhere to the following procedures:
-
Spill Containment :
-
Waste Disposal :
Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal, and the logical relationship of safety measures.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
